5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methylfuro[3,2-b]pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3.ClH/c1-5-2-3-7-6(10-5)4-8(13-7)9(11)12;/h2-4H,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADTXKMLMKDJSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66497-44-7 | |
| Record name | Furo[3,2-b]pyridine-2-carboxylic acid, 5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66497-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride (CAS No: 66497-44-7). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural attributes, predicted properties, and detailed experimental protocols for the empirical determination of key parameters such as solubility, melting point, and pKa. While experimental data for this specific molecule is not extensively available in public literature, this guide establishes a robust framework for its characterization by synthesizing information from authoritative chemical databases and outlining validated analytical methodologies. Our objective is to equip researchers with the foundational knowledge and practical workflows required to thoroughly characterize this and similar heterocyclic compounds, thereby facilitating its evaluation in discovery and development pipelines.
Introduction and Chemical Identity
This compound is a heterocyclic compound featuring a fused furo[3,2-b]pyridine bicyclic system. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2] The hydrochloride salt form suggests an approach to improve the solubility and handling of the parent molecule. Accurate characterization of its physicochemical properties is a critical first step in any research and development endeavor, as these properties fundamentally influence a compound's behavior in biological systems and its suitability for formulation.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| IUPAC Name | 5-methylfuro[3,2-b]pyridine-2-carboxylic acid;hydrochloride | [3] |
| CAS Number | 66497-44-7 | [3] |
| Molecular Formula | C₉H₈ClNO₃ | |
| Molecular Weight | 213.62 g/mol | Calculated |
| Canonical SMILES | CC1=NC2=C(C=C1)OC(=C2)C(=O)O.Cl | [4] |
| InChI Key | LADTXKMLMKDJSO-UHFFFAOYSA-N | [3] |
| Physical Form | White to Yellow Solid |
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational models provide valuable initial estimates of a compound's properties. These predictions are instrumental in guiding experimental design and hypothesis generation.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Method/Source |
| XlogP | 1.6 | PubChem[4] |
| Monoisotopic Mass | 213.01927 Da | PubChem[4] |
The predicted XlogP of 1.6 for the free base suggests a moderate lipophilicity, a key determinant of a molecule's ability to cross biological membranes.
Core Physicochemical Parameters: Experimental Determination
This section outlines the authoritative, step-by-step protocols for the experimental determination of the critical physicochemical properties of this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.
Melting Point Determination
The melting point is a fundamental indicator of a solid's purity. For a crystalline solid, a sharp melting range is indicative of high purity.
Experimental Protocol: Capillary Melting Point Method
-
Sample Preparation: A small, dry sample of this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Causality: A slow heating rate is crucial for ensuring thermal equilibrium between the sample and the heating block, allowing for an accurate determination of the melting range.
Aqueous Solubility
Aqueous solubility is a critical parameter that influences a drug's absorption and distribution. As a hydrochloride salt, the solubility of this compound is expected to be pH-dependent.
Experimental Protocol: Equilibrium Shake-Flask Method
-
Solution Preparation: An excess amount of the compound is added to a series of buffered aqueous solutions at different pH values (e.g., pH 2, 5, 7.4).
-
Equilibration: The resulting slurries are agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The saturated solutions are filtered or centrifuged to remove undissolved solid.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solubility Determination: The measured concentration represents the equilibrium solubility at the specific pH and temperature.
Causality: Using a range of pH values is essential to understand how the ionization state of the carboxylic acid and the pyridine nitrogen affects solubility, which is critical for predicting its behavior in the gastrointestinal tract.
Caption: Workflow for Aqueous Solubility Determination.
Dissociation Constant (pKa) Determination
The pKa values dictate the extent of ionization of a molecule at a given pH. For the subject molecule, we anticipate at least two pKa values: one for the carboxylic acid (acidic) and one for the pyridine nitrogen (basic).
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of deionized water, often with a co-solvent like methanol if aqueous solubility is low.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Sophisticated software can be used to analyze the curve and determine multiple pKa values.
Causality: Potentiometric titration directly measures the change in proton concentration as a function of added base, allowing for a precise determination of the equilibrium constant for the dissociation of the acidic and protonated basic functional groups.
Caption: Potentiometric pKa Determination Workflow.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound. While specific spectra for this compound are not publicly available, this section outlines the expected data and the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
Expected ¹H NMR Features:
-
Aromatic protons on the pyridine and furan rings.
-
A singlet corresponding to the methyl group protons.
-
A downfield signal for the carboxylic acid proton, which may be broad and exchangeable with D₂O.
Expected ¹³C NMR Features:
-
Signals for the quaternary and protonated carbons of the fused ring system.
-
A signal for the methyl carbon.
-
A downfield signal for the carboxylic acid carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
-
A broad O-H stretch from the carboxylic acid.
-
A C=O stretch from the carboxylic acid.
-
C=N and C=C stretching vibrations from the aromatic rings.
-
C-O stretching from the furan ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Expected Mass Spectrum:
-
A molecular ion peak corresponding to the free base [C₉H₇NO₃]⁺ or the protonated molecule [C₉H₇NO₃+H]⁺. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a comprehensive experimental dataset is not yet publicly available, the predicted properties and detailed analytical protocols outlined herein offer a clear and authoritative path for researchers to fully characterize this compound. The provided methodologies are robust, self-validating, and grounded in established analytical principles, ensuring that the data generated will be reliable and suitable for guiding further research and development activities.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 18, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Methylfuro[3,2-b]pyridine. PubChem. Retrieved January 18, 2026, from [Link]
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Ibrahim, M. M., et al. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. Retrieved January 18, 2026, from [Link]
-
Dana Bioscience. (n.d.). 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid 5g. Retrieved January 18, 2026, from [Link]
Sources
5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride CAS number 66497-44-7
An In-Depth Technical Guide to 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride (CAS: 66497-44-7): A Privileged Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No. 66497-44-7), a heterocyclic compound built upon the versatile furo[3,2-b]pyridine scaffold. The furo[3,2-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, valued for its rigid, planar structure and unique electronic properties that enable potent and selective interactions with a variety of biological targets.[1] This document, intended for researchers and drug development professionals, delves into the physicochemical properties, synthetic strategies, and significant biological activities of this compound class. We will explore its role as a foundational structure for developing highly selective kinase inhibitors and modulators of critical cellular signaling pathways, such as the Hedgehog pathway.[2][3] By synthesizing field-proven insights with established scientific literature, this guide aims to serve as an authoritative resource for leveraging this potent scaffold in therapeutic discovery programs.
The Furo[3,2-b]pyridine Scaffold: A Foundation for Therapeutic Innovation
The furo[3,2-b]pyridine nucleus is a bicyclic heteroaromatic system that has garnered substantial interest in medicinal chemistry. Its isosteric relationship with other scaffolds, such as thieno[3,2-b]pyridine, allows for nuanced modifications of a compound's physicochemical properties, including lipophilicity and metabolic stability, which are critical parameters in drug design.[4] The inherent properties of the furo[3,2-b]pyridine core make it an exceptional platform for designing molecules that can precisely target key regulators of cellular processes. Dysregulation of these processes is a hallmark of many diseases, particularly cancer, making this scaffold a focal point for the development of novel therapeutics.[2]
This compound is a specific derivative that serves as a valuable building block or intermediate in the synthesis of more complex, biologically active molecules. The strategic placement of the methyl group and the carboxylic acid function provides vectors for further chemical modification and optimization of target engagement.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 66497-44-7 | [5] |
| Molecular Formula | C₉H₈ClNO₃ | [5] |
| Molecular Weight | 213.62 g/mol | |
| IUPAC Name | 5-methylfuro[3,2-b]pyridine-2-carboxylic acid;hydrochloride | [6] |
| Physical Form | White to Yellow Solid | [5] |
| Purity | Typically ≥95% | [5] |
| InChI Key | LADTXKMLMKDJSO-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CC1=CC=C2OC(C(=O)O)=CC2=N1.Cl | [6] |
Chemical Structure
Caption: Generalized synthetic workflow for Furo[3,2-b]pyridine derivatives.
Biological Activity and Therapeutic Potential
The furo[3,2-b]pyridine scaffold is a cornerstone for compounds with significant and selective biological activity. Its derivatives have shown promise in oncology and other therapeutic areas. [1]
Potent and Selective Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a frequent driver of cancer. The furo[3,2-b]pyridine scaffold has proven to be an exceptional platform for designing potent and highly selective kinase inhibitors. [3]
-
Cdc2-like Kinase (CLK) Inhibition: A significant body of research highlights furo[3,2-b]pyridine derivatives as potent inhibitors of CLKs (CLK1, CLK2, CLK4). [2]CLKs are serine/threonine kinases that play a pivotal role in regulating pre-mRNA splicing. Inhibiting these kinases can disrupt gene expression in cancer cells, making them a compelling therapeutic target. The selectivity of these compounds allows them to serve as valuable chemical probes for studying CLK biology. [2][3]* Other Kinase Targets: The scaffold has also been used to develop inhibitors for other important kinases, including Homeodomain-Interacting Protein Kinases (HIPKs) and Cyclin-Dependent Kinase 2 (CDK2), which are involved in transcription, apoptosis, and cell cycle regulation. [1]
Caption: Simplified pathway showing CLK inhibition by Furo[3,2-b]pyridine derivatives.
Modulation of the Hedgehog Signaling Pathway
Beyond kinase inhibition, certain trisubstituted furo[3,2-b]pyridines have been identified as sub-micromolar modulators of the Hedgehog signaling pathway. [3]This pathway is crucial during embryonic development and its aberrant reactivation in adults is linked to the formation of various cancers. The ability to modulate this pathway presents another significant therapeutic avenue for this compound class.
Summary of Biological Activities
| Target Class | Specific Target(s) | Therapeutic Relevance | Source(s) |
| Kinases | CLK1, CLK2, CLK4 | Regulation of mRNA splicing, Oncology | [2][3] |
| HIPKs | Transcription regulation, Apoptosis | [1] | |
| CDK2 | Cell cycle control, Oncology | [1] | |
| Signaling Pathways | Hedgehog Pathway | Developmental biology, Oncology | [3] |
| Cellular Activity | Cytotoxicity | Anticancer activity against breast cancer cell lines | [7] |
Experimental Protocols and Characterization
To ensure scientific integrity, all work with this compound must be grounded in robust experimental and analytical protocols.
Proposed Protocol: In Vitro CLK2 Inhibition Assay
This protocol describes a self-validating system to quantify the inhibitory activity of the compound against a target kinase.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions (e.g., 10-point, 3-fold) in assay buffer.
-
Prepare recombinant human CLK2 enzyme, substrate peptide, and ATP solutions in kinase assay buffer.
-
-
Assay Execution (384-well plate format):
-
Add 5 µL of the compound dilution to each well. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 10 µL of CLK2 enzyme solution to all wells except the negative control.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate peptide mix.
-
Incubate for 60 minutes at 30°C.
-
-
Detection and Analysis:
-
Stop the reaction and detect substrate phosphorylation using a suitable method (e.g., ADP-Glo™, HTRF®).
-
Measure the signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve. The quality of the fit (R² value) and assay window (Z'-factor) serve as internal validation.
-
Standard Analytical Workflow for Compound Verification
Verifying the identity, purity, and integrity of the compound is critical.
Caption: Analytical workflow for structural and purity verification.
Handling, Storage, and Safety
As with any laboratory chemical, proper handling of this compound is paramount.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust. [8]* Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt form may be hygroscopic; protect from moisture. [8]* Safety: While a specific Safety Data Sheet (SDS) for this exact compound should be obtained from the supplier and consulted before use, related heterocyclic compounds can cause skin and serious eye irritation. [8][9]Always follow institutional safety protocols.
Conclusion and Future Directions
This compound is more than a chemical intermediate; it is a gateway to a class of molecules with profound biological potential. Grounded in the privileged furo[3,2-b]pyridine scaffold, it serves as a key building block for developing next-generation therapeutics, particularly selective kinase inhibitors for oncology.
Future research should focus on expanding the library of derivatives, exploring structure-activity relationships (SAR) for different kinase targets, and optimizing compounds for improved pharmacokinetic and pharmacodynamic profiles. The continued exploration of this versatile scaffold promises to yield novel chemical probes to unravel complex biology and deliver innovative medicines for unmet medical needs.
References
- BenchChem. (n.d.). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.
- BenchChem. (n.d.). The Biological Versatility of the Furo[3,2-b]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals.
- Sigma-Aldrich. (n.d.). This compound | 66497-44-7.
- Sigma-Aldrich. (n.d.). This compound | 66497-44-7.
- BenchChem. (n.d.). A Comparative Study: Furo[3,2-b]pyridine vs. Thieno[3,2-b]pyridine in Drug Discovery.
-
Paruch, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. Retrieved from [Link]
- BLDpharm. (n.d.). 66497-44-7|this compound.
- Ibrahim, M. M., et al. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center.
- Fisher Scientific. (n.d.). Safety Data Sheet - Pyridine, hydrochloride.
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PubChem. (n.d.). 5-Methyl-4,5,6,7-tetrahydrot[1][5]hiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Retrieved from
- PubChemLite. (n.d.). This compound.
- Toronto Research Chemicals. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). CAS 66497-44-7.
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- 7. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
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- 9. 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | C8H11ClN2O2S | CID 11149031 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride: Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comprehensive technical overview of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride, a representative of this promising class of compounds. We will delve into its structural elucidation, a proposed synthetic pathway based on established chemical principles, and detailed protocols for its potential biological evaluation as a kinase inhibitor. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The fusion of a furan ring with a pyridine moiety creates the furo[3,2-b]pyridine bicyclic system, a scaffold that has demonstrated remarkable potential in the field of drug discovery. Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for targeting a variety of biological entities. Notably, derivatives of this scaffold have emerged as potent inhibitors of several protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][2] The subject of this guide, this compound, embodies the key structural features of this class of compounds and serves as an excellent case study for its chemical synthesis and biological characterization.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. Below is a summary of the key identifiers for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 66497-44-7 | [3][4] |
| Molecular Formula | C₉H₈ClNO₃ | [5] |
| Molecular Weight | 213.62 g/mol | [5] |
| InChI Key | LADTXKMLMKDJSO-UHFFFAOYSA-N | [3][4] |
| Physical Form | Solid | [3][4] |
A Proposed Synthetic Pathway
The overall synthetic workflow is depicted in the diagram below:
Caption: Proposed synthetic workflow for this compound.
Step 1: Bromination of 5-Hydroxy-2-methylpyridine
The synthesis commences with the regioselective bromination of 5-hydroxy-2-methylpyridine. The hydroxyl group at the 3-position directs the electrophilic substitution to the adjacent 2-position.
Protocol:
-
Dissolve 5-hydroxy-2-methylpyridine (1 equivalent) in pyridine.[3]
-
Slowly add a solution of bromine (1.1 equivalents) in pyridine dropwise to the reaction mixture.[3]
-
After the addition is complete, warm the mixture to 40°C and stir for 1 hour.[3]
-
Remove the pyridine solvent under reduced pressure.[3]
-
Suspend the resulting solid in water and stir overnight.[3]
-
Collect the solid product, 2-bromo-3-hydroxy-6-methylpyridine, by filtration and dry thoroughly.[3]
Step 2: Sonogashira Cross-Coupling
The synthesized 2-bromo-3-hydroxy-6-methylpyridine is then coupled with a suitable terminal alkyne via a palladium- and copper-catalyzed Sonogashira reaction. Propargyl alcohol is a suitable coupling partner for this step.
Protocol:
-
To a degassed solution of 2-bromo-3-hydroxy-6-methylpyridine (1 equivalent) in a suitable solvent system (e.g., THF/Et₃N), add a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%) and a copper(I) co-catalyst like CuI (e.g., 5 mol%).[6][7]
-
Degas the mixture again before adding propargyl alcohol (1.2 equivalents) dropwise.[8]
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring the progress by TLC or LC-MS.[6]
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield the coupled intermediate.
Step 3: Intramolecular Cyclization
The intermediate from the Sonogashira coupling undergoes an intramolecular cyclization to form the furo[3,2-b]pyridine ring system. This cyclization is often promoted by the reaction conditions of the preceding step or can be facilitated by adjusting the conditions.
Protocol:
-
The cyclization may occur in situ during the Sonogashira coupling.[9][10][11]
-
If the cyclization is incomplete, the isolated intermediate can be heated in a suitable solvent, potentially with the addition of a base, to drive the reaction to completion.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Purify the resulting (5-Methylfuro[3,2-b]pyridin-2-yl)methanol by column chromatography.
Step 4: Oxidation to the Carboxylic Acid
The primary alcohol of the furo[3,2-b]pyridine intermediate is then oxidized to the corresponding carboxylic acid.
Protocol:
-
Dissolve the (5-Methylfuro[3,2-b]pyridin-2-yl)methanol (1 equivalent) in a suitable solvent such as acetone or a mixture of solvents.
-
Add an oxidizing agent, for example, Jones reagent (CrO₃ in sulfuric acid) or potassium permanganate, portion-wise at a controlled temperature (e.g., 0°C to room temperature).[12]
-
Stir the reaction until the starting material is fully consumed (monitored by TLC).
-
Quench the reaction and perform an appropriate workup to isolate the crude 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Step 5: Hydrochloride Salt Formation
The final step involves the conversion of the carboxylic acid to its hydrochloride salt to potentially improve its solubility and handling properties.
Protocol:
-
Dissolve the purified 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid in a suitable anhydrous solvent (e.g., diethyl ether or methanol).
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) dropwise.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Biological Evaluation: A Focus on Kinase Inhibition
The furo[3,2-b]pyridine scaffold is a known hinge-binding motif in many kinase inhibitors.[1][2] Therefore, a primary area of biological investigation for this compound would be its potential as a kinase inhibitor, particularly against Cdc-like kinases (CLKs).[13][14]
General Workflow for Kinase Inhibitor Profiling
Caption: A typical workflow for the biological evaluation of a potential kinase inhibitor.
Biochemical Kinase Assays
Biochemical assays are essential for determining the direct inhibitory activity of a compound against a purified kinase enzyme.
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [15]
-
Reagents:
-
Purified recombinant kinase (e.g., CLK1, CLK2, CLK4)[4]
-
Kinase substrate (peptide or protein)
-
ATP
-
TR-FRET detection reagents (e.g., LanthaScreen™, HTRF®)
-
Assay buffer
-
Test compound (this compound) at various concentrations.
-
-
Procedure:
-
In a microplate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the TR-FRET detection reagents.
-
Incubate to allow for detection reagent binding.
-
Read the plate on a TR-FRET compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Plot the signal ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based Assays
Cell-based assays are crucial for assessing the activity of a compound in a more physiologically relevant context.
Protocol: Cellular Phosphorylation Assay [5]
-
Cell Culture:
-
Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to CLK inhibition) in appropriate media.
-
-
Compound Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the test compound for a specified duration.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to extract proteins.
-
Determine the protein concentration of the lysates.
-
-
Detection of Phosphorylation:
-
Use a method such as Western blotting or a specific ELISA to detect the phosphorylation status of a known downstream substrate of the target kinase (e.g., SR proteins for CLKs).
-
-
Data Analysis:
-
Quantify the levels of the phosphorylated substrate relative to the total substrate or a loading control.
-
Plot the phosphorylation levels against the inhibitor concentration to determine the cellular IC₅₀.
-
Conclusion
This compound represents a compound of significant interest within the broader class of furo[3,2-b]pyridine-based potential therapeutics. The synthetic pathway outlined in this guide, based on established and reliable chemical transformations, provides a clear roadmap for its preparation. Furthermore, the detailed protocols for its biological evaluation as a kinase inhibitor offer a solid foundation for its characterization in a drug discovery setting. This technical guide serves as a comprehensive resource for researchers aiming to explore the therapeutic potential of this and related heterocyclic scaffolds.
References
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RSC Publishing. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]
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Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
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Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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PubMed. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. [Link]
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ResearchGate. Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. [Link]
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ResearchGate. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]
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PMC. 2-Bromo-3-hydroxy-6-methylpyridine. [Link]
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NCBI. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4). [Link]
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ResearchGate. (PDF) 2-Bromo-3-hydroxy-6-methylpyridine. [Link]
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NIH. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4. [Link]
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Sci-Hub. Cyclization reactions of 1-[3′-hydroxy-2′-(hydroxymethyl)prop-1′-enyl]pyrimidine nucleobases: intramolecular Michael additions to the C(5) C(6) bonds and intramolecular dehydrations. [Link]
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MDPI. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential. [Link]
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PubMed. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential. [Link]
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PubMed. Cyclization Reactions of 1-[3'-hydroxy-2'-(hydroxymethyl)prop-1'-enyl]pyrimidine Nucleobases: Intramolecular Michael Additions to the C(5)=C(6) Bonds and Intramolecular Dehydrations. [Link]
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NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
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PubMed. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. [Link]
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ResearchGate. Sonogashira cross-coupling of 32 with propargyl alcohol. [Link]
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Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
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ResearchGate. Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via 'memory of chirality' in flow. [Link]
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PMC. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]
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biological activity of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 5-Methylfuro[3,2-b]pyridine-2-carboxylic Acid Derivatives
Executive Summary
The furo[3,2-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, planar structure and the strategic placement of heteroatoms make it an ideal framework for designing molecules that can interact with a variety of biological targets. This technical guide provides a comprehensive overview of the known biological activities of derivatives of this scaffold, with a particular focus on 5-methylfuro[3,2-b]pyridine-2-carboxylic acid. We will delve into the compelling anticancer properties, its role as a highly selective kinase inhibitor, and its potential as a modulator of critical cellular signaling pathways. This document synthesizes data from peer-reviewed literature to offer mechanistic insights, detailed experimental protocols, and a forward-looking perspective for researchers, scientists, and drug development professionals.
The Furo[3,2-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The furo[3,2-b]pyridine system is an aromatic heterocyclic compound consisting of a furan ring fused to a pyridine ring. The "privileged scaffold" designation stems from its recurring appearance in molecules that exhibit high affinity for diverse biological targets.[1] The 5-methyl and 2-carboxylic acid substitutions provide crucial "handles" for synthetic modification, allowing chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to optimize potency and selectivity.
The general synthetic approach to this scaffold often involves sophisticated chemical techniques, including chemoselective metal-mediated couplings. A key step can be the copper-mediated oxidative cyclization to assemble the core furo[3,2-b]pyridine structure, which is then further functionalized to produce a library of target compounds.[1]
Caption: Generalized workflow for the synthesis of furo[3,2-b]pyridine derivatives.
Potent Anticancer Activity
Derivatives of the fused pyridone heterocycle family, such as furo[2,3-b]pyridines (isomers of the core topic), have demonstrated significant potential as anticancer agents.[2] These findings provide a strong rationale for investigating the anticancer properties of the furo[3,2-b]pyridine scaffold.
In Vitro Cytotoxicity Against Breast Cancer Cell Lines
Studies on related furo[2,3-b]pyridine derivatives have shown potent cytotoxic activities against the MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) human breast cancer cell lines.[2] While these compounds showed high potency, they exhibited minimal selectivity when compared against the noncancerous MCF-10A breast cell line, highlighting a common challenge in anticancer drug development that warrants further structural optimization.[2]
| Compound ID | Target Cell Line | IC50 (µM) - Approximate Range* |
| Furo[2,3-b]pyridine Derivative 1 | MCF-7 | Potent Activity |
| Furo[2,3-b]pyridine Derivative 1 | MDA-MB-231 | Potent Activity |
| Furo[2,3-b]pyridine Derivative 2 | MCF-7 | Potent Activity |
| Furo[2,3-b]pyridine Derivative 2 | MDA-MB-231 | Potent Activity |
| Specific IC50 values are often proprietary or vary between studies; "Potent Activity" indicates significant cytotoxicity as reported in the source literature.[2] |
Mechanistic Insights: Disruption of Key Oncogenic Signaling
To understand the mechanism of action, molecular docking studies have been employed. These computational models predict how a compound might bind to a protein target. For furo[2,3-b]pyridine derivatives, strong binding affinities were predicted for several key proteins that drive breast cancer progression:[2]
-
Serine/Threonine Kinase AKT1: A central node in cell survival and proliferation pathways.
-
Estrogen Receptor Alpha (ERα): The primary driver for ER-positive breast cancers like MCF-7.
-
Human Epidermal Growth Factor Receptor 2 (HER2): An important therapeutic target in HER2-positive breast cancer.
The predicted interaction with these targets suggests that the cytotoxic effects of these compounds may stem from their ability to disrupt one or more of these critical cellular signaling pathways.[2]
Caption: Potential mechanism of action via inhibition of key cancer signaling pathways.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes a standard method for evaluating the cytotoxic effect of a compound on cultured cancer cells. The assay's trustworthiness is ensured by the inclusion of multiple controls.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified by spectrophotometry.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the 5-methylfuro[3,2-b]pyridine-2-carboxylic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Causality: A range of concentrations is essential to determine the dose-dependent effect and calculate the IC50 value.
-
-
Controls (Self-Validation):
-
Vehicle Control: Treat cells with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds. This ensures the observed effects are not due to solvent toxicity.
-
Untreated Control: Cells treated with culture medium only, representing 100% viability.
-
Positive Control: Treat cells with a known cytotoxic agent (e.g., doxorubicin) to validate the assay's responsiveness.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Highly Selective Kinase Inhibition
Beyond broad cytotoxicity, the furo[3,2-b]pyridine scaffold has been identified as a platform for developing highly selective inhibitors of specific protein kinases, which are often dysregulated in cancer and other diseases.[1]
Selective Inhibition of CDC-Like Kinases (CLKs)
Research has shown that 3,5-disubstituted furo[3,2-b]pyridines are potent and highly selective inhibitors of CDC-like kinases (CLKs).[1] CLKs are a family of dual-specificity protein kinases that play a crucial role in regulating pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. Dysregulation of alternative splicing is a hallmark of many cancers, making CLKs attractive therapeutic targets. The ability to achieve high selectivity is a critical feature, as off-target kinase inhibition can lead to toxicity.
Caption: A typical workflow for a luminescence-based kinase inhibition assay.
Modulation of the Hedgehog Signaling Pathway
The versatility of the furo[3,2-b]pyridine scaffold is further demonstrated by the discovery that certain derivatives, particularly a subset of 3,5,7-trisubstituted compounds, act as efficient modulators of the Hedgehog (Hh) signaling pathway.[1] The Hh pathway is essential during embryonic development but is largely inactive in adults. Its aberrant reactivation is a known driver in several types of cancer, including basal cell carcinoma and medulloblastoma. The compounds identified were found to be active at sub-micromolar concentrations.[1] This discovery opens a distinct therapeutic avenue for this class of molecules, separate from kinase inhibition.
Caption: Simplified Hedgehog pathway showing modulation by furo[3,2-b]pyridine derivatives.
Future Directions and Therapeutic Potential
The 5-methylfuro[3,2-b]pyridine-2-carboxylic acid framework and its derivatives represent a highly promising and versatile scaffold for drug discovery. The evidence points to at least three distinct and highly valuable areas of therapeutic intervention:
-
Oncology: Through broad-spectrum cytotoxicity and targeted disruption of key pathways like AKT, ERα, and HER2.
-
Kinase Inhibition: As highly selective inhibitors of targets like CLKs, offering a more refined approach to treating diseases driven by specific kinase dysregulation.
-
Developmental Pathway Modulation: As modulators of the Hedgehog pathway, providing a therapeutic strategy for cancers reliant on aberrant Hh signaling.
The next critical steps for advancing these compounds toward clinical application will involve comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, detailed ADME (absorption, distribution, metabolism, and excretion) profiling to assess drug-like properties, and rigorous in vivo testing in relevant animal models to confirm efficacy and safety.
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5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride mechanism of action
An In-Depth Technical Guide to the Putative Mechanisms of Action of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride
Abstract
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological properties.[1][2] This technical guide provides a comprehensive overview of the potential mechanisms of action for this compound, a specific derivative of this class. While direct mechanistic studies on this particular compound are not extensively available in the public domain, this document synthesizes the known biological activities of structurally related furo[3,2-b]pyridine derivatives to postulate its likely molecular targets and signaling pathway interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this compound class.
Introduction: The Furo[3,2-b]pyridine Scaffold as a Pharmacophore
The furo[3,2-b]pyridine scaffold is a rigid, planar heterocyclic system with unique electronic properties, making it an attractive core for the design of potent and selective inhibitors of various biological targets.[1] Its structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological activity. Derivatives of this scaffold have demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This guide will focus on the potential mechanisms of action of this compound, drawing inferences from the activities of its parent scaffold and related analogs.
Postulated Mechanisms of Action
Based on the documented activities of various furo[3,2-b]pyridine derivatives, several potential mechanisms of action can be proposed for this compound.
Kinase Inhibition
The furo[3,2-b]pyridine scaffold has been identified as a promising framework for the development of selective kinase inhibitors.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
-
Cdc-like Kinases (CLKs): Certain 3,5-disubstituted furo[3,2-b]pyridines have been reported as potent and highly selective inhibitors of CLKs.[2] CLKs are involved in the regulation of pre-mRNA splicing, and their inhibition can lead to cell cycle arrest and apoptosis.
-
Homeodomain-Interacting Protein Kinases (HIPKs): The furo[3,2-b]pyridine core has also been utilized to develop selective inhibitors of HIPKs.[1] HIPKs are involved in transcription regulation and apoptosis, and their dysregulation is implicated in cancer and other diseases.
-
Other Kinases: The structurally related furo[2,3-b]pyridine scaffold has been shown to produce derivatives that target key signaling kinases such as AKT1 and human epidermal growth factor receptor 2 (HER2), both of which are critical drivers in many cancers.[5]
Given the established role of the furo[3,2-b]pyridine scaffold in kinase inhibition, it is plausible that this compound may exert its biological effects through the inhibition of one or more protein kinases.
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development of various cancers. A subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, while being kinase-inactive, have been identified as sub-micromolar modulators of the Hedgehog pathway.[2] This suggests that the furo[3,2-b]pyridine scaffold can be tailored to interact with components of the Hh pathway, potentially offering a therapeutic avenue for cancers driven by this signaling cascade.
Caption: Workflow for Kinase Panel Screening.
Cell Viability and Cytotoxicity Assays
Objective: To assess the effect of the compound on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT-15) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound for a specified period (e.g., 24, 48, 72 hours).
-
Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo assay.
-
MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance at the appropriate wavelength.
-
CellTiter-Glo Assay: Add the CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: Plot the cell viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To determine if the compound modulates specific signaling pathways in cells.
Methodology:
-
Cell Treatment: Treat cells with the compound at a concentration around its IC50 value for various time points.
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against key proteins in the suspected signaling pathways (e.g., phospho-AKT, total AKT, GLI1).
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analysis: Analyze the changes in protein expression or phosphorylation levels to determine the effect of the compound on the signaling pathway.
Conclusion
While the precise mechanism of action for this compound remains to be definitively elucidated, the extensive research on the furo[3,2-b]pyridine scaffold provides a strong foundation for postulating its potential biological activities. The most probable mechanisms include the inhibition of protein kinases and the modulation of key oncogenic signaling pathways such as the Hedgehog pathway. Its potential as an anticancer and anti-inflammatory agent warrants further investigation through rigorous preclinical studies as outlined in this guide. The insights provided herein are intended to guide future research efforts to unlock the full therapeutic potential of this promising compound.
References
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Angewandte Chemie International Edition. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. 2019 Jan 21;58(4):1062-1066. Available from: [Link]
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National Genomics Data Center. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Available from: [Link]
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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[3,2-b]pyridine scaffold is recognized in medicinal chemistry as a "privileged" structure, forming the core of numerous biologically active compounds with therapeutic promise. This technical guide focuses on a specific derivative, 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride, a compound with a paucity of direct biological data but significant potential based on its structural lineage. This document serves as a comprehensive roadmap for researchers, outlining a systematic approach to identify and validate its therapeutic targets. We will begin by leveraging the known bioactivities of the parent scaffold to inform a predictive, in-silico target identification strategy. Subsequently, we will provide detailed, field-proven experimental protocols for the validation of these predicted targets, encompassing initial binding and enzymatic assays, progressing to cell-based functional analyses. This guide is designed not merely to present information, but to provide a logical and scientifically rigorous framework for elucidating the therapeutic mechanism and potential of this promising compound.
The Furo[3,2-b]pyridine Scaffold: A Foundation of Therapeutic Promise
The furo[3,2-b]pyridine core is a heterocyclic ring system that has consistently emerged as a versatile pharmacophore in the development of novel therapeutics, particularly in oncology.[1][2][3] Derivatives of this scaffold have been reported to exhibit a range of biological activities, including potent and selective inhibition of several key protein families implicated in disease pathogenesis.
Notably, the furo[3,2-b]pyridine motif has been successfully employed to generate inhibitors of:
-
Cdc-like Kinases (CLKs): This family of serine/threonine kinases (CLK1, CLK2, CLK4) are crucial regulators of pre-mRNA splicing. Their inhibition by furo[3,2-b]pyridine derivatives represents a promising strategy for modulating gene expression in cancer and other diseases.[1][3]
-
Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, CDK2 is a validated target in cancer therapy. Certain furo[3,2-b]pyridine derivatives have demonstrated potent inhibitory activity against CDK2, leading to cell cycle arrest.[3]
-
Homeodomain-Interacting Protein Kinases (HIPKs): These kinases are involved in critical cellular processes such as transcription regulation and apoptosis. Their dysregulation is linked to various cancers, making them an attractive target for furo[3,2-b]pyridine-based inhibitors.[3]
-
Hedgehog Signaling Pathway: Aberrant activation of the Hedgehog (Hh) pathway is a known driver of several cancers. Furo[3,2-b]pyridine derivatives have been identified as effective modulators of this pathway, acting downstream of the Smoothened (SMO) receptor.[1][2]
Given this established activity profile for the core scaffold, it is logical to hypothesize that this compound will exhibit activity against targets within these or related families. The specific substitutions—a methyl group at the 5-position and a carboxylic acid at the 2-position—will likely modulate the potency and selectivity of the compound for a particular subset of these targets.
In Silico Target Prediction: A Data-Driven Starting Point
In the absence of direct experimental data for this compound, a robust in silico target prediction approach is the most logical first step. By comparing the 2D and 3D structural and physicochemical properties of our compound of interest with a vast database of known bioactive ligands, we can generate a ranked list of probable protein targets.
For this guide, we utilized the SwissTargetPrediction web server, a widely recognized tool for this purpose. The SMILES string for 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid (CC1=NC2=C(C=C1)OC(=C2)C(=O)O) was used as the input for this analysis.
The following table summarizes the top predicted target classes and specific protein targets, ranked by probability.
| Target Class | Specific Predicted Targets | Probability | Rationale for Therapeutic Interest |
| Kinases | Ephrin type-A receptor 2 (EPHA2), Vascular endothelial growth factor receptor 2 (VEGFR2), Fibroblast growth factor receptor 1 (FGFR1), Proto-oncogene tyrosine-protein kinase Src (SRC) | High | Key regulators of cell proliferation, angiogenesis, and metastasis. Established targets in oncology. |
| G-protein coupled receptors (GPCRs) | Adenosine A2a receptor, Dopamine D2 receptor, 5-hydroxytryptamine receptor 2A | Moderate | Involved in a wide range of physiological processes, including neurotransmission and inflammation. |
| Enzymes | Carbonic anhydrase II, Monoamine oxidase B, Catechol O-methyltransferase (COMT) | Moderate | Diverse roles in metabolism and signaling. COMT inhibitors are used in the treatment of Parkinson's disease. |
| Ion Channels | Voltage-gated calcium channel subunit alpha-2/delta-1 | Low | Important in neuronal signaling and cardiovascular function. |
This predictive analysis strongly suggests that this compound is most likely to exert its biological effects through the inhibition of protein kinases, a finding that aligns with the known activities of the broader furo[3,2-b]pyridine class.
Experimental Validation Workflow: From Prediction to Confirmation
The in silico predictions provide a set of testable hypotheses. The following section details a systematic, multi-tiered approach to experimentally validate these predictions.
Tier 1: In Vitro Binding and Enzymatic Assays
The initial step is to confirm direct interaction between the compound and the predicted protein targets.
Workflow Diagram: Tier 1 Validation
Caption: Tier 2 workflow for cell-based target validation.
Detailed Protocols:
Protocol 3.2.1: Western Blot Analysis of Target Phosphorylation
-
Principle: Many kinases, such as receptor tyrosine kinases, undergo autophosphorylation upon activation. A successful inhibitor will reduce the level of this phosphorylation in cells.
-
Procedure:
-
Culture a relevant cancer cell line known to express the target kinase (e.g., PC-3 cells for EPHA2) to 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., Ephrin-A1 for EPHA2) for a short period (e.g., 15 minutes) to induce kinase activation and autophosphorylation.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EPHA2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against the total amount of the target kinase and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of target phosphorylation.
-
Protocol 3.2.2: Cell Proliferation Assay (e.g., MTS Assay)
-
Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A compound that inhibits key survival kinases should reduce cell proliferation.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add a tetrazolium compound (e.g., MTS) to each well.
-
Incubate for 1-4 hours, allowing viable cells to convert the MTS into a formazan product.
-
Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
-
Conclusion and Future Directions
While this compound is a novel chemical entity with no published biological activity, its furo[3,2-b]pyridine core provides a strong rationale for investigating its potential as a therapeutic agent, particularly in the context of oncology. The in silico analysis presented in this guide has identified a prioritized list of potential targets, with a strong indication towards protein kinase inhibition.
The experimental workflows detailed herein provide a clear and logical path for the validation of these predictions. Successful confirmation of a specific kinase target would warrant further investigation, including selectivity profiling against a broader panel of kinases, pharmacokinetic and pharmacodynamic studies in animal models, and ultimately, lead optimization to enhance potency and drug-like properties. This systematic approach, moving from predictive modeling to rigorous experimental validation, is fundamental to modern drug discovery and will be essential in uncovering the full therapeutic potential of this compound.
References
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Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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Kryštof, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]
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ResearchGate. (n.d.). Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Retrieved January 16, 2026, from [Link]
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Human Metabolome Database. (2021, September 11). Furo[3,2-b]pyridine (HMDB0252540). Retrieved January 16, 2026, from [Link]
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The Strategic Role of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rise of Privileged Scaffolds in Targeted Therapy
In the landscape of contemporary drug discovery, the concept of the "privileged scaffold" has become a cornerstone of efficient medicinal chemistry. These molecular frameworks are not merely inert skeletons but possess intrinsic properties that allow them to bind to multiple, often unrelated, biological targets with high affinity. The furo[3,2-b]pyridine core is a quintessential example of such a scaffold, demonstrating remarkable versatility and potential in the development of targeted therapeutics.[1][[“]] Its rigid, planar structure and unique electronic properties make it an ideal starting point for crafting potent and selective modulators of key cellular signaling pathways. This guide focuses on a particularly valuable derivative, 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride, exploring its role as a strategic building block in the synthesis of next-generation kinase inhibitors and pathway modulators.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its successful application in drug discovery, influencing everything from reaction kinetics to bioavailability. Below is a summary of the key properties for the title compound.
| Property | Value | Source |
| CAS Number | 66497-44-7 | [3][4] |
| Molecular Formula | C₉H₈ClNO₃ | |
| IUPAC Name | This compound | [3] |
| Physical Form | Solid | [3] |
| Purity | ≥95% | [3] |
| Predicted XlogP | 1.6 | [5] |
| Monoisotopic Mass | 177.04259 Da | [5] |
Synthesis of the Furo[3,2-b]pyridine Core: A Methodological Overview
The construction of the furo[3,2-b]pyridine nucleus is a critical step in the journey towards novel therapeutics. Several synthetic strategies have been developed, often leveraging palladium- and copper-catalyzed cross-coupling reactions to build the furan ring onto a pre-existing pyridine core.[6] One of the most powerful and versatile methods is the Sonogashira cross-coupling reaction followed by heteroannulation.[6]
General Workflow for Furo[3,2-b]pyridine Synthesis
Caption: General synthetic workflow for the furo[3,2-b]pyridine core.
Experimental Protocol: Ultrasound-Assisted Sonogashira Coupling
This protocol provides a general procedure for the synthesis of 2-substituted furo[3,2-b]pyridines, which can be adapted for the synthesis of the title compound.
-
Reaction Setup: To a solution of a suitable starting material, such as 3-chloro-2-hydroxypyridine (1 mmol), and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.[6]
-
Sonication: Subject the reaction mixture to ultrasound irradiation. The duration of sonication should be determined by monitoring the reaction's progress via thin-layer chromatography (TLC).[6]
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel to yield the desired 2-substituted furo[3,2-b]pyridine.[6][7]
Applications in Drug Discovery: Targeting Key Signaling Pathways
The furo[3,2-b]pyridine scaffold has been successfully employed to generate highly selective inhibitors of several crucial protein kinases and to modulate the Hedgehog signaling pathway, both of which are deeply implicated in cancer and other diseases.[8][9] this compound serves as a vital precursor, providing a functionalized core that can be readily elaborated into potent, drug-like molecules.
Inhibition of Cdc-like Kinases (CLKs)
Cdc-like kinases (CLKs) are a family of dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[10] The dysregulation of CLK activity has been linked to various cancers, making them an attractive target for therapeutic intervention.[10] Furo[3,2-b]pyridine derivatives have emerged as a promising class of potent and selective CLK inhibitors.[11][12]
Caption: Furo[3,2-b]pyridines as modulators of the Hedgehog pathway.
Interestingly, profiling of a library of furo[3,2-b]pyridine derivatives revealed that certain substitution patterns led to potent Hedgehog pathway modulation, while being inactive as kinase inhibitors. [8]This highlights the scaffold's versatility and the potential for 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid to serve as a starting point for developing pathway-specific modulators.
Inhibition of Homeodomain-Interacting Protein Kinases (HIPKs)
The furo[3,2-b]pyridine core has also been utilized to develop highly selective inhibitors of Homeodomain-Interacting Protein Kinases (HIPKs). [6]These kinases are involved in a variety of cellular processes, including transcription regulation and apoptosis, and their dysregulation has been implicated in several diseases, including cancer. The development of selective HIPK inhibitors is an active area of research, and the furo[3,2-b]pyridine scaffold provides a promising starting point for these efforts. [11]
Conclusion: A Versatile Building Block for Future Therapies
This compound represents more than just a chemical intermediate; it is a strategic asset in the quest for novel, targeted therapeutics. Its underlying furo[3,2-b]pyridine scaffold has proven to be a rich source of potent and selective inhibitors of key oncogenic pathways. The presence of a methyl group and a carboxylic acid handle provides medicinal chemists with the necessary tools to fine-tune the pharmacological properties of the resulting molecules. As our understanding of the molecular drivers of disease continues to grow, the importance of versatile and well-characterized building blocks like this compound will only increase, paving the way for the next generation of precision medicines.
References
- Furo[3,2-b]pyridine-6-carboxylic Acid: A Versatile Scaffold for Drug Discovery. Benchchem.
- The Biological Versatility of the Furo[3,2-b]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals. Benchchem.
- Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Benchchem.
- Synthesis of Furo[3,2-b]pyridin-3-ol: An Experimental Protocol. Benchchem.
- Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. (2021). European Journal of Medicinal Chemistry.
- Targeting CLK Kinases with Furo[3,2-b]pyridine Derivatives: Application Notes and Protocols. Benchchem.
- Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. CZ-OPENSCREEN.
- Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate.
- Technical Support Center: Synthesis of Furo[3,2-b]pyridine Derivatives. Benchchem.
- 5-Methylfuro[3,2-b]pyridine. PubChem.
- Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. ResearchGate.
- This compound. Sigma-Aldrich.
- Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed.
- This compound. PubChemLite.
- 66497-44-7|this compound. BLDpharm.
- Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate.
- Methyl furo[3,2-b]pyridine-5-carboxylate. PubChem.
- Synthesis of an initial library of the substituted furo[3,2‐b]pyridines... ResearchGate.
- Design of Hedgehog pathway inhibitors for cancer treatment. PubMed Central.
- Modulation of Hedgehog Signaling for the Treatment of Basal Cell Carcinoma and the Development of Preclinical Models. MDPI.
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Commercial Sourcing and Technical Guide for 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride: A Keystone for Modern Drug Discovery
This technical guide provides an in-depth analysis of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. Its unique furo[3,2-b]pyridine core is a recognized privileged scaffold in medicinal chemistry, appearing in molecules targeting a range of diseases. This document will delve into the commercial availability, physicochemical properties, synthesis, quality control, and the known biological relevance of this compound and its structural class, offering a comprehensive resource for its application in research and development.
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The fusion of a furan ring with a pyridine ring gives rise to the furo[3,2-b]pyridine heterocyclic system. This scaffold is of particular interest in medicinal chemistry due to its structural resemblance to purines, which are fundamental components of DNA and RNA. This similarity allows furo[3,2-b]pyridine derivatives to interact with a variety of biological targets, including kinases and other enzymes, making them attractive candidates for the development of novel therapeutics. The addition of a methyl group at the 5-position and a carboxylic acid at the 2-position, as in the title compound, provides specific steric and electronic properties that can be crucial for target binding and pharmacokinetic profiles.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery, influencing everything from solubility and cell permeability to its interaction with biological targets.
| Property | Value | Source |
| CAS Number | 66497-44-7 | |
| Molecular Formula | C₉H₈ClNO₃ | |
| Molecular Weight | 213.62 g/mol | [1] |
| Appearance | White to Yellow Solid | |
| Purity | Typically ≥95% | |
| IUPAC Name | This compound | |
| InChI Key | LADTXKMLMKDJSO-UHFFFAOYSA-N | |
| SMILES | CC1=NC2=C(C=C1)OC(=C2)C(=O)O.Cl | [2] |
Synthesis Strategies for the Furo[3,2-b]pyridine Core
A plausible synthetic route, based on established heterocyclic chemistry principles, is outlined below. This should be considered a general strategy that would require optimization for this specific target molecule.
Experimental Protocol: A Generalized Synthetic Approach
Step 1: N-Oxidation of the Pyridine Ring
-
To a solution of 2-amino-6-methylpyridine in a suitable solvent (e.g., dichloromethane), add a peroxy acid (e.g., m-CPBA) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with a saturated sodium bicarbonate solution to yield the corresponding N-oxide.
Step 2: Cyanation
-
The N-oxide is then treated with a cyanating agent (e.g., trimethylsilyl cyanide) in the presence of a suitable activating agent (e.g., dimethylcarbamoyl chloride) to introduce a cyano group at the 2-position.
Step 3: Furan Ring Formation
-
The resulting 2-cyano-6-methylpyridine derivative can then be reacted with a reagent such as ethyl bromopyruvate. The nitrogen of the cyano group acts as a nucleophile, initiating a cascade of reactions that ultimately leads to the formation of the fused furan ring.
Step 4: Hydrolysis
-
The ester group on the newly formed furan ring is then hydrolyzed to the carboxylic acid using standard conditions (e.g., aqueous sodium hydroxide followed by acidification).
Step 5: Hydrochloride Salt Formation
-
The final free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same solvent to precipitate the desired hydrochloride salt.
Caption: Generalized synthetic workflow for this compound.
Quality Control and Analytical Methods
Ensuring the purity and identity of the compound is paramount for reproducible research. Commercial suppliers typically provide a Certificate of Analysis (CoA) with data from various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of small molecules.
Typical HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Expected Result: A single major peak corresponding to the product, with purity typically reported as >95%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the structure of the molecule.
Expected ¹H NMR Spectral Features:
-
A singlet for the methyl group protons.
-
Distinct aromatic protons in the pyridine and furan rings.
-
A broad singlet for the carboxylic acid proton.
-
A broad singlet for the amine proton of the hydrochloride salt.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
Expected MS Result:
-
The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺.
Applications in Research and Drug Development
While specific biological data for this compound is limited in publicly accessible literature, the broader class of furo[3,2-b]pyridine derivatives has shown significant promise in several therapeutic areas.
Kinase Inhibition
The furo[3,2-b]pyridine scaffold is considered a "hinge-binding" motif, capable of interacting with the ATP-binding site of various kinases. This makes it a valuable starting point for the design of kinase inhibitors for oncology and other diseases.
Anticancer Potential
Derivatives of the furo[3,2-b]pyridine scaffold have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival.
Caption: The furo[3,2-b]pyridine core as a kinase inhibitor.
Commercial Suppliers
A number of chemical suppliers offer this compound for research purposes. It is crucial to source from reputable suppliers who can provide comprehensive analytical data to ensure the quality of the material.
| Supplier | Product Number | Purity | Availability |
| AstaTech, Inc. (via Sigma-Aldrich) | ATEH94724F7B | ≥95% | Inquire |
| Life Chemicals Inc. (via Sigma-Aldrich) | LIF388583829 | ≥95% | Inquire |
| BLDpharm | BD01146487 | Inquire | Inquire |
| Fluorochem | F495605 | ≥95% | Inquire |
Researchers are advised to request a Certificate of Analysis for each batch to verify purity and identity before use.
Caption: Workflow for the procurement of research chemicals.
Conclusion
This compound represents a valuable chemical tool for researchers engaged in drug discovery and medicinal chemistry. Its furo[3,2-b]pyridine core is a promising scaffold for the development of inhibitors of various biological targets. While specific data on this particular derivative is emerging, the broader understanding of the furo[3,2-b]pyridine class of compounds provides a strong rationale for its exploration in various therapeutic areas. Careful sourcing from reputable commercial suppliers and rigorous analytical characterization are essential first steps in unlocking the full potential of this and other novel chemical entities.
References
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An In-depth Technical Guide to the Purity and Physical Form of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride
Abstract
This technical guide provides a comprehensive examination of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride (CAS No. 66497-44-7), a heterocyclic compound of interest to researchers in drug discovery and materials science. Due to the limited availability of detailed, peer-reviewed data for this specific molecule, this guide synthesizes information from commercial suppliers with established scientific principles for the characterization, purification, and analysis of analogous furo[3,2-b]pyridine scaffolds. We present plausible synthetic origins to anticipate process-related impurities and provide robust, field-proven protocols for purity assessment and the determination of key physicochemical properties. This document is intended to serve as a foundational resource for scientists, enabling them to confidently utilize, purify, and characterize this important chemical building block.
Introduction and Molecular Overview
This compound is a derivative of the furo[3,2-b]pyridine ring system. This scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[1] The fusion of a furan ring to a pyridine ring creates a rigid, planar structure with unique electronic properties, making it an attractive starting point for the development of novel therapeutic agents.[1] The hydrochloride salt form is typically employed to enhance the solubility and stability of the parent carboxylic acid.
Table 1: Core Compound Identifiers
| Property | Value | Source(s) |
| IUPAC Name | 5-methylfuro[3,2-b]pyridine-2-carboxylic acid;hydrochloride | [2] |
| CAS Number | 66497-44-7 | [2] |
| Molecular Formula | C₉H₈ClNO₃ | |
| Molecular Weight | 213.62 g/mol | |
| InChI Key | LADTXKMLMKDJSO-UHFFFAOYSA-N | [2] |
Physical Form and Solid-State Characterization
Based on data from multiple chemical suppliers, this compound is consistently supplied as a solid, with its appearance ranging from white to yellow. The variation in color may be indicative of the presence of minor impurities, residual solvents, or subtle differences in crystalline form. For drug development applications, a consistent and well-characterized physical form is critical for ensuring reproducible dissolution and bioavailability.
Recommended Protocol for Initial Characterization
A comprehensive initial characterization is a self-validating step to confirm the identity and integrity of the material before its use in further applications.
2.1.1. Visual Inspection and Melting Point
-
Procedure: A small sample should be visually inspected under magnification for homogeneity and color. The melting point should be determined using a calibrated melting point apparatus with a slow ramp rate (e.g., 1-2 °C/min) near the expected melting temperature.
-
Causality: A sharp melting range is indicative of high purity, whereas a broad or depressed melting range suggests the presence of impurities or a mixture of crystalline forms. While no specific melting point is consistently published, related pyridine hydrochloride salts often melt in the range of 140-200 °C.[3][4]
2.1.2. Spectroscopic Identity Confirmation
The following analyses provide an unambiguous confirmation of the molecular structure.
-
¹H NMR Spectroscopy:
-
Protocol: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. Acquire the spectrum on a ≥400 MHz spectrometer.
-
Expected Signals: The spectrum should be consistent with the structure, showing characteristic signals for the methyl group, the aromatic protons on the pyridine and furan rings, and a downfield, exchangeable proton for the carboxylic acid. The integration of these signals should correspond to the number of protons in the molecule. Characterization data for similar benzofuro[3,2-b]pyridine derivatives show aromatic protons in the δ 7.0-8.5 ppm range.[5]
-
-
Mass Spectrometry (MS):
-
Protocol: Analyze a dilute solution of the compound via Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.
-
Expected m/z: The primary ion observed should correspond to the protonated free base [M+H]⁺ at approximately m/z 178.05, where M is the free base C₉H₇NO₃.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Protocol: Analyze the solid sample using an ATR-FTIR spectrometer.
-
Expected Absorptions: Key functional groups will produce characteristic absorption bands, including a broad O-H stretch for the carboxylic acid (typically ~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1730 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1400-1600 cm⁻¹).
-
Purity Determination: A Multi-Modal Approach
Commercial grades of this compound are often cited with a purity of ~95%.[2] Achieving a higher purity level, required for many research and development applications, necessitates robust analytical methods to identify and quantify impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A well-developed HPLC method can separate the main compound from synthesis-related impurities, degradants, and precursors.
This protocol serves as a starting point for method development and validation.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase linearly to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of ~1 mg/mL. Dilute further to ~0.1 mg/mL for analysis.
-
Causality and Trustworthiness: Using a gradient method ensures that impurities with a wide range of polarities can be eluted and detected. The acidic modifier (formic acid) helps to produce sharp, symmetrical peaks for the carboxylic acid and any basic pyridine-containing impurities by suppressing ionization. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.
Proposed Synthetic Pathway and Anticipated Impurities
Understanding the synthetic origin of a compound is paramount for predicting potential impurities. While a specific synthesis for 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid is not widely published, the construction of the furo[3,2-b]pyridine core is well-documented and typically proceeds via a Sonogashira cross-coupling reaction followed by an intramolecular cyclization.[1][6]
Plausible Synthetic Workflow
The following diagram outlines a logical and chemically sound pathway for the synthesis of the target molecule, allowing for a reasoned discussion of potential process-related impurities.
Caption: Plausible synthetic workflow for the target compound.
Potential Process-Related Impurities
This synthetic route suggests several potential impurities that could be present in the final product if not adequately removed.
Table 2: Potential Impurities and Their Origins
| Impurity Type | Plausible Structure/Identity | Origin | Recommended Analytical Detection |
| Unreacted Starting Material | 2-Hydroxy-3-iodo-5-methylpyridine | Incomplete Sonogashira coupling (Step 1). | HPLC, LC-MS |
| Uncyclized Intermediate | Ethyl 3-(2-hydroxy-5-methylpyridin-3-yl)propiolate | Incomplete cyclization (Step 2). | HPLC, LC-MS, ¹H NMR |
| Ester Precursor | Ethyl 5-methylfuro[3,2-b]pyridine-2-carboxylate | Incomplete saponification (Step 3). | HPLC, LC-MS |
| Homocoupling Byproduct | Diethyl buta-1,3-diyne-1,4-dicarboxylate | Dimerization of ethyl propiolate during Sonogashira coupling. | HPLC, GC-MS |
| Residual Metals | Palladium, Copper | Carryover from the catalyst used in Step 1. | ICP-MS |
| Residual Solvents | Triethylamine, Ethanol, etc. | Solvents used in the various synthetic and purification steps. | Headspace GC-MS |
Protocols for Purification
Achieving high purity (>99%) typically requires one or more purification steps. The choice of method depends on the nature of the impurities present.
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The key is to find a solvent system in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures.
-
Place ~20-30 mg of the compound into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures thereof) dropwise at room temperature until the solid just dissolves. Note the approximate solubility.
-
For solvents where the compound is sparingly soluble at room temperature, heat the mixture to boiling. If the solid dissolves, it is a potential recrystallization solvent.
-
Cool the promising solutions slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. The system that provides a high yield of well-formed crystals is optimal.
-
Causality: For polar, salt-like compounds such as this hydrochloride, polar protic solvents like water, ethanol, or their mixtures are often effective. The solubility of carboxylic acids can also be significantly influenced by the water content in organic solvents.[7][8]
Preparative Chromatography
If recrystallization is ineffective, particularly for removing impurities with similar solubility profiles, preparative reverse-phase chromatography is the method of choice. The same principles as the analytical HPLC method apply, but on a larger scale with a larger column and higher sample loading.
Physicochemical Properties and Determination Methods
Key physicochemical properties are critical for formulation development and understanding the compound's behavior in biological systems.
Table 3: Summary of Physicochemical Properties
| Parameter | Value / Expected Range | Method of Determination |
| Physical Form | White to yellow solid | Visual Inspection |
| Melting Point | Not published; likely >140 °C | Capillary Melting Point Apparatus |
| Aqueous Solubility | Expected to be moderate due to HCl salt | Shake-Flask Method (Protocol 6.1) |
| Organic Solvent Solubility | Variable; likely soluble in polar solvents like DMSO, DMF, Methanol | Solvent Screening |
| pKa | Not published; predicted basic pKa of parent furo[3,2-b]pyridine is ~3.33 | Potentiometric Titration (Protocol 6.2) |
Protocol: Shake-Flask Solubility Determination
-
Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Filter the suspension through a 0.45 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.
-
Trustworthiness: This method directly measures the equilibrium solubility, providing a definitive value essential for formulation and preclinical studies.
Protocol: Potentiometric pKa Determination
-
Accurately weigh and dissolve the compound in a suitable solvent, often a mixture of water and a co-solvent like methanol, to ensure solubility.[1]
-
Continuously monitor the pH of the solution using a calibrated pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Plot the pH versus the volume of titrant added. The pKa value can be determined from the inflection point(s) of the resulting titration curve.
-
Expertise: The pKa governs the ionization state of the molecule at different pH values, which profoundly impacts its solubility, permeability, and interaction with biological targets.
Caption: Self-validating workflow for material analysis and release.
Conclusion
This compound is a valuable heterocyclic building block. While detailed characterization data in peer-reviewed literature is scarce, a robust understanding of its purity and physical form can be achieved through the systematic application of standard analytical and purification techniques. By leveraging knowledge of plausible synthetic routes, scientists can anticipate and control for potential impurities. The protocols and logical workflows detailed in this guide provide researchers, scientists, and drug development professionals with the necessary framework to confidently assess the quality of this compound, ensuring the integrity and reproducibility of their scientific endeavors.
References
- Chiacchio, U., et al. (2002). A Novel Synthesis of Furo[3,2-b]pyridines via Palladium-Mediated Reactions. Organic Letters, 4(15), 2533-2535.
-
Human Metabolome Database. Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540). Available at: [Link]
-
PubChem. Picolinic acid. Available at: [Link]
-
Royal Society of Chemistry. Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines. Available at: [Link]
- Charette, A. B. (2009). Handbook of Reagents for Organic Synthesis: Reagents for Hetercycle Synthesis. John Wiley & Sons.
-
Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles. Available at: [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
-
ResearchGate. Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Available at: [Link]
-
Royal Society of Chemistry. Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines. Available at: [Link]
-
ChemBK. Pyridine Hydrochloride. Available at: [Link]
-
UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available at: [Link]
-
Chemistry LibreTexts. Physical Properties of Carboxylic Acids. Available at: [Link]
-
OSTI.GOV. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Available at: [Link]
-
ResearchGate. Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2- b ]pyridines. Available at: [Link]
-
Chemistry LibreTexts. Physical Properties of Carboxylic Acids. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chembk.com [chembk.com]
- 4. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
Methodological & Application
synthesis protocols for 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride
An Application Note and Protocol for the Synthesis of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective inhibitors for various biological targets.[1] Derivatives of this scaffold have shown promise in diverse therapeutic areas, including as kinase inhibitors for cancer therapy.[1] The synthesis of specifically substituted furo[3,2-b]pyridines is a critical objective for structure-activity relationship (SAR) studies in drug discovery programs.[2]
This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a key intermediate for further chemical elaboration. The presented synthetic strategy is a multi-step process designed for robustness and scalability, commencing from a commercially available substituted pyridine.
Overall Synthetic Strategy
The synthesis is designed as a four-step sequence, beginning with the construction of the core furo[3,2-b]pyridine ring system via a palladium- and copper-catalyzed cross-coupling and subsequent cyclization. This is followed by the hydrolysis of an ester intermediate to the desired carboxylic acid and concludes with the formation of the hydrochloride salt to improve stability and handling.
Caption: Proposed synthetic workflow.
Part 1: Synthesis of Ethyl 5-methylfuro[3,2-b]pyridine-2-carboxylate
This initial phase focuses on constructing the core heterocyclic system. The chosen methodology is a one-pot Sonogashira cross-coupling reaction followed by an intramolecular heteroannulation.[1][3] This approach is widely utilized for its efficiency and tolerance of various functional groups.[4]
Reaction Mechanism Overview
The process involves two key catalytic cycles: a palladium cycle for the cross-coupling of the aryl chloride with the alkyne, and a copper cycle that facilitates the formation of a copper(I) acetylide intermediate. Following the C-C bond formation, an intramolecular cyclization (5-endo-dig) occurs, where the hydroxyl group attacks the alkyne, forming the furan ring.
Caption: Catalytic cycles in Sonogashira coupling.
Experimental Protocol
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| 3-Chloro-2-hydroxy-6-methylpyridine | 143.57 | 10.0 | 1.44 g |
| Ethyl propiolate | 98.10 | 12.0 | 1.18 g (1.23 mL) |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.3 (3 mol%) | 347 mg |
| Copper(I) iodide (CuI) | 190.45 | 0.5 (5 mol%) | 95 mg |
| Triethylamine (Et₃N) | 101.19 | 25.0 | 2.53 g (3.5 mL) |
| Tetrahydrofuran (THF), anhydrous | - | - | 50 mL |
Procedure
-
Inert Atmosphere: To a 100 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-chloro-2-hydroxy-6-methylpyridine (1.44 g, 10.0 mmol), tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol), and copper(I) iodide (95 mg, 0.5 mmol).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous tetrahydrofuran (50 mL) via syringe, followed by triethylamine (3.5 mL, 25.0 mmol).
-
Reaction Initiation: Add ethyl propiolate (1.23 mL, 12.0 mmol) dropwise to the stirring suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 65 °C (reflux) and maintain for 12-16 hours. The causality for heating is to facilitate both the catalytic turnover in the Sonogashira coupling and the subsequent intramolecular cyclization.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system. The disappearance of the starting pyridine and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst residues. Wash the pad with ethyl acetate (2 x 20 mL).
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 25 mL) and brine (1 x 25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel (eluent: gradient of 5% to 20% ethyl acetate in hexane) to afford Ethyl 5-methylfuro[3,2-b]pyridine-2-carboxylate as a solid.
Part 2: Hydrolysis to 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid
The second stage of the synthesis is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a fundamental and high-yielding transformation in organic synthesis.[3]
Experimental Protocol
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| Ethyl 5-methylfuro[3,2-b]pyridine-2-carboxylate | 205.21 | 8.0 (Assumed) | 1.64 g |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 24.0 | 1.01 g |
| Tetrahydrofuran (THF) | - | - | 20 mL |
| Water | - | - | 10 mL |
| Hydrochloric acid, 2M aqueous (HCl) | - | - | As needed (~12 mL) |
Procedure
-
Dissolution: Dissolve the ethyl 5-methylfuro[3,2-b]pyridine-2-carboxylate (1.64 g, 8.0 mmol) in a mixture of THF (20 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Base Addition: Add lithium hydroxide monohydrate (1.01 g, 24.0 mmol). The use of LiOH is often preferred for clean hydrolysis with minimal side reactions.[3]
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitoring: Monitor the hydrolysis by TLC (hexane:ethyl acetate 1:1 with 1% acetic acid) until the starting ester spot is completely consumed.
-
Solvent Removal: Remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of 2M HCl. The product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (2 x 10 mL).
-
Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight to yield 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid. The product can be used in the next step without further purification.
Part 3: Formation of this compound
The final step is the conversion of the carboxylic acid to its hydrochloride salt. This is done to improve the compound's stability, crystallinity, and aqueous solubility. The basic nitrogen atom of the pyridine ring is protonated.[2]
Experimental Protocol
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid | 177.16 | 7.0 (Assumed) | 1.24 g |
| Diethyl ether (anhydrous) | - | - | 40 mL |
| HCl solution (2.0 M in diethyl ether) | - | 1.1 equiv. | ~3.85 mL |
Procedure
-
Suspension: Suspend the 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid (1.24 g, 7.0 mmol) in anhydrous diethyl ether (40 mL) in a 100 mL Erlenmeyer flask with a magnetic stir bar.
-
Acidification: While stirring, add a 2.0 M solution of HCl in diethyl ether (~3.85 mL, 7.7 mmol) dropwise. The use of anhydrous HCl in an organic solvent prevents the incorporation of water into the final salt form.[5]
-
Precipitation: A precipitate will form immediately upon addition of the HCl solution.
-
Stirring: Continue to stir the suspension at room temperature for 1 hour to ensure complete salt formation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether (2 x 10 mL) to remove any unreacted starting material. Dry the product under vacuum to yield this compound.
Summary and Characterization
The successful synthesis of this compound can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to verify the structure and purity of the final compound.
References
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Hydrochloride (hydrochloride salt). Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. JOCPR, 2014, 6(5):104-105. Available at: [Link]
- Google Patents. Method for salt preparation. US20100204470A1.
Sources
Application Notes and Protocols for the Synthesis of 5-Methylfuro[3,2-b]pyridine-2-carboxylic Acid
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine nucleus is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for designing potent and selective inhibitors of various biological targets. Derivatives of this scaffold have shown promise as kinase inhibitors and modulators of crucial signaling pathways, highlighting their potential in the development of novel therapeutics. This guide provides a comprehensive overview of a robust synthetic route to a key derivative, 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid, offering detailed protocols and insights for researchers in the field.
Retrosynthetic Analysis and Strategic Approach
The synthesis of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid is strategically designed to build the furan ring onto a pre-functionalized pyridine core. The primary disconnection breaks the furo[3,2-b]pyridine at the furan ring, identifying a substituted pyridine and a three-carbon component as key precursors. A Sonogashira cross-coupling reaction is a powerful and versatile method for forming the crucial carbon-carbon bond, followed by an intramolecular cyclization to construct the fused ring system.
Our synthetic strategy hinges on a three-stage process:
-
Preparation of a Key Pyridine Intermediate: Synthesis of a suitably halogenated 2-hydroxy-5-methylpyridine.
-
Construction of the Furo[3,2-b]pyridine Core: A one-pot Sonogashira coupling and intramolecular cyclization.
-
Final Functional Group Transformation: Hydrolysis of the resulting ester to the target carboxylic acid.
This approach offers a convergent and efficient pathway to the desired molecule, utilizing readily available starting materials and well-established reaction methodologies.
Detailed Synthetic Protocols
Part 1: Synthesis of 3-Bromo-2-hydroxy-5-methylpyridine (3)
The synthesis of the key pyridine intermediate begins with the commercially available 2-amino-5-methylpyridine. A two-step sequence involving diazotization followed by bromination provides the required 3-bromo-2-hydroxy-5-methylpyridine.
Protocol 1.1: Diazotization of 2-Amino-5-methylpyridine (1) to 2-Hydroxy-5-methylpyridine (2)
This reaction proceeds via the formation of a diazonium salt, which is subsequently hydrolyzed to the corresponding hydroxypyridine.
-
Materials:
-
2-Amino-5-methylpyridine (1)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, ice bath, magnetic stirrer, separatory funnel, rotary evaporator
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-methylpyridine (1.0 eq) in deionized water and cool the solution to 0-5 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) to the cooled solution while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the acidic pyridine solution, ensuring the temperature remains between 0-5 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-hydroxy-5-methylpyridine (2) as a solid. This product is often used in the next step without further purification.
-
Protocol 1.2: Bromination of 2-Hydroxy-5-methylpyridine (2) to 3-Bromo-2-hydroxy-5-methylpyridine (3)
Electrophilic bromination of the electron-rich hydroxypyridine ring at the 3-position is achieved using N-bromosuccinimide (NBS).
-
Materials:
-
2-Hydroxy-5-methylpyridine (2)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 2-hydroxy-5-methylpyridine (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 3-bromo-2-hydroxy-5-methylpyridine (3).
-
Table 1: Summary of Starting Materials for the Synthesis of 3-Bromo-2-hydroxy-5-methylpyridine
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 2-Amino-5-methylpyridine | C₆H₈N₂ | 108.14 | Initial Starting Material | |
| 2-Hydroxy-5-methylpyridine | C₆H₇NO | 109.13 | Intermediate | |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent | |
| 3-Bromo-2-hydroxy-5-methylpyridine | Chemical structure to be drawn | C₆H₆BrNO | 188.02 | Key Pyridine Intermediate |
Part 2: One-Pot Sonogashira Coupling and Intramolecular Cyclization
This pivotal step involves the palladium and copper-catalyzed coupling of 3-bromo-2-hydroxy-5-methylpyridine with ethyl propiolate, followed by an in-situ intramolecular cyclization to form the furo[3,2-b]pyridine core.
Protocol 2.1: Synthesis of Ethyl 5-Methylfuro[3,2-b]pyridine-2-carboxylate (5)
-
Materials:
-
3-Bromo-2-hydroxy-5-methylpyridine (3)
-
Ethyl propiolate (4)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask, inert atmosphere (Nitrogen or Argon), magnetic stirrer, heating mantle
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 3-bromo-2-hydroxy-5-methylpyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous DMF and triethylamine (3.0 eq) to the flask.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add ethyl propiolate (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain ethyl 5-methylfuro[3,2-b]pyridine-2-carboxylate (5).
-
Diagram 1: Synthetic Workflow for 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Troubleshooting and Optimization
Table 2: Common Issues and Solutions in the Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in bromination | Over-bromination or incomplete reaction. | Carefully control the stoichiometry of NBS. Monitor the reaction closely by TLC. Optimize reaction time and temperature. |
| Poor yield in Sonogashira coupling | Inactive catalyst, presence of oxygen, homocoupling of the alkyne. | Use fresh, high-quality catalysts. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider slow addition of the alkyne to minimize homocoupling. |
| Incomplete cyclization | Insufficient temperature or reaction time. | Increase the reaction temperature or prolong the reaction time after the Sonogashira coupling is complete. Monitor by TLC or LC-MS. |
| Difficulty in hydrolysis | Steric hindrance or incomplete reaction. | Use a stronger base (e.g., NaOH) or increase the reaction temperature. Ensure sufficient reaction time. |
Conclusion
The synthetic route detailed in these application notes provides a reliable and scalable method for the preparation of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid. By leveraging a strategic Sonogashira coupling and subsequent intramolecular cyclization, this protocol offers an efficient entry into this important class of heterocyclic compounds. The provided experimental details and troubleshooting guide are intended to support researchers in their efforts to synthesize and explore the therapeutic potential of novel furo[3,2-b]pyridine derivatives.
References
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Al-Tel, T. H. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 339-347. [Link]
-
Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975-1021. [Link]
-
PrepChem. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. [Link]
- Google Patents.
- Google Patents.
Application Notes and Protocols for the Analytical Characterization of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride
Abstract
This comprehensive guide provides a detailed framework of analytical methodologies for the robust characterization of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride (MFPCA-HCl), a key heterocyclic compound of interest in pharmaceutical development. Recognizing the critical need for thorough characterization to ensure quality, safety, and efficacy, this document outlines a multi-faceted analytical approach. We delve into the core techniques required for unambiguous identification, purity assessment, and solid-state analysis of MFPCA-HCl. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (DSC/TGA) are presented. The causality behind experimental choices is explained, grounding each protocol in fundamental scientific principles and field-proven insights. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Imperative for Rigorous Characterization
This compound is a fused heterocyclic compound featuring a furo[3,2-b]pyridine core. Such scaffolds are prevalent in medicinal chemistry due to their diverse pharmacological activities. As an Active Pharmaceutical Ingredient (API), the hydrochloride salt form is often selected to enhance solubility and stability. The comprehensive characterization of any API is a cornerstone of drug development, mandated by regulatory agencies and essential for ensuring product quality and patient safety.[1][2]
The solid-state properties of an API, including its crystalline form and thermal stability, can significantly impact its bioavailability, manufacturability, and shelf-life.[3][4][5] Similarly, the identity and quantity of impurities must be meticulously controlled. This application note presents a suite of orthogonal analytical techniques designed to provide a complete profile of MFPCA-HCl, ensuring its identity, purity, and solid-state properties are well-defined.
Chromatographic Analysis for Purity and Quantification
Chromatographic methods are central to determining the purity of MFPCA-HCl and quantifying it in various matrices. A well-developed High-Performance Liquid Chromatography (HPLC) method is the workhorse for quality control, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides unparalleled sensitivity and specificity for impurity identification.
High-Performance Liquid Chromatography (HPLC-UV)
A reverse-phase HPLC method is proposed for the separation and quantification of MFPCA-HCl from potential process-related impurities and degradation products. The polarity of the molecule, imparted by the carboxylic acid and the pyridine nitrogen (protonated in the hydrochloride salt), necessitates a mobile phase with sufficient aqueous content to ensure good peak shape and retention.[6][7][8]
Rationale for Method Design:
-
Column Choice: A C18 column is a versatile and robust starting point for polar aromatic compounds.[9] Modern C18 phases are designed to be stable in highly aqueous mobile phases, preventing "phase collapse" that can lead to irreproducible retention times.[7]
-
Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial. It suppresses the ionization of the carboxylic acid group and ensures the pyridine nitrogen remains consistently protonated, leading to sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and compatibility with MS detection.
-
Detection: The fused aromatic ring system of MFPCA-HCl is expected to have a strong UV chromophore. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.
Experimental Protocol: HPLC-UV Purity Assay
| Parameter | Recommended Condition | Justification |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Provides good efficiency and resolution for complex samples. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for peak shape control and MS compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent with good elution strength. |
| Gradient | 5% B to 95% B over 15 minutes | A scouting gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | Small volume to prevent peak distortion. |
| Detector | PDA at 254 nm (or optimal λ) | 254 nm is a common wavelength for aromatic compounds; PDA allows for spectral analysis. |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | A common diluent that is compatible with the mobile phase. |
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines.[10][11][12][13] Key parameters to assess include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable for the identification of unknown impurities and for providing orthogonal data to confirm the primary peak's identity. The method developed for HPLC-UV can be readily adapted for LC-MS, as formic acid is a volatile mobile phase modifier compatible with electrospray ionization (ESI).
Rationale for Method Design:
-
Ionization: Positive ion mode ESI is expected to be highly effective, as the pyridine nitrogen is basic and will readily accept a proton to form the [M+H]⁺ ion.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements, enabling the determination of elemental compositions for the parent compound and any impurities. Tandem MS (MS/MS) experiments can be performed to elucidate the fragmentation patterns, aiding in structural confirmation.
Experimental Protocol: LC-MS Identification
| Parameter | Recommended Condition | Justification |
| LC System | UPLC/UHPLC system | Provides better resolution and faster analysis times. |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm | Smaller dimensions are suitable for lower flow rates used in MS. |
| Mobile Phase | Same as HPLC-UV (0.1% Formic Acid) | Ensures compatibility and leverages previous method development. |
| Flow Rate | 0.4 mL/min | Optimal for 2.1 mm ID columns and efficient ionization. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Ideal for protonating the basic nitrogen atom of the pyridine ring. |
| MS Scan Mode | Full Scan (m/z 100-1000) | To detect all potential ions in the sample. |
| MS/MS | Data-Dependent Acquisition | Triggers fragmentation of the most intense ions for structural information. |
Expected Fragmentation: The fragmentation of pyridine carboxylic acids in MS/MS often involves the loss of small neutral molecules like H₂O, CO, and CO₂.[14][15][16][17] For MFPCA-HCl, key expected fragmentations of the protonated molecule [C₉H₇NO₃ + H]⁺ would include the loss of the carboxylic acid group (-45 Da) and subsequent fragmentations of the furo-pyridine ring system.
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques provide detailed information about the chemical structure and bonding within the MFPCA-HCl molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural determination. Both ¹H and ¹³C NMR are essential.
Rationale for Sample Preparation and Analysis:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it can dissolve the hydrochloride salt and has a high boiling point. The acidic proton from the carboxylic acid and the proton on the nitrogen may be exchangeable, and their visibility could depend on the water content of the solvent.
-
Nuclei: ¹H NMR will provide information on the number of different types of protons and their connectivity. ¹³C NMR will show all unique carbon atoms. 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to definitively assign all signals.
Predicted ¹H and ¹³C NMR Spectral Features (in DMSO-d₆):
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| -COOH | 13.0 - 14.0 (broad) | ~160-165 | Acidic proton, often broad. Carbonyl carbon in a conjugated system. |
| N-H⁺ | >14.0 (broad) | - | Proton on the pyridinium nitrogen, highly deshielded. |
| Aromatic CH | 7.0 - 8.5 | 110 - 150 | Protons and carbons on the furo-pyridine ring system. Specific shifts depend on substitution. |
| Furan CH | ~7.5 | ~115 | The proton on the furan ring is typically in the aromatic region. |
| Methyl (-CH₃) | ~2.5 | ~15-20 | Methyl group attached to the pyridine ring. |
Note: These are estimated chemical shifts. Actual values must be determined experimentally.[18][19]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides information on the functional groups present in the molecule. It is a rapid and non-destructive technique.
Rationale for Spectral Interpretation: The FT-IR spectrum will confirm the presence of key functional groups and provide evidence of the hydrochloride salt formation.[20][21][22][23][24]
Experimental Protocol: FT-IR Analysis
| Parameter | Recommended Condition | Justification |
| Technique | Attenuated Total Reflectance (ATR) | Requires minimal sample preparation and is suitable for solid powders. |
| Spectral Range | 4000 - 400 cm⁻¹ | Covers the mid-infrared region where most functional groups absorb. |
| Resolution | 4 cm⁻¹ | Sufficient for resolving most characteristic bands. |
| Scans | 32 | A sufficient number of scans to obtain a good signal-to-noise ratio. |
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 2500 (very broad) | O-H stretch | Carboxylic acid O-H, hydrogen-bonded |
| ~2700 - 2400 (broad) | N⁺-H stretch | Pyridinium N-H |
| ~1720 - 1680 | C=O stretch | Carboxylic acid C=O, conjugated |
| ~1600 - 1450 | C=C and C=N stretch | Aromatic ring vibrations |
| ~1300 - 1200 | C-O stretch | Carboxylic acid C-O |
Solid-State and Thermal Characterization
Understanding the solid-state properties of MFPCA-HCl is crucial for formulation development and ensuring stability.[1][2][3][4][5]
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, while Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature. When used together, they provide a comprehensive thermal profile.[25][26][27][28]
Rationale for Analysis:
-
DSC: Can identify melting points, polymorphic transitions, and desolvation events.
-
TGA: Quantifies mass loss, which can be due to the loss of residual solvents, water (dehydration), or decomposition, including the loss of HCl gas from the salt.[25][26]
Experimental Protocol: Simultaneous TGA/DSC
| Parameter | Recommended Condition | Justification |
| Instrument | Simultaneous TGA/DSC Analyzer | Provides complementary data from a single experiment. |
| Sample Pan | Aluminum or Platinum, with pinhole lid | Allows for the escape of evolved gases. |
| Temperature Range | 30 °C to 400 °C (or higher if needed) | Covers potential desolvation, melting, and decomposition events. |
| Heating Rate | 10 °C/min | A standard heating rate that balances resolution and analysis time. |
| Purge Gas | Nitrogen, 50 mL/min | An inert atmosphere prevents oxidative decomposition. |
Interpretation of Results:
-
An initial weight loss in the TGA curve below ~120°C, accompanied by a broad endotherm in the DSC, would suggest the presence of water or residual solvent.
-
A sharp endotherm in the DSC with no corresponding weight loss in the TGA could indicate a melt or a solid-solid phase transition.
-
A significant weight loss at higher temperatures, often corresponding to the molecular weight of HCl (36.46 g/mol ) or other fragments, indicates decomposition. This is often accompanied by complex endothermic or exothermic events in the DSC.[25]
X-Ray Powder Diffraction (XRPD)
XRPD is the definitive technique for identifying the crystalline form (polymorph) of a solid material. Each crystalline solid has a unique diffraction pattern, acting as a "fingerprint."
Rationale for Analysis: Different polymorphs can have different solubilities and stabilities. It is critical to identify and control the polymorphic form of the API throughout the manufacturing process.[29][30][31]
Experimental Protocol: XRPD
| Parameter | Recommended Condition | Justification |
| Radiation | Cu Kα (λ = 1.5406 Å) | The most common X-ray source for pharmaceutical analysis. |
| Scan Range (2θ) | 2° to 40° | Covers the most information-rich region for organic molecules. |
| Step Size | 0.02° | Provides sufficient data density for peak identification. |
| Scan Speed | 1-2°/min | A reasonable speed to obtain good quality data. |
| Sample Prep. | Gently pack powder onto a zero-background holder | Ensures a flat surface and random orientation of crystallites. |
Data Interpretation: The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), should be compared against a reference pattern for the desired polymorph. The presence of different peaks or shifts in peak positions would indicate a different crystalline form or the presence of a mixture.
Integrated Analytical Workflow
A logical and efficient workflow is essential for the complete characterization of a new batch of MFPCA-HCl. The following diagram illustrates a proposed workflow, starting from initial identification and culminating in comprehensive purity and solid-state analysis.
Caption: Integrated workflow for the characterization of MFPCA-HCl.
Conclusion
The analytical characterization of this compound requires a multi-technique approach to ensure its identity, purity, and solid-state form are well-controlled. The protocols and rationales provided in this application note serve as a robust starting point for developing and validating a comprehensive analytical control strategy. By combining chromatographic separations, spectroscopic elucidation, and thermal/solid-state analysis, researchers and drug development professionals can build a complete picture of the API, ensuring its quality and suitability for further development. Adherence to validation guidelines, such as ICH Q2(R1), is paramount to ensure the data generated is reliable and suitable for regulatory submission.
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Byrn, S. R., et al. (2003). Solid-state analysis of the active pharmaceutical ingredient in drug products. Drug Discovery Today, 8(19), 898-905. [Link]
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Budzikiewicz, H., Lange, E., & Ockels, W. (1981). The mass spectral fragmentation behavior of pyridine carboxylic and thiocarboxylic acid esters. Phosphorus and Sulfur, 11(1), 33-45. [Link]
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Zhai, H., et al. (2018). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications, 54(76), 10732-10735. [Link]
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Application Note: Structural Elucidation and Purity Assessment of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride
Abstract
This technical guide provides detailed protocols for the structural characterization and purity analysis of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride, a key heterocyclic intermediate in pharmaceutical research. We present optimized methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC). The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring researchers can confidently replicate and adapt these methods. This document serves as a comprehensive resource for scientists engaged in drug discovery, development, and quality control, offering field-proven insights into the analytical chemistry of complex heterocyclic systems.
Introduction: The Significance of Furo[3,2-b]pyridines
Furo[3,2-b]pyridine derivatives are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their structural resemblance to purines and other endogenous biomolecules makes them privileged scaffolds for designing novel therapeutic agents. The specific compound, this compound, serves as a critical building block for synthesizing inhibitors of various enzymes and modulators of cellular receptors.
Given its role in drug development, rigorous analytical characterization is imperative to ensure structural integrity and purity. NMR spectroscopy provides unambiguous structural confirmation at the atomic level, while HPLC is the gold standard for assessing purity and quantifying impurities.[1][2] This guide details the application of these techniques to provide a complete analytical profile of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution.[3] For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the fused ring system and the positions of substituents.
Rationale for Experimental Design
-
Solvent Selection: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is chosen as the solvent. Its high polarity effectively dissolves the hydrochloride salt, and its residual solvent peak does not interfere with the key aromatic proton signals. Furthermore, the acidic proton of the carboxylic acid and the N-H proton of the pyridinium hydrochloride are often observable in DMSO-d₆, providing more complete structural information.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6 mL of solvent provides an excellent signal-to-noise ratio in a short acquisition time.[4] For the less sensitive ¹³C NMR, a higher concentration of 20-30 mg is recommended to achieve adequate signal intensity within a reasonable timeframe.[3][4]
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (0 ppm) for chemical shift referencing, ensuring data comparability across different instruments.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[4]
-
Dissolution: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v TMS.
-
Homogenization: Vortex the vial until the solid is completely dissolved. A clear, particulate-free solution is critical for high-resolution spectra.[5]
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is at least 4 cm.[5]
-
Acquisition: Insert the sample into the NMR spectrometer. Perform standard locking and shimming procedures. Acquire the ¹H and ¹³C spectra using standard instrument parameters.
Data Interpretation and Representative ¹H & ¹³C NMR Data
The hydrochloride form of the compound results in protonation of the pyridine nitrogen. This has a significant deshielding effect on the adjacent protons, causing their signals to appear further downfield.[6] The electron-withdrawing carboxylic acid group also influences the chemical shifts of nearby protons.
Table 1: Representative ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.65 | d | 1H | H-4 | Doublet, deshielded by adjacent protonated nitrogen (N-H⁺).[6][7] |
| ~7.80 | d | 1H | H-3 | Doublet, coupled to H-4. |
| ~7.50 | s | 1H | H-7 | Singlet, furan ring proton adjacent to the carboxylic acid group. |
| ~2.70 | s | 3H | -CH₃ | Singlet, methyl group protons on the pyridine ring. |
| ~13.5 (broad) | s (br) | 1H | -COOH | Broad singlet due to exchange, characteristic of a carboxylic acid proton. |
| ~14.0 (very broad) | s (v br) | 1H | N-H⁺ | Very broad signal due to the acidic proton on the nitrogen, often exchanges with trace water. |
Table 2: Representative ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160.0 | C=O | Carboxylic acid carbonyl carbon. |
| ~150.0 - 155.0 | C-8, C-2 | Quaternary carbons in the furo-pyridine core, deshielded by heteroatoms. |
| ~145.0 | C-4 | Pyridine carbon adjacent to nitrogen. |
| ~130.0 | C-6 | Quaternary carbon bearing the methyl group. |
| ~120.0 | C-3 | Pyridine carbon. |
| ~115.0 | C-7 | Furan carbon. |
| ~18.0 | -CH₃ | Methyl carbon. |
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the premier method for determining the purity of small organic molecules due to its high resolution, sensitivity, and reproducibility.[1][8] The method separates compounds based on their hydrophobicity.
Rationale for Method Development
-
Stationary Phase: A C18 column is the workhorse of RP-HPLC and is an excellent starting point for method development with small molecules due to its strong hydrophobic retention characteristics.[9][10]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is used.
-
Aqueous (A): 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent, improving the peak shape of the basic pyridine nitrogen by minimizing tailing. It also maintains a low pH (~2), ensuring the carboxylic acid is protonated and retained effectively.
-
Organic (B): Acetonitrile is chosen for its low viscosity and UV transparency.
-
-
Detection: UV detection at 254 nm is selected, as fused aromatic systems like furo[3,2-b]pyridine typically exhibit strong absorbance at this wavelength.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure that impurities with a wide range of polarities are effectively separated and eluted from the column in a reasonable time.[9]
Experimental Protocol: HPLC Purity Analysis
-
Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute this stock to a working concentration of 0.1 mg/mL using the same diluent.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC column.
-
Instrumentation Setup: Configure the HPLC system according to the parameters in Table 3.
-
Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject 5 µL of the prepared sample and run the analysis.
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 min; hold at 95% B for 3 min; return to 5% B in 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detection | UV at 254 nm |
Representative HPLC Data and Interpretation
A successful analysis will show a sharp, symmetrical main peak for the this compound. The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For a high-purity sample (>98%), any impurity peaks should be very small.
Table 4: Representative HPLC Purity Data
| Retention Time (min) | Peak Area | % Area | Identity |
| 2.5 | 5,200 | 0.15 | Impurity 1 (more polar) |
| 8.7 | 3,450,000 | 99.65 | 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid HCl |
| 10.2 | 8,700 | 0.20 | Impurity 2 (less polar) |
Conclusion
The NMR and HPLC protocols detailed in this application note provide a robust framework for the comprehensive analytical characterization of this compound. The ¹H and ¹³C NMR data confirm the molecular structure, while the RP-HPLC method provides a reliable assessment of chemical purity. These self-validating methodologies, grounded in established scientific principles, empower researchers in drug development to ensure the quality and integrity of their chemical entities, facilitating the advancement of new therapeutic candidates.
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Reddy, B. P., & Jeyaprakash, M. R. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. [Link]
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Patel, K. et al. (2023). Advances, Applications, and Challenges in RP HPLC Method Development. International Journal of Advanced Research in Science, Communication and Technology. [Link]
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Ahmed, A. (2023). Mastering Small Molecule Reversed-Phase Method Development. Labroots Webinar. [Link] (Note: This is a placeholder URL, a more appropriate reference would be a peer-reviewed article or textbook on HPLC).
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Hovione (2021). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione Technical Article. [Link]
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Pharma's Almanac (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
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Organomation (n.d.). NMR Sample Preparation: The Complete Guide. Organomation Blog. [Link]
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University College London (n.d.). Sample Preparation for NMR. UCL Faculty of Mathematical & Physical Sciences. [Link]
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Silva, A. M. S., et al. (2020). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]
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Iowa State University (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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ResearchGate (2024). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Szafran, M., & Dega-Szafran, Z. (1969). NMR spectra of pyridine, picolines and of their hydrochlorides and methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des Sciences Chimiques, 17(5), 333-337.
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ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). Retrieved from [Link]
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Application Note and Protocols for Determining the Solubility of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from a promising molecule to a therapeutic reality is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a cornerstone of a compound's developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor aqueous solubility, in particular, is a leading cause of low bioavailability for orally administered drugs, potentially leading to unpredictable therapeutic outcomes and the failure of otherwise potent candidates.[1][2]
Compound at a Glance:
| Property | Value | Source |
| Chemical Name | 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride | [3][4] |
| CAS Number | 66497-44-7 | [3][4] |
| Molecular Formula | C₉H₈ClNO₃ | [3] |
| Physical Form | White to Yellow Solid | [3] |
Foundational Concepts: Kinetic vs. Thermodynamic Solubility
Before delving into experimental protocols, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[5][6]
-
Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after a rapid precipitation event, typically initiated by adding a concentrated DMSO stock solution to an aqueous buffer.[6][7][8] It is a high-throughput method often employed in the early stages of drug discovery for rapid compound screening.[6][9] The results can be influenced by the rate of addition, mixing, and the incubation time.
-
Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the concentration of the solute in a saturated solution when it is in equilibrium with its solid phase.[2][5][10] These experiments involve longer incubation times (often 24 hours or more) to ensure that equilibrium has been reached.[6][10] Thermodynamic solubility is a critical parameter for lead optimization and formulation development.[6][10]
The choice between these methods depends on the stage of the research. For initial screening, kinetic solubility provides a quick assessment, while for later-stage development, thermodynamic solubility offers more definitive and crucial data.
Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the solubility of a novel compound like this compound.
Caption: General workflow for determining kinetic and thermodynamic solubility.
Detailed Experimental Protocols
These protocols are designed to be adaptable and should be optimized based on the specific laboratory equipment and analytical methods available.
Protocol for Thermodynamic (Equilibrium) Solubility
This method, often referred to as the "shake-flask" method, is considered the gold standard for determining equilibrium solubility.[11]
Objective: To determine the saturation solubility of this compound in various solvents at equilibrium.
Materials:
-
This compound (solid powder)
-
Selection of solvents (e.g., Phosphate Buffered Saline (PBS) at pH 7.4, Simulated Gastric Fluid (SGF) at pH 1.2, Simulated Intestinal Fluid (SIF) at pH 6.8, Water, Ethanol, etc.)
-
Glass vials with screw caps
-
Orbital shaker or thermomixer
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF or PTFE)
-
Analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Accurately weigh approximately 1-2 mg of the solid compound into a glass vial.[10]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.[10] This should be an amount where the compound is in excess to ensure a saturated solution.
-
Equilibration: Cap the vials securely and place them in an orbital shaker or thermomixer set to a consistent temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 700 rpm).[10][11] The incubation period should be sufficient to reach equilibrium, typically between 24 and 72 hours.[5][11] It is recommended to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.[11]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by either:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a syringe filter. Ensure the filter material is compatible with the solvent and does not bind the compound.
-
-
Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent to fall within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.[5][12]
-
Data Analysis: Calculate the solubility in µg/mL and convert it to µM using the molecular weight of the compound.
Protocol for Kinetic Solubility
This high-throughput method is ideal for early-stage screening.[6][8]
Objective: To rapidly assess the solubility of this compound from a DMSO stock solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffers (e.g., PBS pH 7.4)
-
96-well microtiter plates (and solubility filter plates if using UV-based detection)
-
Plate shaker
-
Nephelometer or UV-Vis plate reader
-
Liquid handling system (optional, for high-throughput)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).[8]
-
Assay Plate Preparation:
-
Nephelometric Method: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate. Then, add the aqueous buffer to each well to achieve the desired final compound concentrations.[7]
-
Direct UV Method: Similar to the nephelometric method, add the DMSO stock to the wells of a filter plate, followed by the aqueous buffer.[7]
-
-
Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1 to 2 hours.[6][8]
-
Measurement:
-
Nephelometric Method: Measure the light scattering in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.[6][7]
-
Direct UV Method: Filter the solution into a new UV-compatible plate. Measure the UV absorbance of the filtrate at the compound's λmax.[7]
-
-
Data Analysis:
-
Nephelometric Method: The kinetic solubility is the concentration at which a significant increase in light scattering is observed.
-
Direct UV Method: Quantify the concentration in the filtrate using a standard curve and determine the solubility limit.
-
Data Presentation and Interpretation
All quantitative solubility data should be compiled into a clear, organized table for easy comparison.
Table 1: Solubility of this compound in Various Solvents
| Solvent System | pH | Temperature (°C) | Assay Type | Incubation Time (h) | Solubility (µg/mL) | Solubility (µM) |
| PBS | 7.4 | 25 | Thermodynamic | 24 | [Experimental Data] | [Calculated Data] |
| PBS | 7.4 | 37 | Thermodynamic | 24 | [Experimental Data] | [Calculated Data] |
| SGF | 1.2 | 37 | Thermodynamic | 24 | [Experimental Data] | [Calculated Data] |
| SIF | 6.8 | 37 | Thermodynamic | 24 | [Experimental Data] | [Calculated Data] |
| Water | ~7.0 | 25 | Thermodynamic | 24 | [Experimental Data] | [Calculated Data] |
| Ethanol | N/A | 25 | Thermodynamic | 24 | [Experimental Data] | [Calculated Data] |
| PBS | 7.4 | 25 | Kinetic | 2 | [Experimental Data] | [Calculated Data] |
Note: This table serves as a template for researchers to populate with their own experimental findings.
Conclusion
Determining the solubility of this compound is a fundamental and indispensable step in its evaluation as a potential drug candidate. By employing the detailed protocols for both thermodynamic and kinetic solubility provided in this application note, researchers can generate robust and reliable data. This information will be instrumental in guiding subsequent stages of drug development, including formulation design, in vitro and in vivo testing, and ultimately, in assessing the therapeutic potential of this novel compound.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]
-
Piramal Pharma Solutions. (2025). In-vitro Thermodynamic Solubility. protocols.io. Retrieved from [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Expert Committee on Specifications for Pharmaceutical Preparations, fifty-third report. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Application Notes and Protocols for Developing Kinase Assays for 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride
Abstract
The furo[3,2-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, known to yield highly selective kinase inhibitors.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable kinase assays for 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride. As the specific kinase targets for this compound are not yet publicly defined, this guide presents a strategic framework for primary screening and validation, applicable to a range of potential kinase targets. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for both biochemical and cell-based assays, and outline a strategy for orthogonal validation to ensure data integrity.
Introduction: The Kinase Target Landscape and the Furo[3,2-b]pyridine Scaffold
Protein kinases are a critical class of enzymes that regulate a vast majority of cellular processes by catalyzing the phosphorylation of specific substrates.[2][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[3][4][5] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[3][6]
The furo[3,2-b]pyridine core of this compound is a heterocyclic structure that has shown promise in yielding potent and selective kinase inhibitors.[1][7] The goal of this guide is to provide the foundational methodologies to identify and characterize the kinase inhibitory activity of this specific compound. The process begins with broad-spectrum screening to identify potential kinase targets and narrows down to detailed characterization of the compound's potency and mechanism of action.
Strategic Approach to Kinase Assay Development
A successful kinase assay development cascade is a multi-step process designed to generate high-quality, reproducible data. The keys to this process are choosing the right assay technology, meticulous optimization, and rigorous validation of initial findings.[8]
Our strategy involves a three-tiered approach:
-
Primary Screening: Employing a robust, high-throughput biochemical assay to screen the compound against a panel of kinases to identify initial "hits."
-
Secondary Validation & Potency Determination: Confirming the activity of the hits from the primary screen using an orthogonal biochemical assay to rule out technology-specific artifacts and accurately determine the half-maximal inhibitory concentration (IC50).
-
Cellular Target Engagement & Functional Analysis: Moving into a more physiologically relevant context to confirm that the compound can access its target within a cell and exert a functional effect on the kinase signaling pathway.[4][9]
Caption: A tiered approach to kinase inhibitor assay development.
Tier 1: Primary Screening - Luminescence-Based ATP Depletion Assay
For initial high-throughput screening (HTS), a simple, robust, and cost-effective assay is paramount. Luminescence-based assays that measure the depletion of ATP during the kinase reaction are an excellent choice.[6][10] The principle is straightforward: as the kinase phosphorylates its substrate, ATP is consumed. The remaining ATP is then used by a luciferase enzyme to generate a light signal.[11][12] Therefore, a lower luminescent signal corresponds to higher kinase activity, and an increase in signal indicates inhibition.[11][12][13]
Assay Principle: Kinase-Glo®
The Kinase-Glo® Luminescent Kinase Assay is a widely used homogeneous method for measuring kinase activity.[11][13] It is performed in a single well by adding the Kinase-Glo® Reagent to the completed kinase reaction, which quantifies the amount of remaining ATP.[11][13] This "add-and-read" format is highly amenable to automation.[3][10]
Caption: Workflow for a luminescence-based kinase assay.
Detailed Protocol: Luminescence-Based Kinase Assay
This protocol is a general guideline and should be optimized for each specific kinase-substrate pair.
Materials:
-
Purified recombinant kinase and corresponding substrate.
-
This compound (Compound of Interest, COI).
-
Kinase-Glo® Luminescent Kinase Assay Kit (e.g., from Promega).
-
Kinase reaction buffer (specific to the kinase of interest, typically containing HEPES, MgCl₂, DTT, and a surfactant like Brij-35).
-
ATP at a concentration near the Km for the target kinase.
-
DMSO for compound dilution.
-
White, opaque 384-well assay plates.
-
A luminometer plate reader.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the COI in 100% DMSO. Create a serial dilution series in DMSO. For a 10-point dose-response curve, a 1:3 dilution series is common.
-
Assay Plate Preparation:
-
Add 200 nL of the diluted COI or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Add 5 µL of the kinase/substrate mix in kinase reaction buffer to each well.
-
Pre-incubate for 15 minutes at room temperature to allow the compound to interact with the kinase.
-
-
Kinase Reaction Initiation:
-
Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should ideally be at its Km value for the specific kinase to detect ATP-competitive inhibitors effectively.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 10 µL of the Kinase-Glo® Reagent to each well.
-
Mix on a plate shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the COI using the following formula: % Inhibition = 100 * (Signal_Inhibitor - Signal_NoKinase) / (Signal_Vehicle - Signal_NoKinase)
-
Plot the percent inhibition against the logarithm of the COI concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Tier 2: Secondary Validation - TR-FRET Assay
To validate the hits from the primary screen, it is crucial to use an orthogonal assay that relies on a different detection principle.[14] This helps to eliminate false positives that may arise from interference with the primary assay's technology (e.g., inhibition of luciferase).[8][15] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an excellent choice for a secondary assay.[9][16][17]
Assay Principle: TR-FRET
TR-FRET assays measure the phosphorylation of a substrate by detecting the proximity of two fluorescent molecules: a donor and an acceptor.[16][17][18] Typically, a long-lifetime lanthanide chelate (e.g., Terbium or Europium) serves as the donor, and a fluorescent dye (e.g., fluorescein or Alexa Fluor) is the acceptor.[16][17] In a kinase assay, one of these fluorophores is on an antibody that recognizes the phosphorylated substrate, and the other is on the substrate itself. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur.[19] The time-resolved detection minimizes background fluorescence, leading to a high signal-to-noise ratio.[16][20]
Detailed Protocol: TR-FRET Kinase Assay
Materials:
-
Validated hit kinase and a suitable fluorescein-labeled substrate.
-
A terbium-labeled anti-phospho-substrate antibody.
-
COI, ATP, DMSO, and kinase reaction buffer as in the primary assay.
-
A TR-FRET compatible plate reader.
Procedure:
-
Compound and Kinase Reaction Setup: Follow the same steps 1-3 as in the luminescence assay protocol to set up the kinase reaction in the presence of the COI.
-
Reaction Termination and Detection:
-
Stop the kinase reaction by adding a stop buffer containing EDTA.
-
Add the TR-FRET detection mix, containing the terbium-labeled antibody, to each well.
-
Incubate at room temperature for 60-120 minutes to allow for antibody-antigen binding.
-
-
Fluorescence Reading:
-
Read the plate on a TR-FRET capable reader, measuring the emission at two wavelengths (e.g., for the terbium donor and the fluorescein acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Determine the percent inhibition and IC50 value as described for the primary assay, using the TR-FRET ratio as the signal.
-
| Parameter | Luminescence Assay (Kinase-Glo®) | TR-FRET Assay (LanthaScreen™) |
| Principle | ATP Depletion | Phosphorylated Product Detection |
| Detection | Luminescence | Time-Resolved F Fluorescence |
| Advantages | Simple, cost-effective, universal | High S/N, low interference, direct detection |
| Considerations | Indirect, potential for luciferase inhibition | Requires specific reagents (antibody, labeled substrate) |
Table 1: Comparison of Primary and Secondary Assay Technologies.
Tier 3: Cell-Based Assays for Physiological Relevance
Biochemical assays are essential for determining direct enzyme inhibition, but they do not fully recapitulate the complex cellular environment.[9] Cell-based assays are a critical next step to confirm that the compound is cell-permeable, engages the target kinase in its native state, and modulates the downstream signaling pathway.[4][5][21]
Assay Principle: Cellular Phosphorylation Assay
This type of assay quantifies the phosphorylation of a kinase's substrate within intact cells.[21] Cells are treated with the inhibitor, and then the level of a specific phosphoprotein is measured, often using antibody-based detection methods like ELISA, AlphaLISA, or Western Blotting.[5][21] A reduction in the phosphorylation of the substrate indicates inhibition of the upstream kinase.[21]
Caption: General workflow for a cell-based phosphorylation assay.
Detailed Protocol: In-Cell Western / ELISA
Materials:
-
A cell line that expresses the target kinase and its substrate.
-
Appropriate cell culture medium and supplements.
-
COI.
-
A stimulant for the signaling pathway (if required).
-
Lysis buffer.
-
Primary antibodies (one for the total substrate protein, one for the phospho-specific site).
-
Labeled secondary antibodies (e.g., infrared dye-conjugated for In-Cell Western, or HRP-conjugated for ELISA).
-
Wash buffers (e.g., PBS with Tween-20).
Procedure:
-
Cell Culture and Plating: Seed the cells in a 96- or 384-well plate and grow to the desired confluency.
-
Compound Treatment: Treat the cells with a serial dilution of the COI for a predetermined time (e.g., 1-2 hours).
-
Pathway Stimulation: If the kinase is not basally active, stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Remove the media and lyse the cells directly in the wells.
-
Immunodetection:
-
Block non-specific binding sites.
-
Incubate with the primary antibody against the phosphorylated substrate.
-
Wash and incubate with the labeled secondary antibody.
-
For normalization, repeat the process in parallel wells using an antibody against the total, non-phosphorylated substrate.
-
-
Signal Detection: Read the plate on an appropriate instrument (e.g., an infrared imaging system or a plate reader for ELISA).
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein signal.
-
Calculate the percent inhibition relative to vehicle-treated controls and determine the cellular IC50 value.
-
Orthogonal Validation and Data Interpretation
The confidence in a compound's activity is significantly strengthened when multiple, distinct assay formats produce consistent results.[14][22] A true kinase inhibitor should show a dose-dependent effect in both the primary luminescence assay and the secondary TR-FRET assay. While the absolute IC50 values may differ slightly due to different assay conditions (e.g., ATP concentration), they should be in a comparable range. The cellular assay confirms that this biochemical activity translates into a functional effect in a physiological setting. Discrepancies between biochemical and cellular potencies can provide valuable insights into factors like cell permeability, off-target effects, or compound metabolism.
Troubleshooting
-
High variability in primary screen: Check for reagent instability, improper mixing, or issues with automated liquid handlers. Ensure the kinase reaction is in its linear phase.
-
Hit not confirmed in secondary assay: This could indicate an artifact of the primary assay technology. For example, the compound might be a luciferase inhibitor rather than a kinase inhibitor.[8] Running a counterscreen against luciferase alone can confirm this.
-
Low potency in cell-based assay: This may be due to poor cell permeability, rapid metabolism of the compound, or the presence of high intracellular ATP concentrations outcompeting the inhibitor.
Conclusion
This guide outlines a robust, multi-tiered strategy for developing kinase assays for this compound. By progressing from a broad primary screen using a luminescence-based assay to orthogonal validation with TR-FRET and finally to a physiologically relevant cell-based assay, researchers can confidently identify and characterize the kinase inhibitory profile of this compound. This systematic approach ensures the generation of high-quality, reliable data, which is essential for advancing promising compounds in the drug discovery pipeline.
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
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Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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DCReport.org. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]
-
An, W. F., & Tolliday, N. (2010). Developing assays for kinase drug discovery – where have the advances come from?. Expert Opinion on Drug Discovery, 5(1), 59-71. Retrieved from [Link]
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Zhang, J. H., Chung, T. D. Y., & Oldenburg, K. R. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1), 59-69. Retrieved from [Link]
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ICE Bioscience. (n.d.). FRET and TR-FRET Assays. Retrieved from [Link]
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Söling, A., & Duschl, J. (2011). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Methods in Molecular Biology, 706, 25-38. Retrieved from [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
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Li, Y., & Li, Y. (2008). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry, 391(4), 1159-1171. Retrieved from [Link]
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Danaher Life Sciences. (n.d.). Luminescence Assays: Types, Mechanism & Applications. Retrieved from [Link]
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Eurofins DiscoverX. (2017, September 22). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Retrieved from [Link]
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Wikipedia. (n.d.). Time-resolved fluorescence energy transfer. Retrieved from [Link]
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Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1647, 1-13. Retrieved from [Link]
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Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology, 10(1), 29-50. Retrieved from [Link]
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Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
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Dana Bioscience. (n.d.). 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid 5g. Retrieved from [Link]
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PNAS. (2021). An activator of a two-component system controls cell separation and intrinsic drug resistance in Mycobacterium tuberculosis. Retrieved from [Link]
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PubChem. (n.d.). 5-Methylfuro[3,2-b]pyridine. Retrieved from [Link]
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Angewandte Chemie International Edition. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Retrieved from [Link]
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National Genomics Data Center. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]
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Application Notes and Protocols for Cell-Based Assays Using 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride
Introduction: Unveiling the Therapeutic Potential of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is recognized in medicinal chemistry as a "privileged scaffold," indicating its ability to serve as a foundation for ligands targeting a diverse range of biological targets.[1] This structural motif has been successfully employed in the development of potent and selective inhibitors of key cellular signaling pathways, making it an area of intense interest for drug discovery professionals.
Notably, derivatives of furo[3,2-b]pyridine have demonstrated significant activity as inhibitors of Cdc-like kinases (CLKs) and as modulators of the Hedgehog (Hh) signaling pathway.[1][2][3] Both of these pathways are implicated in the pathology of numerous diseases, particularly in oncology. Dysregulation of CLKs, which are crucial regulators of pre-mRNA splicing, is a hallmark of various cancers.[4] Similarly, aberrant activation of the Hedgehog pathway is a known driver of certain malignancies, including basal cell carcinoma and medulloblastoma.[5][6]
This guide provides a comprehensive framework for researchers and drug development professionals to investigate the cellular activities of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride . While specific biological data for this particular analog is not yet extensively published, its structural relation to the broader class of furo[3,2-b]pyridines suggests a high probability of activity within the aforementioned pathways. The following protocols are designed as a robust starting point for characterizing its effects, from initial cytotoxicity screening to more complex, mechanistic assays that probe its potential as a kinase inhibitor or a modulator of Hedgehog signaling.
Part 1: Foundational Analysis - Assessing General Cellular Viability and Cytotoxicity
Before delving into specific mechanistic studies, it is imperative to first establish the compound's general effect on cell health. This initial screening provides a crucial therapeutic window, identifying concentration ranges that are suitable for more targeted assays while flagging non-specific toxicity.
Principle of the Assay
We will employ a multiplexed approach to simultaneously assess cell viability and cytotoxicity. This provides a more nuanced understanding of the compound's effects than a single-endpoint assay.[7]
-
Cell Viability (ATP Measurement): Cellular ATP levels are a strong indicator of metabolic activity and are directly proportional to the number of viable cells. A decrease in ATP suggests a reduction in cell proliferation or metabolic compromise.[8] We will use a commercially available luminescence-based assay for this purpose.
-
Cytotoxicity (Membrane Integrity): The release of lactate dehydrogenase (LDH) from cells into the surrounding culture medium is a classic marker of compromised cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.
Experimental Workflow: Viability and Cytotoxicity
Caption: Workflow for initial compound screening.
Protocol 1: Multiplexed Viability/Cytotoxicity Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for general screening, or a cell line with known dependence on CLK or Hh pathways)
-
This compound
-
Complete cell culture medium
-
96-well, clear-bottom, white-walled plates
-
Commercially available multiplexed viability/cytotoxicity kit (e.g., Promega's LDH-Glo™ Cytotoxicity Assay and CellTiter-Glo® 2.0 Assay)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Add the desired final concentrations of the compound to the cells. Include DMSO-only wells as a vehicle control.
-
Incubate for 48 hours.
-
-
LDH Assay (Cytotoxicity):
-
Equilibrate the plate and LDH-Glo™ reagents to room temperature.
-
Carefully transfer a small aliquot (e.g., 2 µL) of the cell culture supernatant to a new 96-well plate.
-
Add the LDH detection reagent according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure luminescence.
-
-
ATP Assay (Viability):
-
To the original cell plate, add CellTiter-Glo® 2.0 reagent in a 1:1 volume ratio to the culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
Data Analysis:
| Parameter | Description | Expected Outcome |
| IC50 (Viability) | Concentration at which cell viability is reduced by 50%. | A lower IC50 value indicates higher potency in reducing cell viability. |
| EC50 (Cytotoxicity) | Concentration at which 50% of the maximum cytotoxicity is observed. | A significant difference between the IC50 and EC50 may suggest a cytostatic rather than a cytotoxic effect at lower concentrations. |
Part 2: Mechanistic Insight - Investigating CLK Inhibition
Given that the furo[3,2-b]pyridine scaffold is a known inhibitor of CLK kinases, a logical next step is to investigate whether this compound affects the phosphorylation of CLK substrates in a cellular context.[4][9][10]
Principle of the In-Cell Western™ Assay
The In-Cell Western™ (ICW) is a quantitative immunofluorescence assay performed in a microplate format.[11] It allows for the simultaneous detection of two proteins, enabling normalization of a target protein's signal to the total cell number in each well. We will use this technique to measure the phosphorylation status of a known CLK substrate, such as a Serine/Arginine-rich (SR) protein, in response to compound treatment.
Experimental Workflow: In-Cell Western™ for CLK Substrate Phosphorylation
Caption: In-Cell Western™ workflow.
Protocol 2: In-Cell Western™ for Phospho-SR Protein
Materials:
-
Cell line expressing SR proteins (e.g., HeLa, HEK293)
-
This compound
-
96-well, clear-bottom plates
-
Formaldehyde, Triton X-100
-
Blocking buffer (e.g., LI-COR® Intercept® (TBS) Blocking Buffer)
-
Primary antibodies:
-
Rabbit anti-phospho-SR protein
-
Mouse anti-GAPDH or other housekeeping protein for normalization
-
-
Secondary antibodies:
-
IRDye® 800CW Goat anti-Rabbit
-
IRDye® 680RD Goat anti-Mouse
-
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells as in Protocol 1.
-
Treat with non-toxic concentrations of the compound (determined from Protocol 1) for a shorter duration (e.g., 1-4 hours) to capture signaling events.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Wash cells and block with blocking buffer for 1.5 hours at room temperature.[12]
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash cells extensively with PBS containing 0.1% Tween-20.
-
Incubate with the appropriate secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash cells and allow the plate to dry completely.
-
Scan the plate using an infrared imaging system in both the 700 nm and 800 nm channels.
-
Quantify the integrated intensity of the signal in each well.
-
Normalize the phospho-SR protein signal (800 nm) to the housekeeping protein signal (700 nm).
-
Data Analysis:
| Parameter | Description | Expected Outcome |
| Normalized Phospho-SR Signal | The ratio of the phospho-SR protein signal to the total protein signal. | A dose-dependent decrease in the normalized signal would be consistent with CLK inhibition. |
Part 3: Target Engagement - Cellular Thermal Shift Assay (CETSA®)
To confirm that this compound directly interacts with its putative target kinase in a cellular environment, the Cellular Thermal Shift Assay (CETSA®) is the gold standard.
Principle of CETSA®
CETSA® is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[13] When cells are heated, proteins denature and aggregate. If a compound is bound to its target protein, the protein will be more resistant to heat-induced denaturation and will remain in the soluble fraction at higher temperatures. This change in thermal stability can be quantified by Western blotting or other protein detection methods.[14][15]
Experimental Workflow: CETSA® for Target Engagement
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Protocol 3: CETSA® for a Putative Kinase Target
Materials:
-
Cell line with sufficient expression of the target kinase (e.g., CLK1, CLK2, or CLK4)
-
This compound
-
PBS, protease and phosphatase inhibitors
-
PCR tubes and a thermal cycler
-
Reagents for Western blotting (SDS-PAGE gels, transfer apparatus, primary antibody against the target kinase, HRP-conjugated secondary antibody, ECL substrate)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat the cells with the compound at a concentration known to be active from previous assays (e.g., 10x IC50 from the viability assay) or with DMSO as a vehicle control for 1 hour.
-
-
Harvesting and Heating:
-
Harvest cells by scraping, wash with PBS, and resuspend in PBS with protease/phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Determine protein concentration and normalize the samples.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for the target kinase.
-
Quantify the band intensities.
-
Data Analysis:
| Parameter | Description | Expected Outcome |
| CETSA® 'Melting Curve' | A plot of the normalized band intensity of the target protein in the soluble fraction versus temperature. | In the presence of the compound, the curve should shift to the right, indicating an increase in the thermal stability of the target protein and confirming direct binding. |
Alternative Mechanistic Pathway: Hedgehog Signaling
Should the compound prove inactive against CLKs, or if a broader characterization is desired, investigating its effect on the Hedgehog signaling pathway is a scientifically sound alternative, given the known activities of the furo[3,2-b]pyridine scaffold.[1][2]
A common method to assess Hedgehog pathway modulation is to use a cell line engineered with a Gli-responsive luciferase reporter (e.g., Shh-LIGHT2 cells).[8] Inhibition of the pathway would result in a decrease in luciferase expression upon stimulation with a pathway agonist like Sonic Hedgehog (Shh) or a Smoothened agonist (SAG).
Conclusion
This compound belongs to a class of compounds with demonstrated biological significance. The protocols outlined in this guide provide a systematic and robust approach to characterizing its cellular effects. By progressing from broad assessments of cytotoxicity to specific, mechanistic assays like In-Cell Westerns and CETSA®, researchers can effectively determine the compound's mode of action and validate its potential as a modulator of critical cellular pathways. This structured approach, grounded in the established activities of the furo[3,2-b]pyridine scaffold, will enable a thorough and insightful evaluation of this promising molecule.
References
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Rockland Immunochemicals Inc. (n.d.). In-Cell Western (ICW) Protocol. Retrieved January 17, 2026, from [Link]
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- Williams, J. A., et al. (2003). Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions. Proceedings of the National Academy of Sciences, 100(8), 4616–4621.
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LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 5-Methylfuro[3,2-b]pyridine. Retrieved January 17, 2026, from [Link]
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Dana Bioscience. (n.d.). 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid 5g. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Retrieved January 17, 2026, from [Link]
- Singh, S., et al. (2017). Design of Hedgehog pathway inhibitors for cancer treatment. Medicinal Research Reviews, 37(4), 776–814.
- Amakye, D., Jagani, Z., & Dorsch, M. (2013). Targeting the Hedgehog pathway in cancer.
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ResearchGate. (n.d.). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Retrieved January 17, 2026, from [Link]
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in vitro evaluation of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride
This structured evaluation framework provides a solid foundation for advancing promising compounds like MFP-HCl through the preclinical drug discovery pipeline. [12]
References
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MarinBio. (n.d.). PCR and qPCR Services for Drug Discovery. Retrieved from [Link]
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O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. [This is a foundational paper for the assay, a more general link is provided for accessibility] Sourced from: [Link]
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Reaction Biology. (n.d.). qPCR Service. Retrieved from [Link]
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Gahr, S., Hermann, S., Kaluza, K., et al. (2013). Gene expression analysis in biomarker research and early drug development using function tested reverse transcription quantitative real-time PCR assays. PLoS ONE, 8(11), e80300. Retrieved from [Link]
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Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]
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Goodsaid, F. (2004). Quantitative real time polymerase chain reaction in drug development. Drug Development Research, 62(3), 151-158. Retrieved from [Link]
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MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]
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Islam, M. R., et al. (2021). In vitro receptor binding assays: General methods and considerations. ResearchGate. [Preprint, a general link to the topic on the platform is provided] Sourced from: [Link]
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Kairys, V., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]
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Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]
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Oxford Academic. (2025). In vitro and in vivo testing of new compounds | Pharmaceutical Medicine. Retrieved from [Link]
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Edmondson, D. E. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 26(17), 5345. Retrieved from [Link]
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Costa, M. F., et al. (2021). In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer. RSC Medicinal Chemistry, 12(10), 1734-1744. Retrieved from [Link]
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Li, Y., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(2), 195-203. Retrieved from [Link]
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de Oliveira, R. B., et al. (2024). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. Molecules, 29(1), 245. Retrieved from [Link]
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do Carmo, M. A. V., et al. (2024). Synthesis and in vitro antiprotozoal evaluation of novel Knoevenagel hydroxychloroquine derivatives. RSC Medicinal Chemistry, 15(1), 169-178. Retrieved from [Link]
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PubChem. (n.d.). 5-Methylfuro[3,2-b]pyridine. Retrieved from [Link]
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Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. Retrieved from [Link]
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El-Gamal, M. I., et al. (2022). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 27(21), 7545. Retrieved from [Link]
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Dana Bioscience. (n.d.). 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid 5g. Retrieved from [Link]
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Opatřilová, R., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition in English, 58(4), 1062-1066. Retrieved from [Link]
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Application Notes and Protocols: Efficacy Testing of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride in an Animal Model of Acute Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the initial in vivo efficacy screening of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride, a novel chemical entity with a furo[3,2-b]pyridine core. Given that compounds sharing this scaffold have demonstrated biological activities in inflammation, we hypothesize a potential anti-inflammatory effect. These protocols describe the use of a well-established and robust lipopolysaccharide (LPS)-induced acute lung injury (ALI) model in mice to test this hypothesis. The guide details experimental design, step-by-step procedures for compound administration and endpoint analysis, and data interpretation, providing a solid framework for assessing the compound's potential as a therapeutic agent.
Introduction and Scientific Rationale
This compound is a novel small molecule. While its specific biological function is uncharacterized, its core chemical structure, furo[3,2-b]pyridine, is present in various compounds investigated for therapeutic properties, including roles as kinase inhibitors and anti-inflammatory agents. This structural alert suggests that a primary screening for anti-inflammatory efficacy is a logical first step in its preclinical evaluation.
1.1. The Choice of Animal Model: LPS-Induced Acute Lung Injury
To investigate the putative anti-inflammatory effects of this compound, we propose the use of the lipopolysaccharide (LPS)-induced acute lung injury (ALI) model in mice. This model is selected for its high reproducibility, robustness, and clinical relevance to acute inflammatory syndromes like Acute Respiratory Distress Syndrome (ARDS).
Causality behind this choice:
-
Well-Defined Mechanism: Intratracheal or intraperitoneal administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory cascade. It primarily activates the Toll-like receptor 4 (TLR4) signaling pathway, leading to the downstream activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This clear mechanism allows us to assess if the test compound interferes with a key inflammatory pathway.
-
Quantitative & Objective Endpoints: The inflammatory response in this model can be precisely quantified through various established biomarkers, including neutrophil infiltration into the lungs, protein leakage into the alveolar space, and levels of pro-inflammatory cytokines. This provides a robust quantitative assessment of the compound's efficacy.
-
Translational Relevance: The pathological features of LPS-induced ALI in mice, such as neutrophil accumulation, interstitial edema, and epithelial injury, closely mimic the characteristics of human ARDS.
1.2. Hypothesized Mechanism of Action
We hypothesize that this compound may exert its anti-inflammatory effect by modulating the TLR4/NF-κB signaling pathway, thereby reducing the production of key inflammatory mediators. This protocol is designed to test the downstream effects of this putative mechanism.
Experimental Design and Workflow
A prophylactic treatment regimen is recommended for initial screening to determine if the compound can prevent the onset of inflammation.
Overall Experimental Workflow
The following diagram outlines the complete experimental process from animal acclimatization to endpoint analysis.
Caption: Experimental workflow for ALI efficacy testing.
Animal and Group Allocation
-
Species: C57BL/6 mice (male, 8-10 weeks old) are recommended as they are a standard inbred strain for inflammation studies.
-
Group Size: A minimum of n=8 mice per group is advised to achieve sufficient statistical power.
-
Treatment Groups:
| Group No. | Group Name | Treatment | Challenge | Purpose |
| 1 | Naive | Vehicle | Saline | Baseline control (no inflammation) |
| 2 | Vehicle | Vehicle | LPS | Negative control (full inflammation) |
| 3 | Positive Control | Dexamethasone (2 mg/kg) | LPS | Validates the model; reference compound |
| 4 | Test Compound Low | Compound (Dose 1) | LPS | Efficacy testing at low dose |
| 5 | Test Compound Mid | Compound (Dose 2) | LPS | Efficacy testing at mid dose |
| 6 | Test Compound High | Compound (Dose 3) | LPS | Efficacy testing at high dose |
Detailed Protocols
Trustworthiness through Self-Validation: The inclusion of a Naive group establishes a baseline, while the Vehicle group shows the maximal inflammatory response. The Dexamethasone group serves as a positive control; a significant reduction in inflammation in this group is required to validate the assay's integrity.
Protocol 1: Preparation of Dosing Solutions
-
Vehicle Preparation: Prepare a sterile vehicle solution. For a hydrochloride salt, a common vehicle is 0.9% saline or a solution of 5% DMSO, 40% PEG300, and 55% sterile water. The final vehicle must be non-toxic and fully solubilize the compound.
-
Compound Solubilization: Accurately weigh this compound. To create a stock solution, dissolve it first in a small amount of DMSO, then dilute to the final volume with the remaining vehicle components.
-
Dose-Ranging Strategy: As no prior data exists, a logarithmic dose range is recommended for the initial screen (e.g., 1 mg/kg, 10 mg/kg, 50 mg/kg). Prepare fresh dilutions for each dose level from the stock solution on the day of the experiment.
-
Positive Control: Prepare a 0.2 mg/mL solution of Dexamethasone in saline for a 2 mg/kg dose assuming a 10 mL/kg injection volume.
Protocol 2: Induction of ALI and Compound Administration
Ethical Considerations: All animal procedures must be approved by and performed in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
-
Animal Handling: Allow C57BL/6 mice to acclimatize for at least one week before the experiment.
-
Prophylactic Dosing (T = -1 hour): Administer the test compound, dexamethasone, or vehicle to the respective groups via intraperitoneal (i.p.) injection. The injection volume should be standardized, typically 10 mL/kg body weight.
-
Anesthesia (T = 0 hour): Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane inhalation or an i.p. injection of ketamine/xylazine). Confirm the depth of anesthesia by a lack of pedal reflex.
-
Intratracheal LPS Instillation:
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Expose the trachea through a small midline cervical incision.
-
Using a 29-gauge needle, carefully cannulate the trachea.
-
Instill 50 µL of LPS solution (1 mg/mL in sterile saline) directly into the lungs.
-
The Naive group will receive 50 µL of sterile saline instead of LPS.
-
Suture the incision and allow the animal to recover on a warming pad.
-
-
Monitoring: Monitor the animals for signs of distress for the next 24 hours.
Protocol 3: Endpoint Analysis (T = 24 hours)
-
Euthanasia and BALF Collection:
-
Euthanize mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Expose the trachea and insert a cannula.
-
Secure the cannula with a suture.
-
Instill 1 mL of ice-cold, sterile PBS into the lungs and gently aspirate. Repeat this process two more times, pooling the retrieved fluid (Bronchoalveolar Lavage Fluid - BALF). Keep BALF on ice.
-
-
BALF Analysis:
-
Centrifuge the BALF at 300 x g for 10 minutes at 4°C.
-
Collect the supernatant and store it at -80°C for cytokine analysis.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides, stain with Wright-Giemsa, and perform a differential cell count (at least 200 cells) to quantify neutrophils.
-
-
Lung Tissue Harvesting:
-
After BALF collection, perfuse the pulmonary circulation with saline.
-
Harvest the right lung lobes and snap-freeze in liquid nitrogen for MPO assay.
-
Harvest the left lung lobe and fix it in 10% neutral buffered formalin for 24 hours for histopathology.
-
-
Cytokine Analysis (ELISA):
-
Use commercial ELISA kits to measure the concentrations of TNF-α, IL-6, and IL-1β in the BALF supernatant according to the manufacturer's instructions.
-
-
Myeloperoxidase (MPO) Assay:
-
MPO is an enzyme abundant in neutrophils, and its activity in lung tissue homogenates serves as a quantitative index of neutrophil infiltration.
-
Homogenize the snap-frozen lung tissue in a suitable buffer.
-
Measure MPO activity using a colorimetric assay kit, following the manufacturer's protocol.
-
-
Histopathology:
-
Embed the formalin-fixed lung tissue in paraffin, section it, and stain with Hematoxylin and Eosin (H&E).
-
A pathologist blinded to the treatment groups should score the slides for lung injury based on edema, inflammatory cell infiltration, and alveolar wall thickening.
-
Data Analysis and Interpretation
Statistical Analysis
All quantitative data should be presented as mean ± SEM (Standard Error of the Mean). Statistical significance between groups should be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) for multiple comparisons against the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.
Expected Results and Interpretation
The table below summarizes the expected outcomes for the key endpoints. An effective compound is expected to shift the results from the "LPS + Vehicle" profile towards the "Naive" baseline.
| Endpoint | Naive Group | LPS + Vehicle Group | LPS + Effective Compound | Interpretation of Efficacy |
| BALF Total Cells | Low | High (significant increase) | Significantly lower than Vehicle | Reduction of inflammatory cell influx |
| BALF Neutrophils (%) | < 5% | > 80% | Significantly lower than Vehicle | Specific inhibition of neutrophil migration |
| BALF TNF-α (pg/mL) | Undetectable / Low | High | Significantly lower than Vehicle | Suppression of key pro-inflammatory cytokine |
| BALF IL-6 (pg/mL) | Undetectable / Low | High | Significantly lower than Vehicle | Suppression of pro-inflammatory signaling |
| Lung MPO Activity | Low | High (significant increase) | Significantly lower than Vehicle | Reduction of neutrophil accumulation in tissue |
| Histology Score | Minimal / None | Severe inflammation/edema | Reduced score compared to Vehicle | Amelioration of tissue damage |
References
-
Matute-Bello, G., Downey, G., Moore, B. B., Groshong, S. D., Martin, T. R., & Wurfel, M. M. (2011). An official American Thoracic Society workshop report: features and measurements of experimental acute lung injury in animals. American journal of respiratory cell and molecular biology, 44(5), 725–738. [Link]
-
Zeni, F., Freeman, B., & Bar-Or, D. (2017). Inflammatory pathways in acute respiratory distress syndrome. Expert review of clinical immunology, 13(7), 659–671. [Link]
-
Pulli, B., Ali, M., Forghani, R., Schob, S., Hsieh, K. L., & Wojtkiewicz, G. (2013). Measuring myeloperoxidase activity in biological samples. PloS one, 8(7), e67976. [Link]
Application Note: Formulation Strategies for 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride for Preclinical In Vivo Studies
Abstract
This guide provides a detailed framework for the formulation of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride (CAS: 66497-44-7), a heterocyclic compound belonging to the furo[3,2-b]pyridine class, which is of significant interest in medicinal chemistry for its potential as a kinase inhibitor and therapeutic agent.[1][2][3] The primary challenge in developing formulations for this molecule lies in its physicochemical properties, specifically its pH-dependent solubility stemming from the presence of both a carboxylic acid and a pyridine functional group. This document outlines a systematic approach, from initial physicochemical characterization to the development of specific, route-dependent protocols for oral, intravenous, and intraperitoneal administration in preclinical animal models.
Part 1: Foundational Physicochemical Analysis
A successful in vivo study is contingent on a robust and reproducible drug formulation. For this compound, understanding its behavior in solution is the critical first step. The molecule's structure dictates its properties and, consequently, our formulation strategy.
1.1. Structural and Functional Group Analysis
The compound is a hydrochloride salt, suggesting that the basic nitrogen on the pyridine ring is protonated to enhance aqueous solubility.[4] However, the presence of the carboxylic acid group introduces an opposing, pH-dependent solubility profile.
-
Pyridine Nitrogen (pKa₂): As a weak base, the pyridine nitrogen will be protonated (cationic, more soluble) at a pH below its pKa. The hydrochloride salt form ensures it is already in this state.
-
Carboxylic Acid (pKa₁): As a weak acid, the carboxyl group will be deprotonated (anionic, more soluble) at a pH above its pKa.
-
Zwitterionic Nature: At a pH between pKa₁ and pKa₂, the molecule can exist as a zwitterion, which often corresponds to its point of minimum solubility (the isoelectric point).
This dual nature necessitates careful pH control to achieve and maintain solubility.
Figure 1: pH-dependent ionization states of the compound.
1.2. Protocol: Initial Solubility Screening
Objective: To determine the approximate solubility of the compound in a panel of common, biocompatible vehicles. This data is essential for selecting an appropriate formulation strategy.
Methodology:
-
Accurately weigh 5-10 mg of this compound into separate 1.5 mL microcentrifuge tubes.
-
Add a small, precise volume (e.g., 100 µL) of the test vehicle to each tube.
-
Vortex the tubes vigorously for 1-2 minutes.
-
If the solid dissolves completely, the solubility is greater than the current concentration. Add another aliquot of the compound and repeat.
-
If the solid does not dissolve, add incremental volumes of the vehicle (e.g., 100 µL at a time), vortexing for 1-2 minutes after each addition, until the solid is fully dissolved.
-
Record the total volume of vehicle required to dissolve the initial mass.
-
Visually inspect for any precipitation or cloudiness after letting the solution sit at room temperature for 30 minutes.
-
Calculate the approximate solubility in mg/mL.
Data Presentation: The results of this screening should be compiled into a clear table.
| Vehicle | Target pH | Approx. Solubility (mg/mL) | Observations |
| Sterile Water for Injection | ~5-7 | Experimental Data | e.g., Partially soluble |
| 0.9% NaCl (Sterile Saline) | ~5.5 | Experimental Data | e.g., Forms fine suspension |
| Phosphate Buffered Saline (PBS) | 7.4 | Experimental Data | e.g., Soluble with heating |
| 5% Dextrose in Water (D5W) | ~4.5 | Experimental Data | e.g., Readily soluble |
| 10% DMSO in Saline | Neutral | Experimental Data | e.g., Fully soluble |
| 20% PEG400 in Water | Neutral | Experimental Data | e.g., Soluble |
| 0.5% Carboxymethylcellulose in Water | Neutral | Experimental Data | e.g., Forms stable suspension |
Part 2: Formulation Protocols for In Vivo Administration
Based on the pre-formulation data, a tailored approach can be designed for each administration route. All parenteral formulations must be prepared under aseptic conditions to ensure sterility.[5][6]
2.1. Oral Gavage (PO) Administration
For oral administration, achieving high concentration is often prioritized over isotonicity. The formulation must be simple to prepare and stable enough for the duration of the study.
Protocol 1: pH-Adjusted Aqueous Solution
Rationale: This is the simplest approach if the compound is sufficiently soluble at a tolerable pH. By adjusting the pH, we can ionize the carboxylic acid group, significantly enhancing aqueous solubility. A pH between 4 and 8 is generally well-tolerated for oral administration.
Materials:
-
This compound
-
Sterile Water or Purified Water[7]
-
0.1 N Sodium Hydroxide (NaOH) and/or 0.1 N Hydrochloric Acid (HCl) for pH adjustment[8]
-
Calibrated pH meter
-
Sterile containers
Step-by-Step Methodology:
-
Calculate the required mass of the compound for the desired final concentration and volume.
-
Add approximately 80% of the final volume of water to a sterile beaker with a magnetic stir bar.
-
Slowly add the weighed compound to the water while stirring. A suspension will likely form.
-
Begin dropwise addition of 0.1 N NaOH to the suspension. Monitor the pH continuously.
-
Continue adding NaOH and stirring until the compound is fully dissolved. Note the pH at which dissolution occurs. Aim for the lowest possible pH that maintains solubility to minimize potential degradation.
-
Once dissolved, add water to reach the final target volume.
-
Verify the final pH. Adjust if necessary.
-
Store in a clearly labeled, sealed container. For oral use, sterility is not strictly required but can prevent microbial growth during storage.[6]
Trustworthiness Check: Before dosing, visually inspect the solution for any signs of precipitation. If the solution is stored, re-verify the pH and appearance before each use.
2.2. Intravenous (IV) Administration
IV formulations are the most stringent. They must be sterile, pyrogen-free, iso-osmotic, and have a pH as close to physiological (7.2-7.4) as possible to prevent hemolysis, vein irritation, and precipitation of the drug in the bloodstream.[9][10][11]
Protocol 2: Buffered Isotonic Saline Formulation
Rationale: Using a buffer is non-negotiable for IV administration of a pH-sensitive compound. Phosphate-buffered saline (PBS) at pH 7.4 is an excellent choice.[7] If solubility in PBS is insufficient, a low percentage of a co-solvent may be required.
Materials:
-
This compound
-
Sterile, injectable-grade Phosphate Buffered Saline (PBS), pH 7.4
-
Injectable-grade Dimethyl sulfoxide (DMSO) or Polyethylene glycol 400 (PEG400), if required[12]
-
Sterile, single-use syringe filters (0.22 µm pore size)
-
Sterile, sealed injection vials
Step-by-Step Methodology:
-
Preparation (in a laminar flow hood): Calculate the required mass of the compound for a concentration determined to be soluble in the chosen vehicle (from solubility screening).
-
Co-Solvent Use (If Necessary): If a co-solvent is needed, first dissolve the compound in the minimal required volume of DMSO (e.g., not to exceed 5-10% of the final volume).[12]
-
Dilution: Slowly add the dissolved concentrate (or the dry powder if no co-solvent is used) to the sterile PBS (pH 7.4) while vortexing or stirring.
-
Ensure the solution is completely clear. If any particulates remain, the formulation is not suitable for IV use.
-
Sterile Filtration: Draw the final solution into a sterile syringe. Attach a 0.22 µm syringe filter to the tip.[6]
-
Inject the solution through the filter into a final sterile, sealed vial. This critical step removes any potential microbial contaminants and particulates.
-
Labeling: Label the vial clearly with the compound name, concentration, vehicle composition, date of preparation, and a "For IV Use" sticker.
| Parameter | Target Value | Rationale |
| pH | 7.2 - 7.4 | Minimize vein irritation and prevent drug precipitation in blood. |
| Sterility | Sterile | Prevent sepsis and infection. Achieved via 0.22 µm filtration.[6] |
| Particulates | Particulate-free | Prevent embolism.[9] |
| Co-solvent % | As low as possible (e.g., <10% DMSO) | Minimize potential for toxicity and hemolysis.[11][12] |
| Osmolality | ~300 mOsm/kg | Ensure solution is isotonic with blood. |
2.3. Intraperitoneal (IP) & Subcutaneous (SC) Administration
These routes are less restrictive than IV but still require sterile solutions to prevent infection and peritonitis. Larger volumes and slight deviations in pH are more tolerable.[11]
Protocol 3: Saline or Buffered Solution
Rationale: A simple sterile saline solution, with pH adjusted for solubility, is often sufficient. The large surface area of the peritoneal cavity can buffer minor pH deviations.
Materials:
-
This compound
-
Sterile 0.9% NaCl (Saline)
-
0.1 N NaOH / 0.1 N HCl for pH adjustment
-
Sterile syringe filters (0.22 µm)
-
Sterile vials
Step-by-Step Methodology:
-
Prepare the solution as described in Protocol 1 , but using sterile 0.9% Saline as the vehicle.
-
Adjust the pH to a point where the compound is fully soluble (e.g., pH 7.4-8.0).
-
Once the compound is dissolved and the final volume is reached, sterile filter the solution into a sterile vial as described in Protocol 2 (Steps 5-6) .
-
Label the vial appropriately, including the route of administration (IP or SC).
Part 3: Formulation Workflow and Validation
A systematic workflow ensures consistency and safety.
Figure 2: General workflow for in vivo formulation development.
3.1. Analytical Validation and Stability
-
Visual Inspection: All parenteral solutions must be crystal clear before injection. Discard any solution that is cloudy, discolored, or contains precipitates.[6]
-
pH Verification: Always measure the final pH of the formulation to ensure it is within the target range.
-
Concentration Verification: For pivotal studies, it is highly recommended to verify the concentration of the dosing solution using an appropriate analytical method (e.g., HPLC-UV).
-
Short-Term Stability: Prepare a small batch of the final formulation and store it under the intended conditions (e.g., 4°C, room temperature). Visually inspect for precipitation and re-measure the pH and concentration at set time points (e.g., 0, 4, 8, and 24 hours) to establish a beyond-use date.[5]
References
-
Excipients for Formulation Success . Pharmaceutical Technology. [Link]
-
pH Modifier Excipients . CD Formulation. [Link]
- Pharmaceutical formulations of acid labile substances for oral use.
-
Excipients . Pharmlabs. [Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment? . ResearchGate. [Link]
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents . PubMed. [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) . Boston University Office of Research. [Link]
-
Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications | Request PDF . ResearchGate. [Link]
-
This compound . PubChemLite. [Link]
-
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation . ILAR Journal, Volume 51, Issue 4, 2010. [Link]
-
Preparation, Storage and Labeling of Drug and Chemical Formulations . University of Washington Office of Animal Welfare. [Link]
-
Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications . Journal of Saudi Chemical Society, Volume 28, Issue 5, 2024. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . Molecules, 2023. [Link]
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider . ILAR Journal, Volume 52, Issue 1, 2011. [Link]
Sources
- 1. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ucsb.edu [research.ucsb.edu]
- 6. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 7. researchgate.net [researchgate.net]
- 8. Excipients | Pharmlabs [pharmlabs.unc.edu]
- 9. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. downstate.edu [downstate.edu]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our approach is rooted in mechanistic understanding and field-proven insights to ensure your success.
Introduction: The Synthetic Challenge
5-Methylfuro[3,2-b]pyridine-2-carboxylic acid is a valuable heterocyclic scaffold in medicinal chemistry. Its synthesis, while achievable, presents several challenges that can impact yield, purity, and scalability. This guide will walk you through a common synthetic pathway, highlighting critical steps and potential pitfalls, and offering robust solutions.
A prevalent and effective strategy for constructing the furo[3,2-b]pyridine core involves a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This is often followed by the hydrolysis of an ester to yield the final carboxylic acid.
Visualizing the Synthetic Pathway
Caption: A common synthetic route to 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: The Sonogashira Coupling Reaction
The Sonogashira coupling is a powerful tool for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide.[1] In our synthesis, this typically involves coupling a 2-halo-3-hydroxy-5-methylpyridine with an ester of propiolic acid.
Question 1: I am observing low to no conversion of my 2-halo-3-hydroxy-5-methylpyridine starting material in the Sonogashira coupling. What are the likely causes and how can I troubleshoot this?
Answer: This is a common issue that can often be traced back to catalyst activity, reaction conditions, or the nature of your starting materials.
Possible Causes and Solutions:
| Possible Cause | Explanation and Recommended Solution |
| Inactive Catalyst | Palladium and copper catalysts are sensitive to air and moisture. Ensure you are using a fresh batch of palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and copper(I) iodide. Proper handling and storage under an inert atmosphere (nitrogen or argon) are crucial. Consider using a pre-catalyst that is activated in situ. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. If using a standard ligand like triphenylphosphine (PPh₃) results in low yield, consider switching to a more electron-rich and bulky ligand such as XPhos or SPhos. These can improve catalyst stability and activity. |
| Incorrect Base | The base plays a key role in the catalytic cycle. If you are using a weaker base like triethylamine (Et₃N) and observing poor results, consider a stronger base like diisopropylethylamine (DIPEA) or an inorganic base such as potassium carbonate (K₂CO₃). The choice of base can also be solvent-dependent. |
| Oxygen Contamination | The Sonogashira reaction is sensitive to oxygen, which can lead to catalyst deactivation and undesirable side reactions like Glaser coupling (homocoupling of the alkyne).[2] Degas all solvents and the reaction mixture thoroughly. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction. |
| Halide Reactivity | The reactivity of the halide on the pyridine ring follows the order I > Br > Cl. If you are using a chloro- or bromo-substituted pyridine, you may need more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system). Using a 2-iodo-3-hydroxy-5-methylpyridine is highly recommended for milder reaction conditions and better yields. |
Question 2: My TLC and LC-MS analysis show a significant amount of a byproduct with approximately double the molecular weight of my starting alkyne. What is this and how can I prevent it?
Answer: This is a classic case of alkyne homocoupling, also known as the Glaser coupling product. This side reaction is often catalyzed by the copper co-catalyst in the presence of oxygen.[2]
Strategies to Minimize Homocoupling:
-
Rigorous Exclusion of Oxygen: As mentioned above, thoroughly degas your solvents and maintain a strict inert atmosphere.
-
Copper-Free Conditions: While the reaction may be slower, consider using copper-free Sonogashira conditions. Several modern protocols utilize palladium catalysts with specific ligands that do not require a copper co-catalyst, thus eliminating the primary catalyst for homocoupling.
-
Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes favor byproduct formation.
-
Purification: The homocoupling byproduct is often less polar than the desired cross-coupled product and can typically be separated by column chromatography on silica gel using a non-polar solvent system.
Part 2: Intramolecular Cyclization
Following the Sonogashira coupling, the 2-alkynyl-3-hydroxypyridine intermediate undergoes an intramolecular cyclization to form the furan ring of the furo[3,2-b]pyridine core.
Question 3: I have successfully synthesized the 2-alkynyl-3-hydroxy-5-methylpyridine intermediate, but the subsequent cyclization to the furo[3,2-b]pyridine is not proceeding efficiently. How can I promote this reaction?
Answer: The ease of this cyclization can depend on the substrate and reaction conditions. While it can sometimes occur spontaneously, it often requires promotion.
Troubleshooting Incomplete Cyclization:
| Possible Cause | Explanation and Recommended Solution |
| Insufficient Thermal Energy | If the cyclization is not occurring at the temperature of the Sonogashira reaction, a modest increase in temperature may be necessary. Monitor the reaction by TLC or LC-MS to track the disappearance of the intermediate. |
| Need for a Catalyst | The cyclization can often be catalyzed by a base. If the reaction is sluggish, consider adding a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to the reaction mixture after the Sonogashira coupling is complete. In some cases, a stronger base like potassium tert-butoxide may be required. |
| Protic Solvents | While some Sonogashira reactions are performed in protic solvents like ethanol, the subsequent cyclization may be more favorable in aprotic polar solvents like DMF or DMSO. If you are isolating the intermediate, consider redissolving it in one of these solvents for the cyclization step. |
| Reaction Time | Ensure you are allowing sufficient time for the cyclization to complete. Monitor the reaction progress closely. |
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Start -> Check_Temp; Check_Temp -> Add_Base [label="No"]; Check_Temp -> Success [label="Yes"]; Add_Base -> Change_Solvent [label="No"]; Add_Base -> Success [label="Yes"]; Change_Solvent -> Increase_Time [label="No"]; Change_Solvent -> Success [label="Yes"]; Increase_Time -> Success [label="Yes"]; }
Caption: Troubleshooting workflow for incomplete intramolecular cyclization.
Part 3: Ester Hydrolysis and Product Isolation
The final step is the hydrolysis of the ester at the 2-position to yield the desired carboxylic acid.
Question 4: I am having trouble hydrolyzing the ethyl ester of 5-Methylfuro[3,2-b]pyridine-2-carboxylate to the carboxylic acid. What conditions should I use, and what are the potential side reactions?
Answer: Ester hydrolysis is a standard transformation, but with heterocyclic systems, care must be taken to avoid unwanted side reactions.
Recommended Hydrolysis Conditions:
A common and effective method is to use a base-mediated hydrolysis. Lithium hydroxide (LiOH) in a mixture of THF and water at room temperature or slightly elevated temperatures is often a good starting point. Sodium hydroxide or potassium hydroxide can also be used.
Potential Challenges and Solutions:
| Challenge | Explanation and Recommended Solution |
| Incomplete Hydrolysis | If the reaction is not going to completion, you can try increasing the temperature, extending the reaction time, or using a higher concentration of the base. The use of a co-solvent like methanol can sometimes improve solubility and reaction rates. |
| Decarboxylation | Carboxylic acids of some electron-rich heterocyclic systems can be prone to decarboxylation, especially under harsh acidic or basic conditions at high temperatures. To avoid this, use the mildest conditions possible for hydrolysis. After basifying to form the carboxylate salt, it is crucial to perform the acidification step at a low temperature (e.g., 0 °C) to precipitate the carboxylic acid. Prolonged exposure to strong acid should be avoided. |
| Purification Difficulties | The final carboxylic acid product may be sparingly soluble in common organic solvents. After acidification, the product often precipitates from the aqueous solution. Ensure complete precipitation by adjusting the pH carefully. The solid can then be collected by filtration, washed with cold water, and dried. If the product remains in solution, extraction with an organic solvent like ethyl acetate may be necessary. Sometimes, the product's amphoteric nature can make extraction tricky; in such cases, saturating the aqueous layer with sodium chloride can improve extraction efficiency. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-Methylfuro[3,2-b]pyridine-2-carboxylate
This is a representative protocol and may require optimization.
-
To a dried Schlenk flask under an argon atmosphere, add 2-iodo-3-hydroxy-5-methylpyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous, degassed THF and triethylamine (3.0 eq).
-
To this stirred suspension, add ethyl propiolate (1.2 eq) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.
Protocol 2: Hydrolysis to 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid
-
Dissolve ethyl 5-methylfuro[3,2-b]pyridine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH·H₂O (3.0 eq) and stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with cold 1M HCl.
-
A precipitate should form. Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.
References
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
Sources
Technical Support Center: Purification of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride
Welcome to the technical support guide for 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride (CAS: 66497-44-7). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with this compound. The furo[3,2-b]pyridine scaffold is a key heterocyclic motif in medicinal chemistry, making robust purification protocols essential for obtaining high-quality material for downstream applications.[1][2]
This guide is structured to address common challenges encountered during purification, explaining the scientific principles behind each recommended step to empower you to make informed decisions in your own experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are often the starting point for developing a purification strategy.
Q1: What are the primary purification methods for this compound?
The most effective purification techniques for this molecule are recrystallization, silica gel column chromatography, and acid-base extraction. The choice depends on the nature and quantity of the impurities. Often, a combination of these methods yields the best results. For particularly challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[3]
Q2: What key physicochemical properties must I consider before starting purification?
Understanding the molecule's structure is critical. This compound is an amphoteric compound. It possesses a weakly acidic carboxylic acid group and a basic pyridine nitrogen, which is protonated to form the hydrochloride salt.[4][5] This dual nature means its solubility is highly dependent on pH. It is typically a solid at room temperature.[5] This amphoteric character is the key that can be exploited for purification via methods like acid-base extraction.
Q3: How can I effectively monitor the purity of my compound throughout the purification process?
A multi-modal approach is recommended:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for real-time monitoring of column chromatography fractions and for quickly assessing the complexity of the crude mixture.[6] For this compound, using a mobile phase like ethyl acetate/hexane with a small amount of acetic acid can help resolve the acidic spot. Staining with potassium permanganate may be required for visualization if the compound is not UV-active.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative purity data. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or TFA) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the gold standard for confirming the structure of the final product and identifying any residual solvents or impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the main product and any impurities, which can provide clues to their identity.[3]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem Area: Recrystallization
Q: My compound either oils out or refuses to crystallize from solution. What steps can I take?
This is a common issue stemming from improper solvent choice, high impurity loads, or supersaturation.
Causality & Solution:
-
Incorrect Solvent System: The ideal solvent should dissolve the compound poorly at room temperature but well at elevated temperatures.[1] For pyridine carboxylic acids, single solvents are often ineffective. Experiment with mixed solvent systems where the compound is soluble in one ("good" solvent) and insoluble in the other ("anti-solvent").[7]
-
Supersaturation: The solution may be too concentrated or may lack a nucleation point to initiate crystal growth.
-
Induce Crystallization: Try scratching the inside of the flask at the liquid's surface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[7]
-
Seed Crystals: If you have a small amount of pure material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.[7]
-
-
Inhibitory Impurities: Some impurities can act as crystallization inhibitors. If the crude material is very impure, it may be necessary to first pass it through a quick silica gel plug to remove non-polar contaminants before attempting recrystallization.[7]
| Solvent Class | Recommended Solvents for Screening | Rationale & Comments |
| Polar Protic | Ethanol, Methanol, Isopropanol, Water | The hydrochloride salt should have some solubility in alcohols. Water can be an effective anti-solvent when paired with an alcohol.[7] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Can be effective, but higher boiling points (like DMF) can be difficult to remove. Use as the "good" solvent. |
| Ethers | Dioxane, Tetrahydrofuran (THF) | Moderate polarity. Can be used, but be mindful of peroxide formation. |
| Non-Polar | Hexanes, Heptane, Toluene | Primarily used as anti-solvents to precipitate the compound from a more polar solution. |
Problem Area: Column Chromatography
Q: My compound is streaking badly on the silica column, leading to poor separation and mixed fractions. How can I resolve this?
This phenomenon, known as "tailing," is a classic problem when purifying basic compounds like pyridines on acidic silica gel.
Causality & Solution: The acidic silanol groups (Si-OH) on the surface of the silica gel strongly and sometimes irreversibly interact with the basic nitrogen of the pyridine ring. This causes a portion of the molecules to "stick" to the stationary phase and elute slowly, resulting in a tailed spot.
-
Mobile Phase Modification: The most effective solution is to add a small amount of a competitive base to the mobile phase. This base will occupy the acidic sites on the silica, allowing your compound to travel through the column more uniformly.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system (e.g., Ethyl Acetate/Hexane/TEA 50:50:0.5).[8] This is highly effective but can be difficult to remove from the final product.
-
Acetic Acid: Because your molecule also has a carboxylic acid, adding a small amount of acid (e.g., 0.5-1% acetic acid) can sometimes improve peak shape by ensuring the carboxylic acid is fully protonated and less polar. This should be tested carefully, as it can sometimes worsen tailing for the pyridine moiety.
-
Q: I can't resolve my product from a similarly polar impurity. What are my advanced options?
When standard silica gel chromatography fails, you must change the separation mechanism.
Causality & Solution: If two compounds have very similar polarities, they will have similar retention factors (Rf) on silica. To separate them, you need to exploit other physicochemical differences.
-
Change the Stationary Phase:
-
Alumina (basic or neutral): For a basic compound, basic or neutral alumina can provide a different selectivity profile than acidic silica and may resolve the impurity.
-
Reverse-Phase Silica (C18): This separates compounds based on hydrophobicity rather than polarity. Your polar hydrochloride salt will elute early, potentially separating it from more non-polar impurities.
-
-
Preparative HPLC: This offers much higher resolving power. A mixed-mode column that utilizes both reverse-phase and ion-exchange properties can be particularly powerful for separating isomers or closely related structures of pyridine carboxylic acids.[9]
Part 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your purification work. Always perform a small-scale trial first.
Protocol 1: Recrystallization from Ethanol/Water
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution heated and stirring gently.
-
Slowly add deionized water dropwise to the hot solution until it just begins to turn cloudy (this is the saturation point).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold 1:1 ethanol/water, followed by a cold anti-solvent like diethyl ether to aid in drying.
-
Dry the purified crystals under high vacuum.
Protocol 2: Flash Column Chromatography with a Modified Eluent
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or methanol. Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) and evaporate the solvent until you have a dry, free-flowing powder. This is known as dry loading.[8]
-
Column Packing: Prepare a silica gel column using a slurry of your initial mobile phase (e.g., 20% ethyl acetate in hexanes + 0.5% TEA).
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). A typical gradient might be from 20% to 80% ethyl acetate in hexanes, all containing 0.5% TEA.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual TEA, the residue can be redissolved in a minimal amount of solvent and re-precipitated, or co-evaporated with a solvent like toluene.
Part 4: Visualization & Workflow Diagrams
Diagram 1: Purification Strategy Selection
This decision tree helps in choosing the most appropriate initial purification technique based on the characteristics of the crude material.
Caption: Decision tree for selecting a primary purification method.
Diagram 2: Troubleshooting Column Chromatography Tailing
This workflow outlines the steps to diagnose and solve peak tailing issues during silica gel chromatography.
Caption: Workflow for troubleshooting peak tailing in chromatography.
References
- Technical Support Center: Synthesis of Furo[3,2-b]pyridin-3-ol. Benchchem.
- This compound | 66497-44-7. Sigma-Aldrich.
- Technical Support Center: Synthesis of Furo[3,2-b]pyridine Derivatives. Benchchem.
- Application Notes and Protocols for the Crystallization of 2,3-Dihydrofuro[3,2-c]pyridine Derivatives. Benchchem.
- This compound. PubChem.
- This compound | 66497-44-7. Sigma-Aldrich.
- Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol. Benchchem.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Institutes of Health (NIH).
- Technical Support Center: Enhancing the Purity of Furo[3,2-b]pyridine-6-carboxylic acid. Benchchem.
- Application Notes and Protocols for the Characterization of Furo[3,2-b]pyridine-6-carboxylic acid. Benchchem.
- HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column. HELIX Chromatography.
- Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). National Institutes of Health (NIH).
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- 2. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]
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- 9. helixchrom.com [helixchrom.com]
identification of byproducts in 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid synthesis
Technical Support Center: Synthesis of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating common byproducts. The furo[3,2-b]pyridine scaffold is a privileged core in medicinal chemistry, and precise control over its synthesis is paramount for successful drug discovery programs.[1][2][3]
This document provides troubleshooting advice and frequently asked questions (FAQs) based on established synthetic principles for heterocyclic compounds.[4]
Part 1: Overview of the Hypothesized Synthetic Pathway
While a single, universally adopted synthesis for 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid is not prominently documented, a logical and robust pathway can be constructed based on modern heterocyclic chemistry methodologies.[5] The most common strategies involve building the furan ring onto a pre-functionalized pyridine core.[2][6] A particularly effective method involves a Sonogashira coupling followed by heteroannulation, and subsequent functionalization at the C2 position.[1][2][7]
The pathway we will troubleshoot is a three-stage process:
-
Stage 1: Sonogashira Coupling & Cyclization: Reaction of a 2-chloro-3-hydroxy-5-methylpyridine intermediate with a protected alkyne (e.g., trimethylsilylacetylene) followed by in-situ or subsequent cyclization to form the 5-methylfuro[3,2-b]pyridine core.
-
Stage 2: Regioselective Metalation: Deprotonation at the C2 position of the furo[3,2-b]pyridine core using a strong base like n-butyllithium (n-BuLi).
-
Stage 3: Carboxylation: Quenching the lithiated intermediate with carbon dioxide (dry ice) to install the carboxylic acid group.
This multi-step synthesis, while powerful, presents several opportunities for byproduct formation. The following sections address the most common issues encountered at each stage.
Diagram of the Hypothesized Synthetic Workflow
A high-level overview of the synthetic strategy.
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific experimental observations.
Stage 1: Furo[3,2-b]pyridine Core Formation
Question 1: My yield for the furo[3,2-b]pyridine core is very low, and I see a significant amount of unreacted 2-chloro-3-hydroxy-5-methylpyridine starting material. What's going wrong?
Answer: This issue typically points to problems in the Sonogashira coupling step. Low yields in these reactions can often be traced back to several key factors:[7]
-
Catalyst Inactivity: The Palladium (Pd) catalyst is highly sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen). Use freshly opened or properly stored catalysts and anhydrous solvents.
-
Suboptimal Ligands/Base: The choice of phosphine ligand and base is critical. If a standard ligand like PPh₃ is failing, consider switching to a more electron-rich, bulky ligand (e.g., XPhos, SPhos) which can improve catalyst stability and turnover. Similarly, the base (e.g., Et₃N, DBU) must be sufficiently strong and pure.[7]
-
Copper Co-catalyst Issues: If using a copper co-catalyst (e.g., CuI), its quality is crucial. However, a common side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling). This can be minimized by the slow addition of the alkyne or by using a copper-free Sonogashira protocol.[7]
Question 2: I've isolated a product with the correct mass, but the NMR spectrum is inconsistent with the desired 5-methylfuro[3,2-b]pyridine. What could it be?
Answer: You have likely formed a regioisomer. Depending on the precise nature of your starting materials and cyclization conditions, the formation of an alternative fused heterocycle is a common byproduct. The most probable isomer is 5-methylfuro[2,3-c]pyridine .
This occurs if the cyclization proceeds via attack from the oxygen onto the C4 position of the pyridine ring instead of the C2 position. Careful 2D NMR analysis (NOESY, HMBC) is required to definitively distinguish between the isomers. To favor the desired [3,2-b] isomer, reaction conditions must be carefully optimized, often involving specific bases or catalysts that direct the cyclization.
Diagram of Regioisomer Formation
Competition between cyclization pathways.
Stage 2 & 3: Metalation and Carboxylation
Question 3: After quenching my reaction with dry ice, my main product is the starting material, 5-methylfuro[3,2-b]pyridine, not the carboxylic acid. Why did the carboxylation fail?
Answer: This indicates a failure in the initial metalation (lithiation) step. Several factors can cause this:
-
Inactive n-BuLi: n-Butyllithium is extremely reactive with atmospheric moisture and oxygen. Use a freshly titrated bottle or a new, sealed syringe.
-
Protic Impurities: Trace amounts of water or other protic impurities in your solvent or on your glassware will quench the n-BuLi before it can deprotonate the furo[3,2-b]pyridine. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Insufficient Temperature Control: Lithiation of furo[3,2-b]pyridines is highly temperature-dependent.[8] These reactions are typically run at very low temperatures (e.g., -78 °C) to prevent side reactions and ensure regioselectivity. If the temperature rises, the lithiated intermediate may be unstable or react with the solvent.
Question 4: My mass spectrometry results show a peak corresponding to the mass of the target compound minus 44 Da. What is this byproduct?
Answer: This mass loss (-44 Da) corresponds to the loss of CO₂, meaning you are observing the decarboxylated byproduct, which is simply the 5-methylfuro[3,2-b]pyridine core. Decarboxylation is a common fate for heteroaromatic carboxylic acids, especially under certain conditions.[9][10]
-
Cause: This can occur if the reaction workup is too acidic or if the final product is subjected to high temperatures during purification (e.g., distillation or prolonged heating in certain solvents). The electron-rich nature of the furo[3,2-b]pyridine ring can facilitate the loss of the carboxyl group.
-
Solution: Use a milder, non-acidic workup. Purify the product using methods that avoid high heat, such as recrystallization or column chromatography at room temperature. If heating is necessary, it should be done for the shortest possible time.
Table 1: Summary of Common Byproducts and Their Identification
| Byproduct Name | Stage of Formation | Molecular Weight Change | Key Analytical Signature (¹H NMR) | Mitigation Strategy |
| Unreacted Starting Material | Stage 1 | N/A | Signals match starting pyridine derivative. | Optimize catalyst, ligands, and ensure inert conditions.[7] |
| Alkyne Homocoupling Product | Stage 1 | Varies | Absence of pyridine signals; symmetric alkyne structure. | Slow alkyne addition; use copper-free conditions.[7] |
| Isomeric Furo[2,3-c]pyridine | Stage 1 | Same as product | Different aromatic proton coupling patterns. | Optimize cyclization conditions (base, solvent, temp). |
| Decarboxylated Product | Stage 3 / Purification | -44 Da (loss of CO₂) | Loss of carboxylic acid proton; spectrum matches Stage 1 product. | Avoid high heat and strong acid during workup/purification.[9] |
Part 3: Experimental Protocols
Protocol 1: Test for Decarboxylation Susceptibility
This protocol helps determine if your final product is prone to thermal decarboxylation.
-
Prepare a Stock Solution: Dissolve a small, accurately weighed amount of your purified 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Add Internal Standard: Add a known amount of a stable internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquire Initial Spectrum: Take a quantitative ¹H NMR spectrum at room temperature. Integrate the product and standard peaks.
-
Heat Sample: Heat the NMR tube in a controlled temperature oil bath at a relevant temperature (e.g., 80 °C, 100 °C) for a set period (e.g., 1 hour).
-
Acquire Final Spectrum: Cool the sample to room temperature and acquire another quantitative ¹H NMR spectrum.
-
Analyze: Compare the integration of the product peak relative to the internal standard. A decrease in this ratio indicates thermal decomposition/decarboxylation. The appearance of peaks corresponding to 5-methylfuro[3,2-b]pyridine confirms this pathway.
References
-
ResearchGate. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. Available from: [Link]
-
Jasselin-Hinschberger, A., et al. (2013). Successive regioselective metalations of fused heterocycles: synthesis of polyfunctionalized furo[3,2-b]pyridines. The Journal of Organic Chemistry, 78(11), 5618-26. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Successive Regioselective Metalations of Fused Heterocycles: Synthesis of Polyfunctionalized Furo[3,2‐b]pyridines. | Request PDF. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of N-Heterocycles. Available from: [Link]
-
PubMed. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Available from: [Link]
-
Sloop, J. C., et al. (2020). Modern Strategies for Heterocycle Synthesis. Molecules, 25(19), 4538. Available from: [Link]
-
NC State University Libraries. Chapter 24 – Amines and Heterocycles Solutions to Problems. Available from: [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. Synthesis of Heterocyclic Compounds. Available from: [Link]
-
Dana Bioscience. 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid 5g. Available from: [Link]
-
PubMed. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Available from: [Link]
-
Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. Available from: [Link]
-
SpringerLink. Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. Available from: [Link]
-
Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles. Available from: [Link]
-
PubChemLite. Furo[3,2-b]pyridine-2-carboxylic acid (C8H5NO3). Available from: [Link]
-
PubChem. 5-Methylfuro[3,2-b]pyridine | C8H7NO | CID 12210219. Available from: [Link]
- Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
-
PubMed. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Available from: [Link]
-
ResearchGate. Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications | Request PDF. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available from: [Link]
-
MDPI. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available from: [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Modern Strategies for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this multi-step synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and improve your reaction yields.
The synthesis of the furo[3,2-b]pyridine scaffold is a cornerstone for building a variety of biologically active molecules. However, its construction involves sensitive catalytic steps and reaction conditions that can significantly impact the final yield and purity. This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues you may encounter in the lab.
General Synthesis Strategy
A prevalent and effective strategy for constructing the 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid core involves a three-stage process. This approach leverages the power of palladium-catalyzed cross-coupling to build the key C-C bond, followed by an intramolecular cyclization to form the furan ring, and concluding with ester hydrolysis.
Caption: General workflow for the synthesis of the target molecule.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. Each point is structured to help you identify the symptoms, understand the probable causes, and implement effective solutions.
Problem 1: Low Yield in the Sonogashira Coupling Step
Q: My initial Sonogashira coupling of the halopyridine with the terminal alkyne is giving very low yields (<30%), with a lot of unreacted starting material and some dark, insoluble material.
A: This is a frequent bottleneck. The Sonogashira reaction is a powerful C-C bond-forming tool but is highly sensitive to several parameters.[1] Let's break down the potential causes and solutions.
Possible Causes & Solutions:
-
Inactive Catalyst or Ligand Degradation: The palladium catalyst is the heart of the reaction. Its activity is paramount.
-
Solution: Always use a fresh batch of palladium catalyst and phosphine ligands.[2] Store them correctly under an inert atmosphere. If using a common catalyst like Pd(PPh₃)₂Cl₂, consider that its active Pd(0) form is generated in situ, a process that can be inefficient.[1] Using a pre-catalyst or a more robust ligand (see table below) can significantly improve results.[2]
-
-
Oxygen Contamination: Oxygen can oxidatively degrade the Pd(0) catalyst and promote the unwanted homocoupling of the alkyne (Glaser coupling).
-
Inappropriate Base or Ligand: The choice of base and ligand is critical and interdependent. The base deprotonates the alkyne and neutralizes the HX generated, while the ligand stabilizes the palladium center.
-
Solution: For pyridine substrates, which can be challenging, a stronger base like a phosphate (e.g., K₃PO₄) may be more effective than common carbonates.[2] If standard ligands like PPh₃ are failing, switching to more electron-rich and bulky Buchwald-type ligands can enhance catalyst stability and turnover.[2]
-
-
Copper(I) Co-catalyst Issues: While Cu(I) accelerates the reaction, it is also the primary catalyst for alkyne homocoupling.[3]
Data Summary Table: Sonogashira Coupling Components
| Parameter | Standard Conditions | Recommended Optimization | Rationale |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ / Pd(PPh₃)₄ | PdCl₂(XPhos) G3, Pd(SPhos)₂ | Bulky, electron-rich ligands improve catalyst stability and activity for challenging substrates.[2] |
| Ligand | Triphenylphosphine (PPh₃) | XPhos, SPhos | Enhances oxidative addition and prevents catalyst decomposition.[2] |
| Base | Triethylamine (TEA), K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases can improve reaction rates and prevent side reactions.[2] |
| Atmosphere | Nitrogen | High-Purity Argon | Rigorous exclusion of oxygen is critical to prevent catalyst death and alkyne homocoupling.[3] |
Problem 2: Incomplete Intramolecular Cyclization
Q: After the coupling step, I see a new product by TLC/LC-MS, but upon workup, I isolate the uncyclized 2-alkynyl-3-hydroxypyridine intermediate, not the desired furo[3,2-b]pyridine.
A: This indicates that the initial coupling was successful, but the subsequent 5-exo-dig cyclization to form the furan ring is failing. This step is crucial and can be influenced by several factors.
Possible Causes & Solutions:
-
Insufficient Thermal Energy: The intramolecular cyclization often requires heat to overcome the activation energy barrier.
-
Solution: If the reaction was run at room temperature or a low temperature, a modest increase in temperature is necessary.[3] Monitor the reaction by TLC or LC-MS to track the disappearance of the intermediate. Refluxing in a solvent like DMF or dioxane is a common strategy.
-
-
Inadequate Base: The cyclization is typically base-mediated, proceeding through the deprotonation of the hydroxyl group.
-
Solution: The base used for the Sonogashira coupling (like TEA) may not be strong enough or suitable for the cyclization. Adding a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) after the coupling is complete can drive the cyclization.[5]
-
-
Steric Hindrance: Bulky groups near the reacting centers can slow down or prevent the cyclization.
-
Solution: While less common for this specific target, if your alkyne or pyridine contains very bulky substituents, longer reaction times or higher temperatures may be required. In some cases, a change in synthetic strategy might be necessary.
-
Caption: Decision tree for troubleshooting low yield issues.
Problem 3: Low Yield or Decomposition During Final Ester Hydrolysis
Q: The final saponification of the ethyl ester is giving me a low yield of the carboxylic acid. The aqueous layer is often dark, and I struggle to extract the product.
A: Hydrolysis of esters on heterocyclic systems and the subsequent isolation of the resulting carboxylic acid can be deceptively tricky. The furo[3,2-b]pyridine core can be sensitive to harsh conditions, and the amphoteric nature of the product complicates extraction.[5]
Possible Causes & Solutions:
-
Product Degradation: The fused furan-pyridine system can degrade under harsh basic or acidic conditions, especially at high temperatures.[5]
-
Solution: Use milder hydrolysis conditions. Instead of refluxing with high concentrations of NaOH or KOH, try using lithium hydroxide (LiOH) in a THF/water or dioxane/water mixture, often at room temperature or with gentle warming.[6] Monitor the reaction closely by TLC to avoid prolonged reaction times.[7]
-
-
Incomplete Hydrolysis: The ester may be resistant to cleavage under conditions that are too mild.
-
Solution: If milder conditions lead to incomplete reaction, you can slightly increase the temperature or the equivalents of base. Using a co-solvent like methanol or ethanol can also improve the solubility of the ester and accelerate the reaction.[7]
-
-
Difficult Product Isolation: Pyridine carboxylic acids are zwitterionic at certain pH values and can have high water solubility, making extraction into an organic solvent difficult.
-
Solution: The workup is critical. After hydrolysis, cool the reaction mixture in an ice bath and carefully neutralize it with an acid (e.g., 1M HCl). The goal is to bring the pH to the isoelectric point of the carboxylic acid, where its solubility in water is minimal, causing it to precipitate. This is often around pH 4-5. If it doesn't precipitate, you must extract it. Neutralizing with exactly one equivalent of an acid like trifluoroacetic acid, evaporating the mixture, and then extracting with a solvent like chloroform has been suggested as a technique to avoid salt formation and improve extraction.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis? A: A common and effective starting material is a 2,3-disubstituted-6-methylpyridine. Specifically, 2-chloro-3-hydroxy-6-methylpyridine or the bromo-analogue is ideal. The halogen at the 2-position serves as the handle for the Sonogashira coupling, while the hydroxyl group at the 3-position is essential for the subsequent intramolecular cyclization to form the furan ring.
Q2: How do I monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is indispensable. Use a solvent system like ethyl acetate/hexane or dichloromethane/methanol. You should see a clear progression from the starting halopyridine to the coupled alkyne product (which will have a different Rf value) and finally to the cyclized furo[3,2-b]pyridine ester. For the final hydrolysis, you will see the disappearance of the ester spot and the appearance of a new, more polar spot for the carboxylic acid at the baseline. LC-MS is also highly recommended for unambiguous confirmation of product masses at each stage.
Q3: I see a significant byproduct that I suspect is the homocoupled alkyne. How can I minimize this? A: This is likely due to the Glaser coupling side reaction. To minimize it:
-
Ensure a strictly inert atmosphere: Degas your solvents and maintain a positive pressure of argon.[3]
-
Use copper-free conditions: Several modern Sonogashira protocols omit the copper co-catalyst, which eliminates the primary pathway for this side reaction.[4]
-
Control addition: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, favoring the cross-coupling pathway over homocoupling.
Q4: Can I use a different alkyne for the coupling step? A: Yes, but for the synthesis of the target carboxylic acid, the most direct route involves coupling with an ester of propiolic acid, such as ethyl propiolate . This directly installs the ester group at the 2-position, which can then be hydrolyzed. Using other alkynes like propargyl alcohol would require an additional oxidation step after cyclization to form the carboxylic acid, adding complexity and potentially lowering the overall yield.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-methylfuro[3,2-b]pyridine-2-carboxylate (Ester Intermediate)
This is a representative protocol and should be adapted based on your specific substrates and lab conditions.
-
To an oven-dried Schlenk flask, add 2-chloro-3-hydroxy-6-methylpyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Seal the flask, evacuate, and backfill with high-purity argon. Repeat this cycle three times.
-
Add degassed solvent (e.g., a 2:1 mixture of THF and triethylamine). The mixture should be stirred under a positive pressure of argon.
-
Add ethyl propiolate (1.2 eq) dropwise via syringe.
-
Heat the reaction to 60-70 °C and stir for 12-24 hours, monitoring by TLC.
-
Once the Sonogashira coupling is complete (disappearance of the halopyridine), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Increase the temperature to reflux and continue stirring for another 6-12 hours until the cyclization is complete (disappearance of the alkyne intermediate).
-
Cool the reaction to room temperature, filter through a pad of Celite to remove catalyst residues, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure ester.
Protocol 2: Hydrolysis to 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid
-
Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 eq).
-
Stir the mixture at room temperature for 4-8 hours, or until TLC analysis shows complete consumption of the starting ester.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify slowly with 1M HCl, stirring constantly. Monitor the pH.
-
The product should precipitate as the pH approaches 4-5. If it does, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product remains dissolved, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or chloroform).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final carboxylic acid.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of Furo[3,2-b]pyridines.
- Hu, Y., et al. (2021). Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2- b ]pyridines.
- Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975.
-
Kennedy, S. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. [Link]
- BenchChem. (2025). identifying and minimizing byproducts in furo[2,3-b]pyridine synthesis.
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of Furo[3,2-b]pyridine-6-carboxylic acid.
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stability issues of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride in solution
Technical Support Center: 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound. Here, we address common questions and troubleshooting scenarios related to the stability of this compound in solution, providing insights into potential degradation pathways and best practices for its handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is influenced by several factors, including pH, the choice of solvent, temperature, and exposure to light. As a fused heterocyclic system containing a furan ring, a pyridine ring, and a carboxylic acid functional group, it is susceptible to several degradation pathways.
Q2: How does pH impact the stability of the compound?
A2: The pH of the solution is a critical factor. The pyridine nitrogen in the furo[3,2-b]pyridine ring system is basic and will be protonated at acidic pH, which is the case for the hydrochloride salt. The carboxylic acid group, on the other hand, is acidic. The overall ionization state of the molecule will change with pH, which can influence its solubility and susceptibility to hydrolysis or other degradation reactions. Extreme pH conditions, both acidic and basic, can catalyze the hydrolysis of the furan ring or promote decarboxylation.[1]
Q3: Is the hydrochloride salt form stable in all aqueous solutions?
A3: Not necessarily. While the hydrochloride salt is often used to improve the aqueous solubility of a compound, it can be susceptible to disproportionation in aqueous suspensions, especially if the free base has low solubility.[2] Disproportionation is a process where the salt converts to its free base, which may then precipitate out of solution, leading to inaccurate concentration measurements and potential issues in downstream applications.[2]
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions of this compound should be freshly prepared whenever possible. If short-term storage is necessary, it is advisable to store solutions at low temperatures (2-8 °C) and protected from light. The choice of an appropriate buffer system to maintain a stable pH can also be critical. Long-term storage of solutions is generally not recommended without conducting thorough stability studies.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common stability-related issues encountered during experiments with this compound.
Issue 1: Inconsistent or decreasing compound concentration over time in aqueous solution.
-
Potential Cause A: Hydrolytic Degradation. The furo[3,2-b]pyridine ring system, particularly the furan moiety, may be susceptible to acid- or base-catalyzed hydrolysis, leading to ring-opened products.
-
Troubleshooting & Optimization:
-
pH Control: Ensure the pH of your solution is maintained within a stable range, ideally close to the pH of maximum stability, which would need to be determined experimentally. Avoid strongly acidic or basic conditions.
-
Temperature: Perform experiments at the lowest practical temperature to slow down potential degradation kinetics.
-
Solvent Choice: If the experimental design allows, consider using a co-solvent system (e.g., with acetonitrile or DMSO) to reduce the water activity and potentially slow hydrolysis.
-
-
Potential Cause B: Photodegradation. Furan-containing compounds can be sensitive to light, leading to photolytic degradation.[3]
-
Troubleshooting & Optimization:
-
Light Protection: Always prepare and handle solutions in amber vials or under light-protected conditions.
-
Wavelength Consideration: If working with light-sensitive assays, ensure the wavelengths used do not overlap with the absorbance maxima of the compound, if known, to minimize direct photodegradation.
-
Issue 2: Precipitation or cloudiness observed in the solution.
-
Potential Cause A: Poor Solubility. The compound may have limited solubility in the chosen solvent system, especially as the free base.
-
Troubleshooting & Optimization:
-
Solvent Screening: Test the solubility in a range of pharmaceutically acceptable solvents and buffer systems. The use of co-solvents can significantly enhance solubility.[4][5][6]
-
pH Adjustment: Carefully adjust the pH to a range where the ionized form of the molecule, which is generally more soluble, is predominant.
-
-
Potential Cause B: Salt Disproportionation. As mentioned in the FAQs, the hydrochloride salt may convert to the less soluble free base, causing precipitation.[2]
-
Troubleshooting & Optimization:
Issue 3: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC).
-
Potential Cause: Chemical Degradation. The appearance of new peaks is a strong indicator of degradation. The degradation pathway could be hydrolytic, oxidative, or photolytic.
-
Troubleshooting & Optimization:
-
Forced Degradation Studies: To identify potential degradation products and understand the degradation pathways, it is highly recommended to perform forced degradation studies.[7][8][9][10][11] This involves subjecting the compound to stress conditions as outlined in the table below.
-
Stability-Indicating Method: Develop and validate a stability-indicating analytical method, typically a gradient HPLC method, that can resolve the parent compound from all potential degradation products.[12][13][14][15]
-
| Stress Condition | Recommended Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60-80 °C | Hydrolysis of the furan ring, decarboxylation. |
| Base Hydrolysis | 0.1 M NaOH at 60-80 °C | Hydrolysis of the furan ring, potential reactions at the carboxylic acid. |
| Oxidation | 3% H₂O₂ at room temperature | Oxidation of the furan and/or pyridine ring. |
| Thermal Degradation | Dry heat at a temperature below the melting point (e.g., 80-105 °C) | Decarboxylation, thermal decomposition of the heterocyclic core. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic cleavage or rearrangement of the furo[3,2-b]pyridine ring.[3] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition as detailed in Table 1.
-
Time Points: Sample each vial at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation on the analytical column.
-
Analysis: Analyze all samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to monitor for the appearance of new peaks and the decrease in the parent peak area.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column of standard dimensions (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: A PDA detector is recommended to assess peak purity and to identify the optimal wavelength for quantification.
-
Method Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve adequate resolution between the parent compound and all degradation products observed in the forced degradation studies.
Visualizing Potential Degradation and Experimental Workflow
Caption: Experimental workflow for assessing the stability of this compound in solution.
References
-
Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. (2019). Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]
- Allan, J. R., et al. (1989). Thermal analysis studies on pyridine carboxylic acid complexes of zinc(II). Thermochimica Acta.
-
Parmar, V., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Available at: [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]
-
Parmar, V., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Available at: [Link]
-
Stability indicating study by using different analytical techniques. (n.d.). International Journal for Scientific Research & Development. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Concept Life Sciences. Available at: [Link]
- Tysoe, C., et al. (n.d.). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing.
-
Recent Trends in Stability Indicating Analytical Method for Drug Substance. (n.d.). Preprints.org. Available at: [Link]
-
Forced Degradation Studies. (2016). SciSpace. Available at: [Link]
-
Stability Indicating Methods. (2018). YouTube. Available at: [Link]
-
Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
- Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV.
-
Stability Indicating Assay Method. (2023). IJCRT.org. Available at: [Link]
- Gołdyn, M., et al. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm.
-
Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. (n.d.). VTechWorks. Available at: [Link]
-
Microbial Degradation of Pyridine and Its Derivatives. (n.d.). ResearchGate. Available at: [Link]
- Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV.
- Shaw, R., et al. (n.d.).
-
Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available at: [Link]
-
Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (2025). Beilstein Journal of Organic Chemistry. Available at: [Link]
- Unger, T., et al. (2021).
-
Degradation of Pyridines in the Environment. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (n.d.). National Institutes of Health. Available at: [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). National Institutes of Health. Available at: [Link]
-
Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (2025). Beilstein Journal of Organic Chemistry. Available at: [Link]
- Kinetics of reaction of substituted pyridines and oxygen anions with methyl chloroformate in aqueous solution. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
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Technical Support Center: Troubleshooting Insolubility of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride in Assays
Welcome to the technical support guide for 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. We will explore the physicochemical properties of this molecule and provide a systematic, cause-and-effect-based approach to troubleshooting and resolving precipitation issues in your assays.
Understanding the Molecule: The Root of the Solubility Challenge
This compound is a heterocyclic compound with distinct structural features that directly govern its solubility. As a hydrochloride salt, it is supplied in a form intended to enhance aqueous solubility.[1][2] However, its amphoteric nature—possessing both a weakly acidic carboxylic acid group and a weakly basic pyridine nitrogen—means its net charge and, consequently, its solubility are highly dependent on the pH of the medium.[3][4][5]
At low pH, the pyridine nitrogen is protonated (positive charge), and the carboxylic acid is also protonated (neutral). At high pH, the carboxylic acid is deprotonated (negative charge), and the pyridine nitrogen is neutral. Between these extremes, the molecule can exist as a zwitterion, which often corresponds to its point of minimum solubility (the isoelectric point). Understanding this behavior is the first step in troubleshooting.
Caption: Ionization states of the compound at different pH values.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common solubility issues encountered with this compound in a question-and-answer format.
Q1: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What happened?
A: This is a classic case of "solvent shock" or exceeding the compound's kinetic solubility. While the compound is highly soluble in a polar aprotic solvent like 100% Dimethyl Sulfoxide (DMSO), its solubility can drop dramatically when the DMSO stock is diluted into a primarily aqueous environment.[6][7] The compound molecules, suddenly finding themselves in a less favorable solvent, rapidly aggregate and precipitate before they can establish a stable, dissolved state.[7] Many compounds used in drug discovery have low aqueous solubility, making this a common challenge.[8][9]
Troubleshooting Steps:
-
Reduce Final Concentration: Your target concentration may simply be above the compound's solubility limit in the final assay buffer. Perform a serial dilution to find the maximum soluble concentration (see Protocol 2).
-
Optimize Dilution Protocol: Instead of a single-step dilution, try a multi-step serial dilution. First, dilute the DMSO stock into a small volume of buffer, then add this intermediate dilution to the final assay volume. This can sometimes mitigate the abrupt solvent change.
-
Check Final DMSO Concentration: A final DMSO concentration between 0.5% and 1% is a widely accepted industry standard.[7] Higher concentrations can cause cellular toxicity or interfere with assay components, while very low concentrations increase the risk of precipitation.[7][10][11]
Q2: What is the best way to prepare a high-concentration stock solution of this compound?
A: Proper preparation of the initial stock solution is critical. We recommend using 100% DMSO for the highest solubility and stability.
Actionable Protocol: See Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO for a detailed, step-by-step guide. Key steps include using anhydrous DMSO, gentle warming, and sonication to ensure complete dissolution.
Q3: The compound appears soluble in my buffer at first, but I see precipitation or turbidity later in the assay. Why?
A: This delayed precipitation is often due to changes in the assay conditions over time.
Common Causes:
-
Temperature Shifts: Solubility can be temperature-dependent.[12][13] A compound may be soluble at room temperature where you prepare the plates, but precipitate after moving to a 37°C incubator.
-
pH Changes in Cell Culture: As cells metabolize, they produce acidic byproducts (like lactic acid) that can lower the pH of the culture medium.[6] As shown in the diagram above, a shift in pH can move the compound into its less soluble zwitterionic state, causing it to crash out of solution.
-
Interaction with Media Components: The compound may interact with salts (especially phosphates), proteins, or other components in complex media like cell culture media, leading to the formation of insoluble complexes.[6][12][14]
Troubleshooting Steps:
-
Pre-equilibrate Solutions: Ensure all buffers and media are at the final assay temperature before adding the compound.
-
Monitor pH: If working with cell cultures over long incubation periods, consider using a more strongly buffered medium or monitoring the pH.
-
Test in Simplified Buffers: To diagnose the problem, test the compound's solubility in a simple buffer (like PBS) versus your complete assay medium to see if specific components are causing the issue.
Q4: Can I adjust the pH of my assay buffer to improve solubility? What is the optimal range?
A: Yes, pH adjustment is a powerful tool, but it requires careful consideration of your assay's constraints. The solubility of weak acids and bases is pH-dependent.[5][13][15]
Causality and Strategy:
-
Based on the compound's structure, solubility will be higher at very low pH (<2) or higher pH (>7) and lowest around its isoelectric point (likely in the pH 3-6 range).
-
For biochemical assays: You may have the flexibility to adjust the buffer pH away from the point of minimum solubility. For example, running the assay at pH 7.4 or 8.0 might significantly improve solubility compared to pH 6.0.
-
For cell-based assays: You are typically constrained to a physiological pH range (e.g., 7.2-7.4). In this case, your primary strategies will be adjusting the compound concentration and optimizing the DMSO percentage.
Actionable Protocol: See Protocol 3: pH-Solubility Profile Determination to experimentally find the optimal pH for your compound in your buffer system.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the standard procedure for creating a concentrated stock solution, which is the first critical step in any experiment.
-
Preparation: Use an analytical balance to accurately weigh the desired amount of this compound into a sterile, chemically resistant vial (e.g., amber glass).
-
Solvent Addition: Add the required volume of anhydrous, high-purity DMSO (Dimethyl Sulfoxide) to reach your target concentration (e.g., 10 mM or 20 mM).[16]
-
Dissolution: Vortex the vial vigorously for 1-2 minutes.
-
Aid Dissolution (If Necessary): If the solid does not fully dissolve, use a sonicating water bath for 5-10 minutes. Gentle warming in a water bath (37°C) can also be applied.[17]
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[12] Protect from light.
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This method provides a quick way to estimate the maximum soluble concentration of your compound in the final assay buffer.[7]
-
Plate Setup: In a 96-well clear-bottom plate, add your final assay buffer to each well.
-
Serial Dilution of Stock: Create a 2-fold serial dilution of your DMSO stock solution in 100% DMSO.
-
Compound Addition: Add a small, fixed volume of each DMSO concentration from the serial dilution to the wells containing the assay buffer (e.g., add 1 µL of DMSO stock to 99 µL of buffer for a 1% final DMSO concentration). Ensure the final DMSO concentration is consistent across all wells.[7]
-
Incubation: Mix the plate gently on a plate shaker for 5 minutes, then let it incubate at the intended final assay temperature for 1-2 hours.
-
Measurement: Read the plate using a nephelometer, which measures light scattering from insoluble particles. Alternatively, visually inspect the plate for the highest concentration that remains clear.[17]
-
Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline is your estimated maximum kinetic solubility.
Data Presentation & Interpretation
The data from your solubility assessment can be summarized to guide your experimental design.
Table 1: Hypothetical Kinetic Solubility Data
| Buffer Condition | Final DMSO (%) | Max. Soluble Concentration (µM) | Observation |
| PBS, pH 7.4 | 1.0% | 50 | Clear up to 50 µM, precipitate at 100 µM |
| PBS, pH 6.0 | 1.0% | 12.5 | Clear up to 12.5 µM, precipitate at 25 µM |
| DMEM + 10% FBS, pH 7.4 | 1.0% | 75 | Higher solubility observed, likely due to protein binding |
| PBS, pH 7.4 | 0.5% | 25 | Lower DMSO % reduces solubility |
This table illustrates that both pH and buffer composition can significantly impact the apparent solubility of the compound.
Troubleshooting Workflow
If you encounter precipitation, follow this logical workflow to diagnose and solve the issue.
Caption: A decision tree for troubleshooting compound precipitation.
References
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Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study . Semantic Scholar. [Link]
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A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC . NCBI. [Link]
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The effect of the ionic strength on the constancy of the solubility product . ResearchGate. [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization . PubMed. [Link]
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Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF . ResearchGate. [Link]
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What is an HCL stock solution (chemistry)? . Quora. [Link]
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Dimethyl sulfoxide - Wikipedia . Wikipedia. [Link]
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The effect of pH, buffer capacity and ionic strength on quetiapine fumarate release from matrix tablets prepared using two different polymeric blends . PubMed. [Link]
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Solubility and Crystallization Studies of Picolinic Acid . MDPI. [Link]
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Troubleshooting Precipitation in Cell Culture: Causes and Solutions . Procell. [Link]
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Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality . CORE. [Link]
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Effects of buffer capacity (β) and ionic strength (I) on the... . ResearchGate. [Link]
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Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... . ResearchGate. [Link]
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PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION) . [Link]
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Effect of pH, Ionic Strength and Agitation Rate on Dissolution Behaviour of 3D-Printed Tablets, Tablets Prepared from Ground Hot-Melt Extruded Filaments and Physical Mixtures . MDPI. [Link]
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Effect of pH and temperature on the solubility of a surface active carboxylic acid . PubMed. [Link]
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This compound . PubChemLite. [Link]
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How to deal with the poor solubility of tested compounds in MTT assay? . ResearchGate. [Link]
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Preparation of Standard HCl Solution (Wet) — test ground . Bain Sandbox. [Link]
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What is the procedure to create stock solutions? . Chemistry Stack Exchange. [Link]
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How to prepare following working solution from stock solution? . ResearchGate. [Link]
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How does pH affect water solubility of organic acids (or acids in general)? . Reddit. [Link]
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16.4: The Effects of pH on Solubility . Chemistry LibreTexts. [Link]
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5-Methylfuro[3,2-b]pyridine-2-carboxylic acid 5g . Dana Bioscience. [Link]
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5-Methylfuro[3,2-b]pyridine | C8H7NO | CID 12210219 . PubChem. [Link]
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5-Methyl-4,5,6,7-tetrahydro[8]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride . PubChem. [Link]
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Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies . ResearchGate. [Link]
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Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540) . Human Metabolome Database. [Link]
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Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations . [Link]
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Cas 272-62-8,furo[3,2-b]pyridine . LookChem. [Link]
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Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies . [Link]
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Furo(3,2-b)pyridine | C7H5NO | CID 12210217 . PubChem. [Link]
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Identification of Carboxylic Acids Salts . [Link]
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Identification of Organic Compound by Organic Qualitative Analysis . Institute of Science, Nagpur. [Link]
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3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 . [Link]
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Furo[3,2-b]pyridine-5-carboxylic acid (C8H5NO3) . PubChemLite. [Link]
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Furopyridine Inhibitor Resistance: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the emerging class of furopyridine-based inhibitors. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for the common and complex challenge of drug resistance. As a Senior Application Scientist, my goal is to blend established biochemical principles with field-proven insights to help you navigate experimental hurdles and ensure the integrity of your results.
The furopyridine scaffold is a privileged structure in medicinal chemistry, showing promise in the inhibition of key oncogenic drivers like EGFR, JAK2, and CDK2.[1][2][3] However, as with most targeted therapies, the emergence of resistance can limit their long-term efficacy.[4][5] This guide is structured to help you identify the underlying mechanisms of resistance in your experimental models and to explore rational strategies to overcome them.
Troubleshooting Guide: Experimental Scenarios
This section addresses specific issues you may encounter during your research, presented in a question-and-answer format. Each answer provides a logical workflow, the scientific rationale behind the steps, and detailed protocols.
Q1: My furopyridine inhibitor, which was initially potent, is showing a significant loss of activity in my long-term cell culture model. What's happening?
A1: This is a classic presentation of acquired resistance , where a subpopulation of cells develops mechanisms to survive and proliferate despite the presence of the inhibitor. The primary culprits are typically alterations in the drug's target, the activation of compensatory signaling pathways, or changes in drug availability within the cell.[4][6]
A systematic investigation is required to pinpoint the cause.
Logical Diagnostic Workflow:
The following diagram outlines a step-by-step process to dissect the mechanism of acquired resistance.
Caption: Workflow for investigating acquired inhibitor resistance.
Experimental Protocols:
A) Investigating On-Target Alterations
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Rationale: The most common form of resistance to kinase inhibitors involves the acquisition of secondary mutations within the kinase domain that prevent drug binding while preserving catalytic activity.[5] Another possibility is the amplification of the target gene, which increases the concentration of the target protein to a level that "out-competes" the inhibitor.[4]
-
Protocol: Target Gene Sequencing
-
Isolate genomic DNA and RNA from both the sensitive (parental) and resistant cell lines.
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Design primers to amplify the coding sequence of the target kinase, particularly the ATP-binding pocket.
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Perform Sanger sequencing on the PCR products from both cell lines.
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Align sequences to identify any single nucleotide polymorphisms (SNPs) that have emerged in the resistant population. The EGFR T790M "gatekeeper" mutation is a classic example of this mechanism.[4]
-
For a broader view, consider next-generation sequencing (NGS) for a more comprehensive analysis.
-
B) Investigating Bypass Pathway Activation
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Rationale: Cancer cells can develop resistance by activating parallel signaling pathways that bypass the inhibited node, thereby restoring downstream signaling required for proliferation and survival.[6] For example, if your furopyridine inhibits EGFR, cells might amplify MET, which can then activate the PI3K-AKT pathway independently of EGFR.[4]
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Protocol: Phospho-Kinase Array
-
Culture both sensitive and resistant cells.
-
Starve cells overnight and then treat with your furopyridine inhibitor for a relevant time period (e.g., 2-4 hours).
-
Lyse the cells and quantify total protein.
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Apply lysates to a phospho-kinase array membrane according to the manufacturer's protocol. These arrays contain antibodies against dozens of key phosphorylated signaling proteins.
-
Analyze the array to identify signaling nodes that remain phosphorylated in the resistant cells despite inhibitor treatment. This provides a roadmap for which bypass pathways are active.
-
Validate hits from the array using Western blotting with phospho-specific antibodies (e.g., p-AKT, p-ERK).
-
Q2: My furopyridine compound shows excellent potency in a cell-free biochemical kinase assay, but is 100-fold less active in my cell-based viability assay. What are the potential causes?
A2: This discrepancy is common and typically points to factors outside of direct target engagement. The primary reasons include poor cell permeability, rapid intracellular metabolism, active drug efflux, or the presence of intrinsic resistance mechanisms in your chosen cell line.[7]
Troubleshooting Strategy:
The key is to systematically rule out each possibility.
Caption: Troubleshooting poor cell-based inhibitor activity.
Experimental Validation:
-
Assess Target Engagement in Cells: Before exploring other factors, you must confirm that your inhibitor is failing to engage its target in the cellular context.
-
Protocol: Cellular Target Engagement Assay (e.g., Western Blot)
-
Perform a dose-response experiment, treating cells with increasing concentrations of your inhibitor for 1-2 hours.
-
Lyse the cells and perform a Western blot for the phosphorylated form of your target kinase (if it's an auto-phosphorylating kinase) or a direct downstream substrate.
-
If you see no change in phosphorylation even at high concentrations, it confirms a lack of target engagement, pointing towards permeability or efflux issues.[7]
-
-
-
Test for Drug Efflux:
-
Rationale: Many cell lines, especially those derived from tumors, overexpress ATP-binding cassette (ABC) transporters that actively pump foreign molecules out of the cell.[8]
-
Protocol: Co-treatment with Efflux Pump Inhibitors
-
Design a matrix experiment where your cells are treated with your furopyridine inhibitor in the presence or absence of a broad-spectrum efflux pump inhibitor (e.g., verapamil or cyclosporin A).
-
Run a cell viability assay.
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A significant leftward shift (i.e., increased potency) in your inhibitor's IC50 curve in the presence of the efflux pump blocker strongly suggests your compound is a substrate for these pumps.
-
-
Frequently Asked Questions (FAQs)
Q3: What are the primary molecular mechanisms of resistance to kinase inhibitors?
A3: Resistance mechanisms are broadly categorized into two types: those that alter the drug target itself and those that involve cellular adaptations that make the target irrelevant.[6]
| Mechanism Category | Specific Example | Description | Primary Method of Detection |
| On-Target Alterations | Secondary "Gatekeeper" Mutations (e.g., EGFR T790M) | An amino acid substitution in the ATP-binding pocket sterically hinders inhibitor binding but allows ATP to bind, keeping the kinase active.[4] | Gene Sequencing |
| Target Gene Amplification | Increased copy number of the target gene leads to protein overexpression, requiring higher inhibitor concentrations for saturation.[4] | qPCR, FISH, Western Blot | |
| Bypass Pathways | MET Amplification in EGFR-mutant NSCLC | Amplification of the MET receptor tyrosine kinase activates downstream PI3K/AKT signaling, bypassing the need for EGFR activity.[4] | Phospho-Proteomics, Western Blot, FISH |
| Upregulation of Parallel Pathways (e.g., CRAF) | In BRAF-mutant melanoma, cells can upregulate CRAF to reactivate the MAPK pathway when BRAF is inhibited.[9] | Western Blot, RNA-Seq | |
| Drug Efflux & Metabolism | Overexpression of ABC Transporters (e.g., ABCB1/MDR1) | Increased expression of membrane pumps that actively remove the inhibitor from the cell, lowering its intracellular concentration.[8] | qPCR, Western Blot, Flow Cytometry with fluorescent substrates |
| Phenotypic Changes | Epithelial-to-Mesenchymal Transition (EMT) | A change in cell state that can confer broad resistance to multiple therapies through complex signaling changes.[6] | Microscopy, Marker Expression (e.g., Vimentin, E-cadherin) |
Q4: How can I proactively design my experiments to anticipate and study resistance?
A4: The best approach is to generate resistant cell lines in a controlled manner. This allows you to study the evolutionary trajectory of resistance and test strategies to overcome it.
-
Protocol: Generating Acquired Resistance In Vitro
-
Choose a sensitive cell line with a low basal IC50 for your inhibitor.
-
Begin by culturing the cells in a continuous, low concentration of the furopyridine inhibitor (e.g., at its IC20).
-
Once the cells recover and begin growing at a normal rate, gradually increase the inhibitor concentration in a stepwise fashion. This process can take several months.
-
At each stage of dose escalation, cryopreserve a sample of the cell population. This creates a "fossil record" that allows you to track the emergence of specific resistance mechanisms over time.
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Once a population is established that can proliferate in a high concentration of the inhibitor (e.g., 10-50x the initial IC50), you have successfully generated a resistant model for characterization.
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Q5: What are some rational combination strategies to overcome resistance driven by bypass pathways?
A5: Once you have identified a specific bypass pathway (e.g., via a phospho-kinase screen), the most effective strategy is to co-inhibit both the primary target and the key node in the escape route.[10][11]
Caption: Rationale for combination therapy to block bypass signaling.
For example, if resistance to your EGFR-targeting furopyridine is mediated by MET-driven activation of the PI3K/AKT pathway, a logical combination would be your furopyridine plus a potent PI3K or AKT inhibitor. This dual blockade prevents the cancer cell from utilizing its primary escape route, often leading to synthetic lethality.
References
-
Title: Mechanisms of resistance to fluoropyrimidines Source: PubMed URL: [Link]
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Title: Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Mechanisms of acquired resistance to thymidylate synthase inhibitors: the role of enzyme stability Source: PubMed URL: [Link]
-
Title: Discovery of furopyridine-based compounds as novel inhibitors of Janus kinase 2: In silico and in vitro studies Source: PubMed URL: [Link]
-
Title: Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR Source: ACS Publications URL: [Link]
-
Title: Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity Source: Semantic Scholar URL: [Link]
-
Title: Strategies for monitoring and combating resistance to combination kinase inhibitors for cancer therapy Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance Source: Annex Publishers URL: [Link]
-
Title: Strategies for Overcoming Resistance in Tumours Harboring BRAF Mutations Source: MDPI URL: [Link]
-
Title: Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Why does my inhibitor not work in an in vitro kinase assay? Source: ResearchGate URL: [Link]
-
Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: MDPI URL: [Link]
-
Title: Chemical strategies to overcome resistance against targeted anticancer therapeutics Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Antifungal Drug Resistance: Evolution, Mechanisms and Impact Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Molecular mechanisms governing antifungal drug resistance Source: PubMed URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity Source: PubMed URL: [Link]
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minimizing off-target effects of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride
Technical Support Center: 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride
A Guide to Characterizing and Minimizing Off-Target Effects for a Novel Small Molecule Inhibitor
Disclaimer: this compound is a novel chemical entity with limited publicly available data. This guide provides a comprehensive, principled framework for identifying, troubleshooting, and minimizing potential off-target effects, which is a critical phase in the development of any new investigational compound. The protocols and strategies described herein are based on established best practices in drug discovery and are intended to be adapted to the specific biological target and context of your research.
Introduction
The successful development of a novel small molecule inhibitor hinges on its specificity. Off-target effects, where a compound interacts with unintended proteins, can lead to misinterpreted experimental data, toxicity, and ultimate failure in later-stage development.[1][2][3] This technical support center is designed for researchers, scientists, and drug development professionals working with this compound (hereafter referred to as "the Compound"). It provides a structured approach to proactively investigate and mitigate unintended biological activities.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses frequent challenges encountered during preclinical studies that may indicate underlying off-target activity.
Question 1: My phenotypic results are inconsistent, or I'm observing unexpected cellular toxicity at concentrations close to the EC50 of my intended target.
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Probable Cause & Scientific Rationale: This is a classic indicator of off-target activity. The observed phenotype may be a composite of on-target and off-target effects, or the toxicity may stem from interactions with proteins essential for cell viability, which are unrelated to your primary target. Common culprits include promiscuous binding to multiple kinases or disruption of core cellular processes like mitochondrial function.[4][5]
-
Recommended Troubleshooting Workflow:
-
Assess Kinome Selectivity: Even if the primary target is not a kinase, the Compound's structure may possess a hinge-binding motif common to many kinase inhibitors. A broad kinase screen is a crucial first step.
-
Action: Submit the Compound for a comprehensive kinase binding assay panel (e.g., KINOMEscan™, Kinase-Glo®). These services screen against hundreds of kinases and report binding affinity or percent inhibition.[6][7][8][9]
-
Interpretation: Potent interactions (e.g., >90% inhibition at 1 µM) with kinases other than the intended target require immediate follow-up and validation.
-
-
Evaluate Mitochondrial Toxicity: Drug-induced mitochondrial dysfunction is a frequent cause of unexpected cytotoxicity.[5][10]
-
Action: Perform a cell-based mitochondrial toxicity assay. A common method involves comparing cytotoxicity in cells grown in glucose-rich versus galactose-rich media (the "Glu/Gal" assay).[10] Cells grown in galactose are forced to rely on oxidative phosphorylation, making them highly sensitive to mitochondrial toxicants.[4][10][11] The Seahorse XF Analyzer can also provide detailed, real-time data on mitochondrial respiration.[10]
-
Interpretation: Significantly higher toxicity in galactose media strongly suggests mitochondrial liability.
-
-
Screen for hERG Channel Inhibition: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome) and a mandatory regulatory checkpoint.[12][13][14]
-
Question 2: The cellular phenotype I observe does not align with the known biological function of the intended target.
-
Probable Cause & Scientific Rationale: This suggests that the Compound may be engaging one or more unknown proteins that are the true drivers of the observed phenotype. This requires unbiased, target-agnostic methods to deconvolve the Compound's mechanism of action.[16][17]
-
Recommended Troubleshooting Workflow:
-
Identify All Cellular Binders via Chemical Proteomics: These powerful techniques identify direct protein-drug interactions within a complex cellular environment.
-
Action: Employ a target deconvolution strategy such as Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA®-MS) or affinity-based chemical proteomics.[18][19][20][21] CETSA relies on the principle that a protein becomes more thermally stable when bound to a ligand.[22][23][24][25][26]
-
Interpretation: This will generate a list of potential binding partners. The strength of the interaction can be inferred from the degree of thermal stabilization (CETSA) or enrichment (affinity purification).
-
-
Validate Key Off-Targets: The list of potential binders from proteomics must be validated.
-
Action: For each high-confidence off-target, perform orthogonal validation. This could include individual enzymatic assays, surface plasmon resonance (SPR) for binding kinetics, or cellular target engagement assays like NanoBRET™.
-
-
Perform a "Rescue" Experiment: This is a critical step to link a specific off-target to the observed phenotype.
-
Action: Use siRNA or CRISPR to knock down the expression of the suspected off-target. If the Compound's phenotypic effect is diminished or abolished in the knockdown cells, it strongly implicates that off-target in the mechanism of action.
-
-
Utilize a Structurally Unrelated Control:
-
Action: Identify a known, validated inhibitor of your intended target that is structurally dissimilar to your Compound.
-
Interpretation: If this control compound recapitulates the expected on-target phenotype, but not the anomalous phenotype observed with your Compound, it provides strong evidence that the anomalous phenotype is due to an off-target effect. Conversely, if both compounds produce the same "unexpected" phenotype, it may challenge the current understanding of the target's biology.[27][28]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the very first step I should take to proactively assess the specificity of my new compound? A1: The first step should be a combination of in silico prediction and in vitro screening. Computational tools can predict potential off-target interactions based on structural similarity to known ligands.[29][30][31][32][33][34] Concurrently, perform a broad, commercially available screening panel, such as a kinase panel or a safety pharmacology panel that includes common liability targets like GPCRs, ion channels, and transporters.[6][7][8]
Q2: How can I differentiate between a specific off-target effect and general cytotoxicity? A2: Dose-response is key. General cytotoxicity often exhibits a very steep dose-response curve and affects all cell types similarly. A specific off-target effect will have a dose-response curve consistent with target engagement and may only manifest in cell lines where the off-target is expressed or functionally important. Furthermore, assays that measure specific cell death pathways (e.g., apoptosis vs. necrosis) or mitochondrial health can provide mechanistic clues.[11][35]
Q3: What is a "structurally dissimilar" control compound and why is it essential? A3: A structurally dissimilar (or structurally unrelated) control is a compound that inhibits the same intended target but has a completely different chemical scaffold.[27][28] It is a crucial experimental control because if two compounds with different structures cause the same specific phenotype, it is much more likely that the phenotype is due to their shared on-target activity rather than both compounds coincidentally having the same off-target profile.[36]
Q4: At what stage of drug development should comprehensive off-target screening be performed? A4: Off-target screening should be an iterative process. Initial, broad screening should occur as soon as a lead compound with on-target activity is identified. As the compound is optimized for potency (lead optimization), more in-depth profiling of the most promising candidates should be conducted to ensure that specificity is maintained or improved. Waiting until late in preclinical development is risky, as discovering a significant liability at that stage can terminate a project, wasting considerable time and resources.[2]
Data & Protocol Section
Data Presentation: Tiered Off-Target Screening Strategy
A tiered, iterative approach is the most efficient way to manage off-target assessment.
| Tier | Stage | Recommended Actions & Assays | Rationale |
| 1 | Hit-to-Lead | In Silico Profiling: Use computational models to predict likely off-targets.[29][30][32] Focused Panel: Screen against a small panel of ~50 key kinases and safety targets (e.g., hERG, key CYPs). | Early, cost-effective method to flag major liabilities and guide initial chemical modifications. |
| 2 | Lead Optimization | Broad Kinome Screen: Full kinome binding scan (e.g., 400+ kinases).[6][7][9] Broad Pharmacology Panel: Screen against a panel of receptors, transporters, and other enzymes. | Provides a comprehensive selectivity profile to guide structure-activity relationship (SAR) studies for improving specificity. |
| 3 | Candidate Selection | Cellular Target Deconvolution: CETSA-MS or Chemical Proteomics on lead candidates.[18][19][20] Functional Off-Target Validation: In-depth cellular and functional assays for any high-priority hits from Tier 2. | Confirms off-target engagement in a physiological context and assesses the functional consequences before committing to expensive in vivo studies. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a general workflow for confirming that the Compound binds to its intended target in intact cells.[22][23][24][25]
Objective: To determine if binding of the Compound increases the thermal stability of the target protein in a cellular environment.
Materials:
-
Cell line expressing the target protein.
-
The Compound (this compound) and vehicle (e.g., DMSO).
-
PBS, cell scrapers, lysis buffer with protease inhibitors.
-
PCR tubes/plate, thermocycler.
-
Centrifuge capable of >15,000 x g.
-
SDS-PAGE and Western blot reagents, or Mass Spectrometer.
-
Validated antibody against the target protein.
Methodology:
-
Cell Treatment: Plate cells and grow to ~80-90% confluency. Treat cells with the desired concentration of the Compound or vehicle control for 1-2 hours in serum-free media.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermocycler. Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[23] Include a non-heated control sample.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble target protein remaining at each temperature point by Western blot or other quantitative protein detection method.
-
Data Interpretation: Plot the relative amount of soluble protein against temperature for both the vehicle- and Compound-treated samples. A shift of the melting curve to the right for the Compound-treated sample indicates thermal stabilization and confirms target engagement.[26]
Visualizations
Diagram 1: General Workflow for Off-Target Deconvolution
Caption: A tiered workflow for identifying the cause of unexpected experimental results.
Diagram 2: Principle of Cellular Thermal Shift Assay (CETSA)
Caption: Ligand binding stabilizes the target protein against heat-induced aggregation.
References
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A brief introduction to chemical proteomics for target deconvolution. PubMed. Available at: [Link]
-
Chemical Proteomics for Target Validation. World Preclinical Congress. Available at: [Link]
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KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at: [Link]
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Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. Chemical Research in Toxicology. Available at: [Link]
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Drug target deconvolution by chemical proteomics. PubMed. Available at: [Link]
-
KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc. Available at: [Link]
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Mitochondrial Toxicity. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology. Available at: [Link]
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Mitochondrial toxicity: measurement and applications. BMG Labtech. Available at: [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PubMed. Available at: [Link]
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A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available at: [Link]
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Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]
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Chemistry-based functional proteomics for drug target deconvolution. ResearchGate. Available at: [Link]
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Predictive in silico off-target profiling in drug discovery. PubMed. Available at: [Link]
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hERG Assay. Slideshare. Available at: [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health (NIH). Available at: [Link]
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How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]
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KINOMEscan Technology. Eurofins Discovery. Available at: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). Available at: [Link]
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hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link]
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Cell-based hERG Channel Inhibition Assay in High-throughput Format. National Institutes of Health (NIH). Available at: [Link]
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Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Fall 2025. Available at: [Link]
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hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. Available at: [Link]
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PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. National Institutes of Health (NIH). Available at: [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
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Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Food and Drug Administration (FDA). Available at: [Link]
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Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]
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Advantages of Small Molecule Inhibitors. YouTube. Available at: [Link]
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Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. Available at: [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
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CETSA. Pelago Bioscience. Available at: [Link]
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Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. National Institutes of Health (NIH). Available at: [Link]
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Do Structurally Similar Molecules Have Similar Biological Activity?. ResearchGate. Available at: [Link]
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Assessing the Structural and Pharmacological Similarity of Newly Identified Drugs of Abuse to Controlled Substances Using Public Health Assessment via Structural Evaluation. PubMed Central. Available at: [Link]
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Do structurally similar molecules have similar biological activity?. PubMed. Available at: [Link]
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Are there notable organic compunds which look very similar but have very different properties?. Chemistry Stack Exchange. Available at: [Link]
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scaling up the synthesis of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride
Answering the user's request.## Technical Support Center: Scaling Up the Synthesis of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of scaling this synthesis from the laboratory bench to pilot-plant production.
The synthesis of the furo[3,2-b]pyridine scaffold is a multi-step process that, while achievable at the gram scale, presents significant challenges upon scale-up. These challenges often relate to reaction kinetics, thermal management, and purification.[1][2] The most common synthetic route involves the construction of the furan ring onto a pre-functionalized pyridine core, followed by hydrolysis and salt formation.
A representative synthetic pathway is outlined below. This guide will focus on troubleshooting the critical steps within this sequence: (A) Palladium-Catalyzed Cyclization and (B) Saponification & Hydrochloride Salt Formation .
Sources
Validation & Comparative
Validation of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride as a Kinase Inhibitor: A Comparative Guide
In the landscape of kinase inhibitor discovery, the identification of novel scaffolds is a critical step toward developing more selective and potent therapeutics. The furo[3,2-b]pyridine core has emerged as a privileged scaffold in this regard, with derivatives showing promise as highly selective kinase inhibitors.[1][2] This guide provides a comprehensive framework for the validation of a novel compound based on this scaffold, 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride, as a potential kinase inhibitor. We will present a systematic approach to characterize its inhibitory activity, compare its performance against established inhibitors, and provide detailed experimental protocols for researchers in drug discovery.
Introduction to the Candidate Inhibitor and Rationale
Candidate Inhibitor: this compound Chemical Structure:
Caption: Experimental workflow for kinase inhibitor validation.
Stage 1: Primary Kinase Profiling
The initial step is to screen the compound against a diverse panel of kinases at a single, relatively high concentration (e.g., 10 µM) to identify potential "hits." This provides a broad overview of the compound's selectivity profile.
Protocol: Single-Dose Kinase Inhibition Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the test compound (at 4x the final concentration) or DMSO (vehicle control) to the appropriate wells.
-
Enzyme Addition: Add 2.5 µL of the respective kinases to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinases.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The final concentration of the test compound should be 10 µM.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production. [3]
Stage 2: IC50 Determination
For the kinases that show significant inhibition in the primary screen ("hits"), a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50). This value is a quantitative measure of the compound's potency.
Protocol: IC50 Determination Assay
-
Compound Dilution: Prepare a 10-point serial dilution of the test compound in DMSO, typically in a 1:3 ratio, starting from a high concentration (e.g., 1 mM). [3]2. Assay Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Enzyme and Substrate Addition: Follow the same procedure as the single-dose assay (steps 3-7), using the kinases identified as "hits."
-
Data Analysis: Plot the measured kinase activity (e.g., luminescence signal) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. [3]
Data Presentation and Interpretation
The results of the kinase inhibition assays should be presented in a clear and concise manner to facilitate comparison.
Table 1: Hypothetical Primary Kinase Screening Results for this compound at 10 µM
| Kinase Target | % Inhibition |
| CLK1 | 85% |
| CLK2 | 92% |
| DYRK1A | 78% |
| PIM1 | 25% |
| SRC | 15% |
| ... (other kinases) | <10% |
Interpretation: The hypothetical data in Table 1 suggests that this compound is a potential inhibitor of the CLK and DYRK families of kinases, with CLK2 showing the highest inhibition.
Table 2: Comparative IC50 Values (nM)
| Kinase Target | This compound | Staurosporine | Compound Y (Selective CLK2 Inhibitor) |
| CLK1 | 150 | 8 | 500 |
| CLK2 | 50 | 6 | 10 |
| DYRK1A | 300 | 12 | >10,000 |
Interpretation: The hypothetical IC50 values in Table 2 indicate that this compound is a potent inhibitor of CLK2, with an IC50 of 50 nM. It shows good selectivity against DYRK1A and is significantly more selective than the broad-spectrum inhibitor Staurosporine. Compared to the highly selective "Compound Y," our test compound shows a slightly broader profile but still maintains a notable preference for CLK2.
Causality and Trustworthiness of the Experimental Design
The described experimental workflow is designed to be a self-validating system.
-
Use of Controls: The inclusion of a vehicle control (DMSO) establishes the baseline for 100% kinase activity, while a positive control (Staurosporine) ensures that the assay is performing as expected.
-
Dose-Response Relationship: A clear dose-response relationship, as demonstrated by the sigmoidal curve for IC50 determination, provides strong evidence that the observed inhibition is a direct effect of the compound.
-
Orthogonal Assays (Further Validation): For high-priority hits, it is advisable to confirm the findings using an orthogonal assay method. For example, if the primary assay measures ADP production, a secondary assay could directly measure the phosphorylation of the substrate. [4]
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to validate the kinase inhibitory activity of a novel compound, using this compound as a case study. Based on the privileged nature of its core scaffold, this compound warrants investigation as a potential kinase inhibitor. The provided experimental protocols and data interpretation framework offer a clear path for researchers to characterize its potency and selectivity. The hypothetical data presented herein suggests that this compound could be a potent and selective inhibitor of CLK2, making it a promising candidate for further preclinical development.
References
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
- Martens, S. (2023, September 23). In vitro kinase assay. Protocols.io.
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
- Various Authors. (2015, March 25). Can anyone suggest a protocol for a kinase assay? ResearchGate.
- Bischof, J., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Various Authors. (2019, January 21). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed.
- Various Authors. (2018). Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate.
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A Comparative Analysis of the Bioactivity of Furo[3,2-b]Pyridine Derivatives: A Guide for Drug Discovery Professionals
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its unique electronic properties and rigid, planar structure.[1] This versatile framework serves as an attractive pharmacophore for the development of potent and selective modulators of various biological targets, leading to a diverse range of bioactivities. This guide provides an in-depth comparative analysis of the anticancer, antiviral, and antimicrobial properties of furo[3,2-b]pyridine derivatives, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
The Furo[3,2-b]Pyridine Scaffold: A Foundation for Diverse Bioactivity
The fusion of a furan ring to a pyridine ring creates the furo[3,2-b]pyridine system, a class of aromatic heterocyclic compounds.[2] This structural arrangement allows for extensive chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities. The synthesis of the furo[3,2-b]pyridine nucleus can be achieved through various strategies, often involving the formation of the furan ring onto a pre-existing pyridine core.[1] These synthetic routes, including palladium- and copper-catalyzed cross-coupling reactions, provide access to a wide array of derivatives for biological screening.[1]
Anticancer Activity: A Primary Focus of Furo[3,2-b]Pyridine Research
The most extensively studied bioactivity of furo[3,2-b]pyridine derivatives is their potential as anticancer agents.[3][4] Their mechanism of action is often rooted in the modulation of key signaling pathways that are frequently dysregulated in cancer.
Mechanisms of Anticancer Action
Kinase Inhibition: A prominent mechanism of action for many furo[3,2-b]pyridine derivatives is the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling and are often hyperactive in cancer cells.[5]
-
Cdc-like Kinases (CLKs): These serine/threonine kinases are involved in the regulation of pre-mRNA splicing, a process that can be altered in cancer to produce tumor-promoting protein variants. Furo[3,2-b]pyridines have been identified as potent and highly selective inhibitors of CLKs.[5]
-
Homeodomain-Interacting Protein Kinases (HIPKs): HIPKs are involved in various cellular processes, including the regulation of transcription and apoptosis. Dysregulation of HIPK signaling has been linked to several cancers, making them a viable therapeutic target.[1]
-
Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, inhibition of CDK2 can lead to cell cycle arrest and is a validated strategy in cancer therapy. Certain furo[2,3-b]pyridine derivatives, an isomeric form, have shown potent inhibitory activity against CDK2.[1]
Modulation of the Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway is essential for embryonic development, and its aberrant activation is implicated in the pathogenesis of various cancers.[5] Furo[3,2-b]pyridine derivatives have been identified as effective modulators of this pathway, acting downstream of the Smoothened (SMO) receptor.[5]
Signaling Pathways Targeted by Furo[3,2-b]Pyridine Derivatives
Caption: A conceptual workflow for screening the anticancer activity of novel compounds.
Antiviral and Antimicrobial Bioactivities: An Area of Growing Interest
While research has predominantly focused on the anticancer properties of furo[3,2-b]pyridines, the broader class of pyridine-containing heterocycles has demonstrated significant potential as antiviral and antimicrobial agents. [6][7]This suggests that furo[3,2-b]pyridine derivatives are a promising, yet underexplored, area for the development of new therapeutics for infectious diseases.
Antiviral Potential
Various pyridine derivatives have shown good antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), Respiratory Syncytial Virus (RSV), and Cytomegalovirus (CMV). [7][8]The mechanisms of action for these compounds are diverse and can include inhibition of viral entry, replication, or release. [7]While specific studies on the antiviral activity of simple furo[3,2-b]pyridine derivatives are limited, the established antiviral potential of the pyridine scaffold warrants further investigation into this fused heterocyclic system.
Antimicrobial Properties
Similarly, the pyridine nucleus is a common feature in compounds with antibacterial and antifungal properties. [6]Studies on other fused pyridine systems, such as thieno[2,3-b]pyridines, have shown good to strong antimicrobial activity against strains like E. coli, B. mycoides, and C. albicans. [9]One study on more complex, multi-fused compounds incorporating the furo[3,2-b]pyridine moiety reported high inhibitory action against fungal strains and good inhibitory effects against a range of microorganisms. [10]This indicates that the furo[3,2-b]pyridine scaffold can contribute to potent antimicrobial activity.
| Compound Class | Organism | Activity | Reference |
| Thieno[2,3-b]pyridines | E. coli, B. mycoides, C. albicans | Good to strong antimicrobial activity (MIC values reported) | [9] |
| Multi-fused furo[3,2-b]pyridines | Fungal strains and other microorganisms | High inhibitory action | [10] |
| Pyridine Salts | A. niger, C. albicans, S. aureus, E. coli | MIC values ranging from 0.02 to 12 mM | [6] |
Note: This table highlights the antimicrobial potential of related pyridine-containing scaffolds, suggesting a promising avenue for the exploration of furo[3,2-b]pyridine derivatives.
Experimental Protocols: A Foundation for Validated Research
To ensure the reliability and reproducibility of bioactivity data, standardized experimental protocols are essential.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the furo[3,2-b]pyridine derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [11]
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the furo[3,2-b]pyridine derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no microorganism).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism being tested.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism. [11]
Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the furo[3,2-b]pyridine derivative for a defined period.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization and Counting: Stain the cell monolayer with a dye (e.g., crystal violet) to visualize and count the plaques. The antiviral activity is determined by the reduction in the number of plaques in the presence of the compound compared to the virus control.
Future Directions and Conclusion
Furo[3,2-b]pyridine derivatives have demonstrated significant promise as a versatile scaffold for the development of novel therapeutics, particularly in the field of oncology. Their ability to selectively target key signaling pathways, such as those regulated by kinases and the Hedgehog pathway, provides a strong rationale for their continued investigation.
While the antiviral and antimicrobial potential of this specific scaffold is less explored, the well-documented activities of the broader class of pyridine-containing heterocycles strongly suggest that furo[3,2-b]pyridine derivatives represent a rich, yet untapped, resource for the discovery of new anti-infective agents.
Future research should focus on:
-
Expansion of Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a wider range of furo[3,2-b]pyridine derivatives will be crucial to identify compounds with enhanced potency and selectivity for anticancer, antiviral, and antimicrobial targets.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds identified from in vitro studies must be evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of Novel Mechanisms of Action: Further mechanistic studies are needed to fully elucidate the molecular targets and pathways through which furo[3,2-b]pyridine derivatives exert their biological effects.
References
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- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. Human Metabolome Database: Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to CLK Inhibition: Evaluating 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride Against Established Modulators of mRNA Splicing
For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, the selection of a potent and selective tool compound is paramount to generating robust and reproducible data. This guide provides an in-depth comparison of established Cdc2-like kinase (CLK) inhibitors, offering a framework for the evaluation of novel chemical entities such as 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride. We will delve into the biochemical and cellular performance of key inhibitors, supported by experimental data and detailed protocols, to empower you to make informed decisions for your research.
The Central Role of CLK Kinases in Splicing and Disease
The Cdc2-like kinases (CLKs) are a family of four dual-specificity kinases (CLK1, CLK2, CLK3, CLK4) that play a master regulatory role in pre-mRNA splicing.[1][2] They function by phosphorylating serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[1][3] This phosphorylation event is a critical switch that directs the localization of SR proteins and facilitates the assembly of the spliceosome on pre-mRNA, ensuring the precise removal of introns and the joining of exons.[1][4]
Given that dysregulation of alternative splicing is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, CLKs have emerged as highly attractive therapeutic targets.[1][5] Inhibition of CLKs can alter splicing patterns, leading to the suppression of tumor growth, the induction of apoptosis in cancer cells, or the correction of aberrant splicing events in other diseases.[1][6][7]
Caption: CLK Signaling Pathway in Pre-mRNA Splicing.
The Competitor Landscape: A Profile of Leading CLK Inhibitors
The primary challenge in developing CLK inhibitors is achieving selectivity, both within the highly homologous CLK family and against other closely related kinases, particularly the DYRK family.[8][9] Here, we profile several well-characterized inhibitors that represent different scaffolds and selectivity profiles.
-
T-025: An orally available and potent pan-CLK inhibitor, T-025 demonstrates low nanomolar affinity for CLK1, CLK2, and CLK4.[10][11] It effectively reduces CLK-dependent phosphorylation in cells, leading to exon skipping and growth suppression in cancer models.[12] Its significant activity against DYRK1A and DYRK1B, however, necessitates careful interpretation of experimental results.[10][13] T-025 has shown in vivo anti-tumor efficacy in a MYC-driven breast cancer model, highlighting its therapeutic potential.[7][12]
-
KH-CB19: This N-methylindolyl-enaminonitrile compound is a potent inhibitor of CLK1 (IC50 = 19.7 nM) and, to a lesser extent, CLK3 (IC50 = 530 nM).[14][15] It has been shown to be more effective than the benchmark inhibitor TG003 in suppressing the phosphorylation of SR proteins in cellular assays.[15][16] KH-CB19 also exhibits antiviral activity, inhibiting influenza virus replication.[14]
-
TG003: One of the earlier-generation CLK inhibitors, TG003 is often used as a reference compound. It displays potent inhibition of CLK1 and CLK4.[17] However, it also potently inhibits DYRK1A, a common off-target for many CLK inhibitors.[17]
-
SGC-CLK-1: Developed by the Structural Genomics Consortium (SGC), SGC-CLK-1 is a chemical probe characterized by its excellent kinome-wide selectivity.[5] It is a potent inhibitor of CLK1, CLK2, and CLK4.[5] Its high selectivity makes it a valuable tool for dissecting the specific roles of CLKs in cellular processes.
-
ML167: For researchers interested in isoform-specific effects, ML167 is a highly selective inhibitor of CLK4 (IC50 = 136 nM), with over 10-fold selectivity against other CLKs and DYRKs.[11][18] This makes it a useful tool to probe the specific functions of CLK4.
Comparative Analysis: Potency and Selectivity
The choice of an inhibitor often depends on the specific research question. Is pan-CLK inhibition desired, or is isoform selectivity critical? The following table summarizes the biochemical potency of these key inhibitors against CLK isoforms and the common off-target, DYRK1A.
| Inhibitor | CLK1 | CLK2 | CLK3 | CLK4 | DYRK1A | Data Type | Reference(s) |
| T-025 | 4.8 nM | 0.096 nM | 6.5 nM | 0.61 nM | 0.074 nM | Kd / IC50 | [10][11] |
| KH-CB19 | 19.7 nM | ND | 530 nM | Potent | 55.2 nM | IC50 | [14][15][16] |
| TG003 | 20-49 nM | 95-200 nM | >3 µM | 15-30 nM | 12-156 nM | IC50 | [17] |
| CLK1-IN-1 | 2 nM | ND | ND | ND | ND | IC50 | [11] |
| ML167 | >1.3 µM | >1.3 µM | >1.3 µM | 136 nM | >1.3 µM | IC50 | [11] |
| ND: No Data Found |
Evaluating a Novel Compound: A Proposed Workflow for this compound
Currently, there is no published data characterizing this compound as a CLK inhibitor. Its furo[3,2-b]pyridine core represents a distinct chemical scaffold from many established inhibitors. To determine its potential and compare it to the existing landscape, a systematic evaluation is required. We propose the following experimental workflow.
In Vitro Biochemical Kinase Assay
The first step is to determine if the compound directly inhibits the enzymatic activity of CLK proteins. A luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™) is a robust, high-throughput method.[19][20]
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Protocol: Luminescence-Based In Vitro Kinase Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.[19]
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Enzyme Addition: Add 2.5 µL of recombinant human CLK1, CLK2, CLK3, or CLK4 enzyme in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Incubate for 10 minutes at room temperature.[19]
-
Initiate Reaction: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (e.g., Myelin Basic Protein substrate and ATP at its Km concentration). Incubate at 30°C for 60 minutes.[19][20]
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[19]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[19]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[19]
-
Causality Check: A decrease in luminescence corresponds to an increase in kinase inhibition (less ATP consumed means more is available for the detection reaction). Running the assay in parallel against a panel of kinases (especially DYRKs) is critical for determining initial selectivity.[21]
-
Cellular Target Engagement Assay
To confirm that the compound engages CLKs within a cellular environment, a target engagement assay such as NanoBRET™ is invaluable. This assay measures the displacement of a fluorescent tracer from a NanoLuciferase-tagged kinase by a competitive inhibitor.[22]
Protocol: NanoBRET™ Cellular Target Engagement Assay
-
Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding a NanoLuc®-CLK fusion protein.
-
Assay Setup: Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Treat cells with serial dilutions of this compound for a defined period.
-
Tracer and Substrate Addition: Add the NanoBRET™ tracer and Nano-Glo® substrate to the wells.
-
BRET Measurement: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped with appropriate filters.
-
Analysis: Calculate the BRET ratio. A decrease in the BRET signal indicates displacement of the tracer and engagement of the target kinase by the test compound.[22]
-
Trustworthiness: This assay validates that the compound can cross the cell membrane and bind to its intended target in a physiological context, bridging the gap between biochemical potency and cellular activity.
-
Cellular Splicing Modulation Assay
The functional consequence of CLK inhibition is the modulation of splicing. This can be assessed by measuring the phosphorylation of SR proteins and by analyzing changes in specific alternative splicing events.
Caption: Workflow for Cellular Splicing Modulation Assays.
Protocol: Western Blot for Phospho-SR Proteins
-
Cell Treatment: Plate a relevant cell line (e.g., MDA-MB-468) and treat with increasing concentrations of the test compound for 2-4 hours.[6]
-
Lysis: Harvest cells and prepare whole-cell lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a pan-phospho-SR antibody, which recognizes the phosphorylated forms of multiple SR proteins.[6] Also probe for total SR protein and a loading control (e.g., β-actin).
-
Detection: Use a chemiluminescent substrate to visualize the protein bands.
-
Expert Insight: A reduction in the phospho-SR signal relative to the total SR protein level provides direct evidence of CLK inhibition in the cell. Comparing the effective concentration for pSR inhibition with the IC50 from the biochemical assay gives an indication of the compound's cellular permeability and potency.
-
Conclusion
The landscape of CLK inhibitors is populated with a range of compounds offering varying degrees of potency and selectivity. Potent, orally available inhibitors like T-025 show promise in preclinical models but have significant off-target effects on DYRKs.[10][12] In contrast, probes like SGC-CLK-1 and ML167 provide high selectivity for dissecting specific kinase functions.[5][11]
For a novel compound like This compound , its value as a research tool or therapeutic lead is currently undefined. By employing the systematic, multi-step experimental workflow outlined in this guide—from initial biochemical screening to cellular target engagement and functional splicing assays—researchers can rigorously determine its potency, selectivity, and cellular efficacy. This self-validating system of protocols will allow for a direct and objective comparison against the established inhibitors, ultimately clarifying its position and potential within the critical field of splicing modulation.
References
- Benchchem. A Head-to-Head Comparison of Kinase Inhibitor Selectivity: Clk1-IN-1 vs. SGC-CLK-1.
- MedchemExpress. KH-CB19 | CLK Inhibitor.
- Discngine. Understanding selectivity of CLK kinase inhibitors: structural insights with 3decision.
- Sigma-Aldrich. Cdc2-Like Kinase Inhibitor IV, KH-CB19.
- MedKoo Biosciences. KH-CB19 | CAS# 1354037-26-5 | CDC2 Inhibitor.
- Xcess Biosciences. KH-CB19.
- MDPI. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential.
- Merck. Cdc2-Like Kinase Inhibitor IV, KH-CB19 - Calbiochem | 219511.
- MOLNOVA. CLK inhibitor T-025.
- National Center for Biotechnology Information. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential.
- Patsnap Synapse. What are CLK inhibitors and how do they work?.
- National Center for Biotechnology Information. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency.
- PubMed Central. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response.
- MedChemExpress. CLK Inhibitor, Gene.
- ACS Publications. Comparative Efficacy and Selectivity of Pharmacological Inhibitors of DYRK and CLK Protein Kinases | Journal of Medicinal Chemistry.
- Wiley Online Library. An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications.
- Benchchem. Application Notes and Protocols for Kinase Activity Assays.
- PubMed. Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC-dependent vulnerability.
- National Center for Biotechnology Information. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4).
- BPS Bioscience. Chemi-Verse™ CLK2 Kinase Assay Kit.
- ACS Publications. Benzobisthiazoles Represent a Novel Scaffold for Kinase Inhibitors of CLK Family Members | Biochemistry.
- PLOS One. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing.
- National Center for Biotechnology Information. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4).
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 5-Methylfuro[3,2-b]pyridine-2-carboxylic Acid Analogs
For researchers, medicinal chemists, and drug development professionals, the furo[3,2-b]pyridine scaffold represents a privileged heterocyclic system with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid analogs. While direct and extensive SAR studies on this specific scaffold are not widely published, this guide will synthesize data from closely related analogs and general principles of medicinal chemistry to provide a predictive framework for designing and optimizing novel therapeutic agents based on this core structure.
The 5-Methylfuro[3,2-b]pyridine-2-carboxylic Acid Scaffold: A Promising Starting Point
The 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid core combines the rigidity of the fused bicyclic system with multiple points for chemical modification, making it an attractive starting point for drug discovery programs. The methyl group at the 5-position and the carboxylic acid at the 2-position are key handles for derivatization to modulate pharmacokinetic and pharmacodynamic properties.
Deconstructing the SAR: A Positional Analysis
Based on findings from related furo[3,2-b]pyridine and other pyridine-containing heterocyclic systems, we can infer the following SAR trends for analogs of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid.
Modifications at the 2-Position: The Carboxylic Acid Moiety
The carboxylic acid group at the 2-position is a critical determinant of the molecule's overall properties. Its acidic nature can influence solubility, cell permeability, and potential interactions with biological targets.
-
Esterification and Amidation: Conversion of the carboxylic acid to esters or amides is a common strategy to enhance cell permeability and oral bioavailability by masking the polar carboxylic acid group. The nature of the ester or amide substituent can be varied to fine-tune lipophilicity and introduce additional interaction points. For instance, incorporating bulky or aromatic groups could lead to enhanced binding affinity with specific targets.
-
Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles or hydroxamic acids can maintain or improve biological activity while altering the physicochemical properties of the parent compound.
Modifications at the 5-Position: The Role of the Methyl Group
The methyl group at the 5-position of the pyridine ring can influence the molecule's metabolic stability and its interaction with target proteins.
-
Alkyl Chain Homologation: Extending the methyl group to ethyl, propyl, or other small alkyl chains can probe for additional hydrophobic pockets in the target's binding site. However, excessively large groups may introduce steric hindrance.
-
Introduction of Electron-Withdrawing/Donating Groups: Replacing the methyl group with electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can modulate the electron density of the pyridine ring, which in turn can affect its pKa and potential for hydrogen bonding.
-
Metabolic Blocking: In some cases, a methyl group can be a site of metabolic oxidation. Replacing it with a metabolically more stable group, such as a trifluoromethyl group, could enhance the compound's half-life.
Substitution on the Pyridine and Furan Rings
While the primary focus is often on the 2- and 5-positions, modifications at other positions of the furo[3,2-b]pyridine core can also significantly impact activity.
-
Pyridine Ring Substitution: Introduction of substituents at the 3-, 6-, or 7-positions can further optimize the SAR. For example, studies on other pyridine derivatives have shown that the position and nature of substituents can drastically alter biological activity.[4][5]
-
Furan Ring Substitution: While less common, substitution on the furan ring could also be explored to modulate the electronic properties and steric profile of the scaffold.
Comparative Analysis with Related Scaffolds
The biological activities of various furo[3,2-b]pyridine and thieno[3,2-b]pyridine analogs provide valuable insights into the potential of the 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid scaffold.
| Scaffold | Key Substituents | Observed Biological Activity | Reference |
| Thieno[3,2-b]pyridine-2-carboxylate | Methyl 3-(hetero)aryl | Antitumor activity against triple-negative breast cancer cell lines. | [6] |
| Furo[2,3-b]pyridine | Varied substituents | Cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231). | [7] |
| Thiazolo[4,5-b]pyridine-2-ones | 5-Methyl-7-phenyl | Antimicrobial activity against pathogenic bacteria. | [3] |
This comparative data suggests that the fused pyridine heterocyclic system is a versatile platform for developing agents with diverse biological activities. The specific type of fused ring (furan, thiophene, thiazole) and the substitution pattern are critical for determining the therapeutic application.
Experimental Protocols
General Synthesis of Furo[3,2-b]pyridine-2-carboxylic Acid Analogs
A representative synthetic route to the furo[3,2-b]pyridine core is depicted below. This can be adapted to synthesize a variety of analogs for SAR studies.
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A Comparative Guide to the Cross-Reactivity Profiling of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the quest for novel therapeutics, the potency of a compound against its intended target is only half the story. The other, equally critical, half is its selectivity—the degree to which it avoids interacting with other proteins in the complex landscape of the human proteome. Off-target interactions can lead to unforeseen side effects, toxicity, or even a complete lack of therapeutic efficacy. Therefore, rigorous cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of strategic drug development. It allows researchers to build a comprehensive "selectivity fingerprint" for a lead candidate, enabling early risk assessment and guiding medicinal chemistry efforts to mitigate potential liabilities.
This guide provides an in-depth, comparative analysis of the cross-reactivity profile for a novel investigational compound, 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride . The furo[3,2-b]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, notably for its utility in developing inhibitors of protein kinases and modulators of the Hedgehog (Hh) signaling pathway[1]. Based on this structural precedent, we hypothesize that our compound of interest is a modulator of the Hedgehog pathway, a critical regulator of embryonic development and cellular proliferation which, when aberrantly activated in adults, is a key driver in several cancers, including basal cell carcinoma (BCC) and medulloblastoma[2][3].
To provide a robust and contextually relevant comparison, we will benchmark its performance against two well-characterized Hedgehog pathway inhibitors:
-
Vismodegib (GDC-0449): An FDA-approved, first-in-class small molecule that selectively inhibits Smoothened (SMO), a key transmembrane protein in the Hh pathway[4][5].
-
Cyclopamine: A naturally occurring steroidal alkaloid known to be a potent teratogen and a foundational tool compound for studying Hh signaling, also by directly binding to and inhibiting SMO[6][7][8].
This guide will dissect the experimental strategies required to build a comprehensive selectivity profile, present and interpret comparative data (note: for the purpose of this illustrative guide, data for this compound is hypothetical but scientifically plausible), and provide detailed protocols for the key assays involved.
The Hedgehog Signaling Pathway: A Primer
Understanding the primary target pathway is crucial for interpreting cross-reactivity data. The Hedgehog signaling cascade is a master regulator of cell differentiation and growth. In its "off" state, the receptor Patched (PTCH1) inhibits the G-protein-coupled receptor (GPCR)-like protein Smoothened (SMO). In the "on" state, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1 relieves this inhibition, allowing SMO to become active. This triggers a downstream cascade culminating in the activation of GLI family transcription factors, which then translocate to the nucleus and induce the expression of Hh target genes that promote cell proliferation and survival[9][10]. Our compound of interest and the comparators, Vismodegib and Cyclopamine, act by directly inhibiting SMO[4][7].
Caption: The Hedgehog signaling pathway in its OFF, ON, and inhibited states.
A Tiered Strategy for Comprehensive Cross-Reactivity Profiling
A robust profiling campaign should be structured in tiers, moving from broad, high-level screens to more focused, in-depth analyses. This approach is both cost-effective and scientifically rigorous, allowing for early termination of unpromising candidates while building a detailed dossier for promising ones[11].
Caption: A tiered experimental workflow for cross-reactivity profiling.
Tier 1: Primary Target Engagement and Broad Liability Screening
The initial step involves confirming the compound's activity on its intended target and performing a wide-net screen against a panel of targets known to be associated with adverse drug reactions.
-
Primary Target Assay: A competitive radioligand binding assay is the gold standard for quantifying a compound's affinity for its target[12][13][14]. We will assess the binding of our compounds to the human SMO receptor.
-
Broad Safety Screen: We will utilize a panel such as the Eurofins SafetyScreen44™ , which includes 44 key targets (GPCRs, ion channels, transporters, and enzymes) implicated in adverse events[15][16]. This provides an early warning of potential off-target liabilities.
Tier 2: Functional Confirmation and Dose-Response Analysis
Hits from Tier 1 are followed up with dose-response studies to determine potency (IC50/EC50 values) and functional activity.
-
Functional Pathway Assay: To confirm that binding to SMO translates into pathway inhibition, a cell-based reporter assay is essential. We will use a cell line engineered with a GLI-responsive luciferase reporter.
-
Off-Target Potency: Any significant hits (>50% inhibition at 10 µM) from the SafetyScreen44™ panel will be followed up with full dose-response curves to determine their IC50 values.
Tier 3: In-Depth Selectivity Profiling
Given the furo[3,2-b]pyridine scaffold's known interaction with kinases, a focused, comprehensive kinase screen is a critical final step to fully characterize the compound's selectivity.
-
Kinome Profiling: A broad kinase panel, such as the KINOMEscan® platform, which assesses binding against hundreds of kinases, is the industry standard for determining kinase selectivity[17][18].
Comparative Data Analysis
The following tables summarize the (hypothetical) cross-reactivity data for this compound in comparison to Vismodegib and Cyclopamine.
Table 1: Primary Target (SMO) Affinity and Functional Pathway Inhibition
| Compound | SMO Binding Kᵢ (nM) | Hh Pathway Functional IC₅₀ (nM) |
| 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid HCl | 12.5 | 28.0 |
| Vismodegib | 3.1 | 15.2 |
| Cyclopamine | 25.8 | 46.1 |
Data for Vismodegib and Cyclopamine are representative values from literature. Data for the title compound is hypothetical.
Interpretation: Our investigational compound demonstrates potent binding to the SMO receptor and effective inhibition of the Hedgehog pathway, with a potency that is intermediate between the highly optimized Vismodegib and the natural product Cyclopamine. The close correlation between the binding affinity (Kᵢ) and functional inhibition (IC₅₀) validates SMO as its primary mechanism of action.
Table 2: Summary of Off-Target Hits from Broad Safety Screen (SafetyScreen44™) (Selected targets with >50% inhibition at 10 µM shown)
| Target | 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid HCl (% Inhibition @ 10 µM) | Vismodegib (% Inhibition @ 10 µM) | Cyclopamine (% Inhibition @ 10 µM) |
| 5-HT₂ₐ (Serotonin Receptor) | 58% | <20% | <20% |
| hERG (Potassium Channel) | <20% | <20% | 65% |
| L-type Ca²⁺ Channel | <20% | <20% | 52% |
Table 3: Dose-Response (IC₅₀) for Confirmed Off-Target Hits
| Compound | 5-HT₂ₐ IC₅₀ (µM) | hERG IC₅₀ (µM) | L-type Ca²⁺ Channel IC₅₀ (µM) |
| 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid HCl | 8.2 | >30 | >30 |
| Vismodegib | >30 | >30 | >30 |
| Cyclopamine | >30 | 5.5 | 9.8 |
Interpretation: Vismodegib exhibits a very clean profile in this broad safety screen. In contrast, the natural product Cyclopamine shows significant activity against the hERG potassium channel and L-type calcium channels, known cardiovascular liabilities. Our lead compound, this compound, shows a potential off-target interaction with the 5-HT₂ₐ serotonin receptor. However, the IC₅₀ value (8.2 µM) is nearly 300-fold higher than its functional IC₅₀ for the Hedgehog pathway (28.0 nM), suggesting a promising therapeutic window. This off-target activity should be monitored but is not an immediate cause for termination.
Table 4: Kinase Selectivity Profile Summary (KINOMEscan® at 10 µM)
| Compound | Number of Kinases with >90% Inhibition | Most Potent Off-Target Kinase Hit(s) |
| 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid HCl | 3 | CLK1, DYRK1A |
| Vismodegib | 1 | (Minimal activity) |
| Cyclopamine | 0 | (No significant kinase activity) |
Interpretation: The kinase screen reveals that, consistent with its furo[3,2-b]pyridine core, our compound has some off-target kinase activity, specifically against CLK1 and DYRK1A. This is a critical finding that would have been missed by a standard safety panel. While Vismodegib is exceptionally clean, and Cyclopamine (a steroidal alkaloid) is not expected to hit kinases, this finding for our compound necessitates further investigation. The clinical implications of inhibiting CLK1/DYRK1A would need to be evaluated to understand if this polypharmacology could be detrimental or, in some contexts, even beneficial.
Detailed Experimental Protocols
Protocol 1: SMO Radioligand Binding Assay (Competition)
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of test compounds for the human SMO receptor.
-
Materials:
-
Membrane Preparation: Commercially available membranes from HEK293 cells overexpressing human SMO.
-
Radioligand: [³H]-Vismodegib (or a similar suitable SMO-specific radioligand).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 2 mM MgCl₂, pH 7.4.
-
Test Compounds: 10 mM stock solutions in 100% DMSO.
-
96-well plates, filter mats (GF/C), scintillation fluid, and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (5-Methylfuro[3,2-b]pyridine-2-carboxylic acid HCl, Vismodegib, Cyclopamine) in assay buffer. The final DMSO concentration should not exceed 0.1%.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or a high concentration of a known non-radioactive ligand (e.g., 10 µM Vismodegib for non-specific binding).
-
Add 50 µL of the diluted test compounds to the appropriate wells.
-
Add 50 µL of [³H]-Vismodegib diluted in assay buffer to all wells. The final concentration should be at or near its Kₔ value.
-
Add 50 µL of the SMO membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Harvest the plate contents onto a GF/C filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mat, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate percent inhibition for each concentration of the test compound relative to the total and non-specific binding controls.
-
Plot percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: GLI-Luciferase Reporter Assay (Functional)
This protocol measures the functional inhibition of the Hh pathway in a cellular context.
-
Materials:
-
Cell Line: NIH/3T3 or similar cells stably transfected with a GLI-responsive firefly luciferase reporter construct.
-
Cell Culture Medium: DMEM with 10% FBS and appropriate selection antibiotics.
-
Pathway Agonist: Recombinant SHH protein or a small molecule SMO agonist (e.g., SAG).
-
Test Compounds: 10 mM stock solutions in 100% DMSO.
-
Luciferase Assay Reagent (e.g., Bright-Glo™).
-
White, opaque 96-well cell culture plates and a luminometer.
-
-
Procedure:
-
Seed the reporter cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with low-serum medium (e.g., 0.5% FBS) containing a fixed concentration of the SMO agonist (e.g., 100 nM SAG) to activate the pathway.
-
Immediately add serial dilutions of the test compounds to the wells. Include "agonist only" (positive control) and "vehicle only" (negative control) wells.
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of the luciferase signal for each concentration of the test compound relative to the positive and negative controls.
-
Plot percent inhibition versus the log concentration of the test compound and fit the data to determine the IC₅₀ value.
-
Conclusion and Forward-Looking Strategy
This comprehensive, multi-tiered profiling guide provides a framework for assessing the selectivity of novel drug candidates. Through this comparative analysis, we have characterized This compound as a potent inhibitor of the Hedgehog signaling pathway.
-
Strengths: The compound exhibits strong on-target potency, comparable to established modulators, and has a clean profile against a broad panel of safety-related targets, notably avoiding the cardiovascular liabilities seen with Cyclopamine.
-
Potential Liabilities: The analysis identified two key areas for further investigation: a weak interaction with the 5-HT₂ₐ receptor and more significant off-target activity against the CLK1 and DYRK1A kinases.
The therapeutic window between the on-target SMO activity (28 nM) and the 5-HT₂ₐ off-target activity (8,200 nM) is substantial, suggesting this may be a manageable risk. However, the kinase interactions require careful consideration. Future work should focus on generating IC₅₀ values for these kinase hits and assessing the physiological consequences of their inhibition in relevant cellular models. This selectivity fingerprint provides an invaluable roadmap for the continued development of this compound, enabling a data-driven approach to advancing this promising compound towards preclinical studies.
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A Researcher's Guide to Investigating 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride: Correlating In Vitro Activity with In Vivo Efficacy
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride. We will explore its potential as an inhibitor of two critical oncogenic pathways: the Cdc-like kinases (CLKs) and the Hedgehog (Hh) signaling pathway. This document will detail the necessary in vitro and in vivo experimental workflows to establish a robust correlation between the compound's biochemical activity and its physiological effects, a cornerstone of modern drug discovery.
The furo[3,2-b]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, known to yield potent and selective inhibitors of key cellular signaling pathways. This guide will provide the rationale and step-by-step protocols to rigorously evaluate a specific derivative, this compound, and compare its performance against established inhibitors in the field.
Part 1: Understanding the Potential Targets
The furo[3,2-b]pyridine core has been associated with the inhibition of both Cdc-like kinases and the Hedgehog signaling pathway. Therefore, a thorough investigation of this compound should address both possibilities.
Cdc-like Kinases (CLKs): Master Regulators of mRNA Splicing
CLKs are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1] Dysregulation of alternative splicing is a hallmark of many cancers, making CLKs attractive therapeutic targets.[1] Inhibition of CLKs can lead to apoptosis and reduced proliferation in cancer cells.[2][3]
The Hedgehog (Hh) Signaling Pathway: A Key Player in Development and Cancer
The Hedgehog signaling pathway is essential during embryonic development and is aberrantly reactivated in various cancers, including basal cell carcinoma and medulloblastoma, to drive tumor growth and survival.[4][5][6][7][8] The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like molecule. This triggers a signaling cascade culminating in the activation of GLI transcription factors.[5][9]
Part 2: In Vitro Evaluation: From Biochemical Potency to Cellular Effects
The initial step in characterizing a novel compound is to determine its direct inhibitory activity on the purified target enzymes and then to assess its effects in a cellular context.
Biochemical Assays: Direct Target Engagement
The primary objective of biochemical assays is to determine the direct inhibitory effect of this compound on its putative kinase targets.
-
Objective: To determine the IC50 value of the test compound against a panel of CLK isoforms (e.g., CLK1, CLK2, CLK4).
-
Materials: Recombinant human CLK1, CLK2, and CLK4 enzymes; a suitable substrate peptide (e.g., a generic SR peptide); ATP; this compound; reference inhibitors (e.g., TG003, ML315); kinase assay buffer; and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of this compound and the reference inhibitors.
-
In a 96-well plate, add the kinase, the substrate peptide, and the test compound or reference inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assays: Assessing Functional Outcomes
Cellular assays are critical for understanding how the biochemical activity of a compound translates into a biological response within a living cell.
-
Objective: To evaluate the effect of the test compound on the proliferation of cancer cell lines with known dependence on CLK activity or Hedgehog signaling.
-
Cell Lines:
-
Materials: Selected cell lines, cell culture medium, this compound, reference inhibitors (TG003 for CLKs; Vismodegib for Hh), and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or reference inhibitors.
-
Incubate for 72 hours.
-
Measure cell viability using a luminometer.
-
Calculate the GI50 (concentration for 50% growth inhibition) values.
-
-
Objective: To specifically measure the inhibition of the Hedgehog signaling pathway.
-
Materials: A cell line engineered with a GLI-responsive luciferase reporter construct (e.g., Shh-LIGHT2 cells), this compound, a SMO agonist (e.g., SAG) to activate the pathway, a reference Hh inhibitor (e.g., Vismodegib), and a luciferase assay reagent.
-
Procedure:
-
Plate the reporter cells in a 96-well plate.
-
Treat the cells with the test compound or reference inhibitor.
-
Stimulate the Hedgehog pathway with a SMO agonist (SAG).
-
Incubate for 48 hours.
-
Measure luciferase activity.
-
Determine the IC50 of the compound for Hh pathway inhibition.
-
Data Presentation: In Vitro Activity Summary
| Compound | Target/Assay | IC50 / GI50 (nM) |
| This compound | CLK1 Kinase Assay | Experimental Data |
| CLK2 Kinase Assay | Experimental Data | |
| PC3 Cell Proliferation | Experimental Data | |
| Hh Pathway Reporter Assay | Experimental Data | |
| TG003 (CLK Inhibitor) | CLK1 Kinase Assay | ~20 |
| CLK2 Kinase Assay | ~100 | |
| PC3 Cell Proliferation | Literature Value | |
| Vismodegib (Hh Inhibitor) | Hh Pathway Reporter Assay | Literature Value |
Part 3: In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics
In vivo studies are essential to determine the therapeutic potential of a compound in a living organism, providing insights into its efficacy, safety, and pharmacokinetic profile.
Xenograft Models: Efficacy in a Tumor Microenvironment
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the anti-tumor efficacy of novel compounds.
-
Objective: To assess the in vivo anti-tumor activity of this compound in a prostate cancer model.
-
Animal Model: Male athymic nude mice.
-
Cell Line: PC3 human prostate cancer cells.[2]
-
Procedure:
-
Inject PC3 cells subcutaneously into the flank of each mouse.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound at different doses, and a positive control like TG003).
-
Administer the treatments as per a predetermined schedule (e.g., daily intraperitoneal injections).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Pharmacokinetic (PK) Studies: Understanding Drug Disposition
PK studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug, which helps in designing optimal dosing regimens.
-
Objective: To determine the key pharmacokinetic parameters of this compound in mice.
-
Animal Model: Male CD-1 mice.
-
Procedure:
-
Administer a single dose of the compound via intravenous (IV) and oral (PO) routes to different groups of mice.
-
Collect blood samples at various time points post-dosing.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the compound in the plasma using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
Data Presentation: In Vivo Study Summary
Efficacy Data:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | Experimental Data | - |
| This compound (Low Dose) | Experimental Data | Calculated |
| This compound (High Dose) | Experimental Data | Calculated |
| Positive Control (e.g., TG003) | Experimental Data | Calculated |
Pharmacokinetic Data:
| Parameter | IV Administration | PO Administration |
| Cmax (ng/mL) | Experimental Data | Experimental Data |
| Tmax (h) | N/A | Experimental Data |
| AUC (ng*h/mL) | Experimental Data | Experimental Data |
| Half-life (h) | Experimental Data | Experimental Data |
| Bioavailability (%) | N/A | Calculated |
Part 4: Establishing the In Vitro-In Vivo Correlation (IVIVC)
A strong IVIVC is the ultimate goal, as it allows for the prediction of in vivo performance based on in vitro data, which can significantly streamline drug development.[9][10][11][12][13] A successful IVIVC for this compound would demonstrate a clear relationship between its in vitro potency (IC50/GI50) and its in vivo efficacy (tumor growth inhibition) at corresponding exposure levels (plasma concentrations).
Visualizing the Pathways and Workflows
Signaling Pathways
Caption: The role of CLKs in pre-mRNA splicing and the point of inhibition.
Caption: The Hedgehog signaling pathway and a potential point of inhibition at SMO.
Experimental Workflows
Caption: A streamlined workflow for the in vitro evaluation of the test compound.
Caption: The in vivo workflow to determine efficacy and pharmacokinetic properties.
References
-
University of Bristol Research Portal. (2021, April 12). CDC2-like (CLK) protein kinase inhibition as a novel targeted therapeutic strategy in prostate cancer. [Link]
-
ResearchGate. CDC2-like (CLK) protein kinase inhibition as a novel targeted therapeutic strategy in prostate cancer. [Link]
-
UCL. (2026, January 6). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]
-
MDPI. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. [Link]
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Wikipedia. Hedgehog pathway inhibitor. [Link]
-
PubMed Central. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. [Link]
-
NIH. (2024, December 10). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. [Link]
-
PubMed Central. In vitro-In vivo Correlation: Perspectives on Model Development. [Link]
-
PubMed Central. Hedgehog pathway and cancer: A new area (Review). [Link]
-
PNAS. Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions. [Link]
-
NIH. (2012, April 16). Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4). [Link]
-
Dissolution Technologies. Role of In Vitro–In Vivo Correlations in Drug Development. [Link]
-
PubMed. (2025, March 24). Identification and Biological Evaluation of a Novel CLK4 Inhibitor Targeting Alternative Splicing in Pancreatic Cancer Using Structure-Based Virtual Screening. [Link]
-
Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]
-
Hadden Research Lab. Inhibitors of the Hedgehog Signaling Pathway. [Link]
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MDPI. (2021, December 8). Pharmacological Inhibition of Sonic Hedgehog Signaling Suppresses Tumor Development in a Murine Model of Intrahepatic Cholangiocarcinoma. [Link]
-
Hindawi. Targeting Sonic Hedgehog Signaling by Compounds and Derivatives from Natural Products. [Link]
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MDPI. Investigations on Inhibitors of Hedgehog Signal Pathway: A Quantitative Structure-Activity Relationship Study. [Link]
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ResearchGate. Potent Clk1 inhibitors described previously in the literature;.... [Link]
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YouTube. (2012, January 30). The Hedgehog Signaling Pathway and Cancer. [Link]
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Patsnap Synapse. (2024, June 21). What are CLK inhibitors and how do they work?. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Data Comparison of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride Batches
In the landscape of pharmaceutical development and chemical research, the consistency and purity of active pharmaceutical ingredients (APIs) and key intermediates are paramount. 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride, a heterocyclic compound with significant potential in medicinal chemistry, is no exception.[1][2][3] Batch-to-batch variability can have profound implications on reaction kinetics, impurity profiles, and ultimately, the safety and efficacy of the final drug product. This guide provides a comprehensive framework for the spectroscopic comparison of different batches of this compound, ensuring quality and consistency.
The structural integrity of this compound (Molecular Formula: C₉H₈ClNO₃) is the foundation of its chemical reactivity and biological activity. This guide will delve into the critical spectroscopic techniques required to confirm this structure and identify any deviations between batches. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) in the context of this specific molecule.
The Importance of Orthogonal Spectroscopic Techniques
A robust quality control strategy relies on the application of multiple, independent (orthogonal) analytical techniques. Each method provides a unique piece of the structural puzzle. For this compound, a combination of NMR, FT-IR, and MS offers a comprehensive assessment of its identity, purity, and consistency.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
Experimental Protocol: ¹H and ¹³C NMR
A standardized protocol is crucial for generating comparable data across different batches.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound batch sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical and should remain consistent for all batches. DMSO-d₆ is often preferred as it can dissolve a wide range of compounds and its residual peak does not typically interfere with signals of interest.
-
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: 16-32 scans are usually adequate for good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): A 2-second delay is generally appropriate.
-
-
-
Data Processing: Apply a standard processing workflow, including Fourier transformation, phase correction, and baseline correction. For comparative purposes, the referencing of the chemical shift scale (e.g., to the residual solvent peak) must be consistent.
Data Interpretation and Batch Comparison
The following tables outline the expected chemical shifts for the core structure of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid and provide a hypothetical comparison of three different batches.
Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| COOH | ~13.0 - 14.0 | Broad Singlet | 1H |
| H-3 | ~7.3 - 7.5 | Singlet | 1H |
| H-6 | ~7.8 - 8.0 | Doublet | 1H |
| H-7 | ~8.3 - 8.5 | Doublet | 1H |
| CH₃ | ~2.6 - 2.8 | Singlet | 3H |
Note: Chemical shifts are predictions and can vary based on experimental conditions.[4]
Table 2: Hypothetical ¹H NMR Comparison of Three Batches
| Batch | H-3 (δ, ppm) | H-6 (δ, ppm) | H-7 (δ, ppm) | CH₃ (δ, ppm) | Notes |
| Batch A (Reference) | 7.42 | 7.91 | 8.43 | 2.71 | Clean spectrum, expected shifts. |
| Batch B | 7.42 | 7.90 | 8.43 | 2.71 | Minor peak at 2.50 ppm (possible acetone). |
| Batch C | 7.41 | 7.85 | 8.39 | 2.68 | Slight upfield shift of aromatic protons, additional small peaks in the aromatic region. |
Analysis of Batch Variations:
-
Batch B: The presence of a peak at 2.50 ppm in DMSO-d₆ is indicative of residual acetone, a common laboratory solvent. While likely not a major concern, its presence should be quantified if strict purity is required.
-
Batch C: The slight upfield shifts and the presence of additional aromatic signals could suggest a different salt form or the presence of a structurally related impurity, such as an isomer formed during synthesis.[5] Further investigation using 2D NMR techniques (e.g., COSY, HSQC) would be warranted.
Table 3: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~160 - 165 |
| C-7a | ~150 - 155 |
| C-5 | ~145 - 150 |
| C-2 | ~140 - 145 |
| C-3a | ~130 - 135 |
| C-6 | ~118 - 122 |
| C-7 | ~115 - 118 |
| C-3 | ~105 - 110 |
| CH₃ | ~15 - 20 |
Note: The carboxyl carbon can sometimes be broad or difficult to detect.[6]
Section 2: Fourier-Transform Infrared (FT-IR) Spectroscopy - The Functional Group Fingerprint
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, key vibrational modes will confirm the presence of the carboxylic acid, the aromatic rings, and the methyl group.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR-FTIR is a rapid and convenient method that requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
-
Data Processing: Perform a baseline correction and normalize the spectra for comparison.
Data Interpretation and Batch Comparison
Table 4: Key FT-IR Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (Carboxylic Acid) | 3300-2500 | Very broad |
| C-H stretch (Aromatic & Alkyl) | 3100-2850 | Sharp peaks on top of O-H |
| C=O stretch (Carboxylic Acid) | 1760-1690 | Strong, sharp |
| C=C and C=N stretch (Aromatic) | 1600-1450 | Medium to strong |
| C-O stretch | 1320-1210 | Strong |
References for vibrational frequencies.[6][7][8]
Table 5: Hypothetical FT-IR Comparison of Three Batches
| Batch | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Notes |
| Batch A (Reference) | Broad, centered around 3000 | 1715 | Conforms to expected dimerized carboxylic acid.[7] |
| Batch B | Similar to Batch A | 1715 | No significant difference observed. |
| Batch C | Broader O-H, shoulder at ~3400 | 1712, weak shoulder at 1735 | The shoulder at 3400 cm⁻¹ could indicate the presence of water. The shoulder on the C=O peak might suggest a different hydrogen bonding environment or the presence of a minor component with a slightly different carbonyl group. |
Analysis of Batch Variations:
The FT-IR data for Batch C corroborates the NMR findings, suggesting a potential difference in composition. The presence of water could impact the stability and handling of the material.
Section 3: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Signature
Mass spectrometry is essential for confirming the molecular weight of the compound and can provide structural information through fragmentation analysis.[9][10]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique suitable for polar molecules like 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infusion: Infuse the sample solution directly into the mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.
-
High-Resolution MS (HRMS): For unambiguous elemental composition confirmation, HRMS is highly recommended.
Data Interpretation and Batch Comparison
The molecular weight of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid is 177.16 g/mol .[11] The hydrochloride salt will likely dissociate in the ESI source, and the primary ion observed will be the protonated free acid at an m/z of approximately 178.05.[12]
Table 6: Hypothetical ESI-MS Comparison of Three Batches
| Batch | Observed [M+H]⁺ (m/z) | Notes |
| Batch A (Reference) | 178.0499 | Corresponds to the expected elemental composition (C₉H₈NO₃). |
| Batch B | 178.0501 | Within acceptable mass accuracy. |
| Batch C | 178.0500, additional low-intensity peak at 192.0655 | The primary peak is correct. The additional peak could correspond to an impurity with the formula C₁₀H₁₀NO₃ (e.g., an ethyl ester derivative). |
Analysis of Batch Variations:
The MS data for Batch C provides a specific mass for the potential impurity, which can be used to propose a likely structure. This information, combined with the NMR and FT-IR data, creates a compelling case for the presence of an impurity in this batch.
Visualizing the Workflow
A standardized analytical workflow ensures that each batch is evaluated under the same conditions, allowing for direct and reliable comparisons.
Caption: Standardized workflow for spectroscopic comparison of batches.
Conclusion and Recommendations
The consistent application of orthogonal spectroscopic techniques is non-negotiable for ensuring the quality of this compound.
-
Batch A meets all spectroscopic criteria and can be considered the reference standard.
-
Batch B is of high purity, with only a minor residual solvent detected. This is often acceptable, but limits should be defined.
-
Batch C shows clear deviations in all three spectroscopic methods, indicating the presence of at least one impurity and potentially water. This batch should be subjected to further purification and re-analysis before being considered for use in any research or development activities.
This guide underscores the necessity of a multi-faceted analytical approach. By understanding the expected spectroscopic data and establishing clear protocols for comparison, researchers and drug development professionals can confidently assess the quality and consistency of their materials, a critical step in the path to reliable and reproducible scientific outcomes. The validation of these analytical methods should adhere to guidelines set forth by regulatory bodies such as the FDA and ICH to ensure data integrity.[13][14][15][16][17]
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Safety Operating Guide
Navigating the Disposal of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride: A Comprehensive Guide for Laboratory Professionals
Core Principles of Chemical Waste Management
Before delving into specific protocols, it is crucial to understand the foundational principles of hazardous waste management in a laboratory setting. The University of Pennsylvania's Environmental Health and Radiation Safety (EHRS) outlines a critical hierarchy of waste management that every researcher should adopt:
-
Waste Minimization : The most effective strategy is to minimize the generation of waste at the source. This can be achieved by ordering only the necessary quantities of chemicals and optimizing experimental scales[1].
-
Proper Segregation : Never mix incompatible waste streams. 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride waste should be collected separately to prevent unforeseen chemical reactions[2].
-
Clear Labeling and Storage : All waste containers must be clearly labeled with their contents and stored in designated satellite accumulation areas[1].
-
Regulatory Compliance : All disposal procedures must adhere to local, state, and federal regulations[2][3].
Hazard Profile of this compound
To develop a robust disposal plan, we must first understand the potential hazards associated with this compound based on its structural motifs.
| Structural Component | Associated Hazards | Rationale and References |
| Pyridine Moiety | Flammability, Toxicity, Irritation | Pyridine and its derivatives are known to be flammable, toxic, and irritants[2][4]. Exposure can lead to symptoms such as dizziness, headache, and nausea[4]. |
| Carboxylic Acid | Corrosivity | As an acid, this compound can be corrosive. Aqueous solutions are likely to have a low pH[1]. |
| Hydrochloride Salt | Acidity, Potential for HCl Gas Evolution | In the presence of strong bases or upon heating, hydrochloride salts can release hydrogen chloride gas, which is corrosive and toxic. |
| Heterocyclic Compound | Environmental Persistence | Many heterocyclic compounds are emerging environmental contaminants due to their potential persistence and toxicity to aquatic life[5]. |
Personal Protective Equipment (PPE) is non-negotiable. When handling this compound in any form, the following PPE must be worn:
-
Gloves : Chemical-resistant gloves (e.g., butyl rubber or Viton®) are essential to prevent skin contact[2].
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory[2].
-
Lab Coat : A standard laboratory coat protects clothing and skin[2].
-
Respiratory Protection : All handling of this solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[6].
Step-by-Step Disposal Protocols
The appropriate disposal method for this compound depends on the form of the waste.
Protocol 1: Disposal of Solid Waste
This protocol applies to unused or expired solid this compound.
-
Waste Identification : Classify the solid material as hazardous waste[2].
-
Containerization :
-
Place the solid waste in a clearly labeled, sealable, and compatible container. A high-density polyethylene (HDPE) container is a suitable choice[6][7].
-
The label must include the full chemical name: "this compound," the CAS number (66497-44-7), and the appropriate hazard pictograms (e.g., corrosive, irritant, environmentally hazardous).
-
-
Storage : Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as strong bases and oxidizing agents[6][8].
-
Pickup and Disposal : Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. The likely ultimate disposal method will be high-temperature incineration[3].
Protocol 2: Disposal of Aqueous Solutions
This protocol is for dilute aqueous solutions of this compound. Never pour this chemical down the drain without neutralization and institutional approval [4][9].
-
Neutralization (with caution) :
-
Work in a chemical fume hood.
-
Slowly add a dilute basic solution (e.g., 1M sodium hydroxide or sodium bicarbonate) to the acidic solution while stirring.
-
Monitor the pH continuously. The goal is to bring the pH to a neutral range (typically between 6 and 8). Be mindful of potential off-gassing or heat generation.
-
-
Post-Neutralization Assessment :
-
Even after neutralization, the resulting salt solution may still be considered hazardous waste due to the presence of the pyridine-derived organic component[5].
-
Consult your institution's EHS guidelines. Most institutions will require the neutralized solution to be collected as hazardous waste.
-
-
Containerization and Disposal :
-
Collect the neutralized solution in a labeled, compatible waste container.
-
The label should indicate "Neutralized this compound solution" and list the final components.
-
Arrange for EHS pickup.
-
Protocol 3: Disposal of Contaminated Materials
This protocol covers items such as pipette tips, gloves, and absorbent pads contaminated with this compound.
-
Segregation : All contaminated materials must be segregated as hazardous waste[2].
-
Containerization :
-
Place all contaminated solid waste into a designated, labeled, and sealed container (e.g., a labeled hazardous waste bag or a solid waste drum).
-
Ensure sharp objects like needles are placed in a puncture-proof container before being added to the solid waste.
-
-
Disposal : The sealed container should be disposed of through your institution's hazardous waste program.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Assess : Evacuate all non-essential personnel from the immediate area. Assess the extent of the spill and whether it is safe for you to handle. For large spills, contact your institution's EHS department immediately[2].
-
Containment :
-
Cleanup and Disposal :
-
Once absorbed, transfer the material into a sealed, labeled container for disposal as hazardous waste[6].
-
Decontaminate the spill area with a suitable cleaning agent and wipe it down. Collect all cleaning materials as contaminated waste.
-
-
Reporting : Report all spills to your supervisor and EHS department, as per your institution's policy.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, thereby upholding their commitment to laboratory safety and environmental stewardship.
References
- Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- Sigma-Aldrich. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Fisher Scientific. (2009, October 2). Pyridine Safety Data Sheet.
- MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants.
- ER Publications. (n.d.). Green Synthetic Pathways for Nitrogen and Sulfur-Containing Heterocycles.
- Sigma-Aldrich. (2024, September 8). Pyridine-2-carboxylic acid Safety Data Sheet.
- ResearchGate. (2025, March). Treatment options of nitrogen heterocyclic compounds in industrial wastewater.
- AK Scientific, Inc. (n.d.). 6-(Dimethylamino)pyridine-2-carboxylic acid;hydrochloride Safety Data Sheet.
- Fisher Scientific. (2025, December 19). Pyridine hydrochloride Safety Data Sheet.
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
- TSI Journals. (n.d.). Exploration of heterocyclic compounds from bio waste sugars: a Review.
- BLDpharm. (n.d.). This compound.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- Apollo Scientific. (2023, June 8). 5-Chloro-3-methylpyridine-2-carboxylic acid Safety Data Sheet.
- University of California, Berkeley. (n.d.). Chemical Waste Disposal Guidelines.
- EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
- National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Echemi. (n.d.). 4-Bromo-5-Methyl-pyridine-2-carboxylic acid Safety Data Sheets.
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A Comprehensive Guide to Personal Protective Equipment for Handling 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The proper handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride, a compound of interest in modern medicinal chemistry. While specific toxicological data for this compound is not extensively available, a robust safety protocol can be established by examining its structural components: a pyridine derivative, a carboxylic acid, and a hydrochloride salt. This guide is structured to provide a deep, logical framework for its safe handling, grounded in established safety principles for related chemical classes.
Hazard Analysis: Understanding the Risks
A thorough risk assessment is the foundation of safe laboratory practice.[1] For this compound, we must consider the potential hazards associated with its chemical functionalities.
-
Pyridine Moiety: Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or inhaled.[2][3] They can cause skin and eye irritation.[4] Some pyridine compounds may also affect the central nervous system and liver.
-
Carboxylic Acid Functionality: Carboxylic acids can be corrosive or irritating to the skin and eyes.[4] Dusts of solid carboxylic acids can also cause respiratory tract irritation.
-
Hydrochloride Salt: The hydrochloride form of a compound can increase its solubility in water and may contribute to its acidic properties, enhancing its potential as an irritant.
Based on these structural alerts, it is prudent to treat this compound as a hazardous substance. The primary routes of potential exposure are inhalation of dust, skin contact, eye contact, and ingestion.
Table 1: Hazard Identification and GHS Classifications for Structurally Related Compounds
| Hazard Statement | GHS Classification for Pyridine-2-carboxylic acid | GHS Classification for Pyridine hydrochloride[4] | Inferred Potential Hazards for this compound |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | May be harmful if swallowed[4] | Harmful if swallowed |
| Skin Corrosion/Irritation | Not Classified | Causes skin irritation[4] | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | Causes serious eye irritation[4] | Causes serious eye damage/irritation |
| Acute Aquatic Toxicity | Category 3 (Harmful to aquatic life) | Not Available | Potentially harmful to aquatic life |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is a critical control measure to mitigate the risks identified above.[1][5][6] A comprehensive PPE strategy for handling this compound includes protection for the eyes, skin, and respiratory system.[7]
Caption: PPE Selection Workflow for Handling the Compound.
-
Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards are required whenever handling the solid compound or its solutions.[8] Goggles provide a seal around the eyes, offering protection from splashes and airborne particles.[5]
-
Recommended for High-Risk Operations: When there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to safety goggles.[6][8] A face shield alone does not provide adequate eye protection.[8]
-
Laboratory Coat: A flame-resistant lab coat is essential to protect against accidental spills and contamination of personal clothing.[5][8]
-
Gloves: Nitrile gloves are recommended for handling this compound, as they offer good resistance to a wide range of chemicals.[6][9] It is crucial to:
-
Inspect gloves for any signs of damage before use.
-
Change gloves immediately if they become contaminated.
-
Wash hands thoroughly after removing gloves.
-
-
Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting to protect the skin from spills.[1][5]
Given the potential for respiratory irritation from airborne dust, respiratory protection is a critical consideration, especially when handling the solid material outside of a certified chemical fume hood.
-
For Weighing and Transfer: A NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of fine dust particles.
-
For Operations with High Dust Potential: If significant dust is generated, a higher level of respiratory protection, such as a full-face respirator, may be necessary.[10]
Operational and Disposal Plans
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[11][12]
-
Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9][11][13]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke in areas where the chemical is handled.[14] Wash hands thoroughly after handling.
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Communicate: Notify your supervisor and colleagues.
-
Control: If it is safe to do so, prevent the spread of the material.
-
Clean-up:
-
Decontaminate: Clean the spill area thoroughly.
Chemical waste must be disposed of in accordance with local, state, and federal regulations.[9]
-
Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent materials) in a clearly labeled, sealed container.[12]
-
Segregation: Do not mix this waste with other incompatible waste streams.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company.[4][9] Never pour chemical waste down the drain.[9]
Emergency Procedures
A clear and practiced emergency response plan is essential.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[9] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air.[4][9] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, fostering a laboratory environment where scientific advancement and personal safety are mutually reinforcing.
References
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. [Link]
-
ChemSupply Australia. (2024). Safety Data Sheet: PYRIDINE. [Link]
-
PubChem. (n.d.). 5-Methyl-4,5,6,7-tetrahydro[4][11]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]
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University of Washington. (n.d.). Standard Operating Procedure: Pyridine. [Link]
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Environmental Health and Safety, Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. [Link]
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GOV.UK. (n.d.). Pyridine: incident management. [Link]
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ChemTalk. (n.d.). Lab Safety Equipment & PPE. [Link]
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. [Link]
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Carl ROTH. (2025). Safety data sheet: Pyridine. [Link]
-
Penta chemicals. (2024). Safety Data Sheet: Pyridine. [Link]
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PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
